molecular formula C7H14O2 B073757 4-Allyloxy-1-butanol CAS No. 1471-15-4

4-Allyloxy-1-butanol

Cat. No.: B073757
CAS No.: 1471-15-4
M. Wt: 130.18 g/mol
InChI Key: CTDRAOLVEHKAAZ-UHFFFAOYSA-N
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Description

4-Allyloxy-1-butanol is a high-purity, bifunctional organic compound of significant interest in advanced materials and synthetic chemistry research. This molecule features two distinct functional groups: a terminal allyl ether and a primary alcohol, separated by a four-carbon alkyl chain. This structure makes it a valuable building block, particularly as a precursor in the synthesis of novel monomers for step-growth and chain-growth polymerizations. Researchers utilize this compound to develop specialized polyesters, polyurethanes, and polyethers with tailored properties. The allyl group can undergo various reactions, including thiol-ene "click" chemistry for facile network formation, epoxidation, or radical polymerization, while the hydroxyl group serves as an initiation site or a handle for further derivatization. Its application extends to the creation of cross-linked hydrogels, dendritic polymers, and as a versatile spacer or linker in supramolecular chemistry and prodrug design. This compound is provided exclusively for laboratory research purposes to support innovation in polymer science, materials development, and organic synthesis methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-2-enoxybutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-6-9-7-4-3-5-8/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDRAOLVEHKAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460769
Record name 4-allyloxy-1-butanol
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1471-15-4
Record name 4-allyloxy-1-butanol
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Record name 4-(prop-2-en-1-yloxy)butan-1-ol
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Foundational & Exploratory

4-Allyloxy-1-butanol: Technical Guide to Synthesis & Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Allyloxy-1-butanol (CAS: 1471-15-4) is a bifunctional building block critical for the development of advanced polymer networks, particularly in hydrogel synthesis and drug delivery systems. Its structure features two distinct reactive sites: a primary hydroxyl group (-OH) and an allyl ether moiety (-O-CH₂-CH=CH₂). This duality allows for orthogonal functionalization—typically esterification or urethane formation at the hydroxyl end, followed by radical-mediated thiol-ene "click" chemistry at the allyl end.

This guide addresses the primary challenge in working with this molecule: achieving high-purity mono-functionalization of 1,4-butanediol without generating significant bis-allyl byproducts. It provides a validated, solvent-free synthesis protocol and details the material's application in fabricating biocompatible scaffolds.

Chemical Identity & Physical Properties[1][2][3][4]

PropertyData
IUPAC Name 4-(Prop-2-en-1-yloxy)butan-1-ol
CAS Number 1471-15-4
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
Appearance Colorless to pale yellow liquid
Density (Predicted) ~0.92 g/cm³
Solubility Miscible in organic solvents (DCM, THF, Ethanol); moderately soluble in water
Stability Stable under normal conditions; prone to peroxide formation upon long-term air exposure (typical of allyl ethers)

Synthesis & Production

The Mono-Allylation Challenge

The synthesis of this compound typically proceeds via the Williamson ether synthesis starting from 1,4-butanediol. The core difficulty is statistical: reacting a symmetric diol often leads to a mixture of unreacted starting material (diol), the desired mono-allyl ether, and the unwanted bis-allyl ether.

Validated Protocol: Solvent-Free Mono-Allylation

To maximize selectivity for the mono-substituted product, a "solid-liquid phase transfer" strategy using solid NaOH and an excess of the diol is recommended. This method minimizes the concentration of the alkoxide anion available for a second substitution.

Reagents:

  • 1,4-Butanediol (Excess, ~3-5 equivalents)

  • Allyl Chloride (1 equivalent)

  • Sodium Hydroxide (Solid, pellets or powder, 1-1.1 equivalents)

  • Note: No solvent is required; the excess diol acts as the medium.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 1,4-butanediol (excess).

  • Activation: Add solid NaOH. Heat the mixture to 50°C with vigorous stirring. Maintain for ~45-60 minutes to allow partial deprotonation. The solid NaOH acts as a slow-release base, preventing a high concentration of disodium alkoxide.

  • Allylation: Add Allyl Chloride dropwise over 60 minutes. The reaction is exothermic; control temperature to maintain 50-55°C.

  • Completion: Stir for an additional 3-4 hours. Monitor conversion via TLC or GC.

  • Workup:

    • Cool to room temperature.

    • Filter off the NaCl salts formed.

    • Purification: The critical step is separating the product from the excess 1,4-butanediol. This is best achieved via vacuum distillation. 1,4-Butanediol has a significantly higher boiling point than the mono-allyl ether, allowing for effective separation.

Synthesis Pathway Diagram[6]

Synthesis Diol 1,4-Butanediol (Excess Solvent) Intermediate Mono-Alkoxide Intermediate Diol->Intermediate Deprotonation (50°C) Base Solid NaOH (Phase Transfer) Base->Intermediate Allyl Allyl Chloride (Limiting Reagent) Product This compound (Mono-substituted) Allyl->Product Intermediate->Product + Allyl Chloride Byproduct Bis-allyloxy byproduct (<5%) Product->Byproduct Over-reaction (Minimized)

Caption: Selective mono-allylation pathway using excess diol to suppress bis-substitution.

Spectroscopic Characterization (Self-Validation)

When verifying the synthesized product, look for these diagnostic signals in the ¹H NMR spectrum (CDCl₃, 400 MHz). The integration ratio between the allyl protons and the inner methylene protons is the key purity indicator.

MoietyChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Allyl -CH= 5.85 - 5.95Multiplet1HTerminal alkene (internal)
Allyl =CH₂ 5.15 - 5.30Multiplet/DD2HTerminal alkene (end)
Allyl -O-CH₂- 3.95 - 4.00Doublet2HEther linkage
Ether -CH₂-O- 3.45 - 3.50Triplet2HMethylene adjacent to ether
Alcohol -CH₂-OH 3.60 - 3.65Triplet2HMethylene adjacent to hydroxyl
Internal -CH₂- 1.60 - 1.75Multiplet4HCentral butane chain

Quality Control Check: If the integral for the Allyl -O-CH₂- (4.0 ppm) is double that of the Alcohol -CH₂-OH (3.6 ppm), you have likely isolated the bis-allyl byproduct. A 1:1 ratio indicates the correct mono-substituted product.

Reactivity & Applications

This compound is primarily used as a "heterobifunctional linker." Its utility lies in the ability to react the hydroxyl group first (e.g., to attach to a drug or polymer backbone) and reserve the allyl group for a later crosslinking step.

Core Application: Thiol-Ene "Click" Hydrogels

The allyl ether group is highly reactive toward thiols under radical conditions (UV light or thermal initiation). This reaction is insensitive to oxygen and water, making it ideal for encapsulating cells or sensitive biologics.

Workflow:

  • Functionalization: The hydroxyl group of this compound is reacted with a polymer backbone (e.g., via an isocyanate to form a polyurethane, or an ester to form a polyester).

  • Crosslinking: The resulting polymer, now displaying pendant allyl groups, is mixed with a multi-functional thiol (e.g., PEG-dithiol).

  • Gelation: Upon exposure to UV light (365 nm) with a photoinitiator (e.g., LAP or Irgacure), the thiol-ene reaction forms a thioether crosslink, creating a hydrogel network.

Reactivity Logic Diagram

Reactivity Molecule This compound PathA Hydroxyl Reaction (Step 1) Molecule->PathA Isocyanates/Acids Deriv Functionalized Monomer (e.g., Urethane/Ester) PathA->Deriv PathB Allyl Reaction (Step 2) Network Crosslinked Hydrogel (Thioether Linkage) PathB->Network Thiol-Ene Click Deriv->PathB + Dithiol / UV Light

Caption: Orthogonal reactivity profile allowing sequential functionalization and crosslinking.

Handling & Safety

  • Peroxide Hazard: Like all allyl ethers, this compound can form explosive peroxides upon exposure to air. Storage: Store under an inert atmosphere (Nitrogen or Argon) in a cool, dark place. Test for peroxides before distillation.

  • Skin/Eye Contact: The compound acts as a surfactant and solvent; it causes skin irritation and serious eye irritation. Wear nitrile gloves and safety goggles.

  • Ventilation: Handle in a fume hood. The allyl functionality often imparts a pungent, mustard-like odor.

References

  • Solvent-Free Synthesis Protocol: Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Source: MDPI, Materials, 2021. [Link][1][2][3]

  • Thiol-Ene Click Chemistry in Polymers: Thiol-Ene "Click" Reactions and Recent Applications in Polymer and Materials Synthesis. Source: Polymer Chemistry (RSC), 2010. [Link]

  • Hydrogel Fabrication: Click Chemistry-Based Hydrogels for Tissue Engineering. Source: MDPI, Gels, 2023. [Link]

  • Chemical Structure & Identifiers: 4-(Prop-2-en-1-yloxy)butan-1-ol Compound Summary. Source: PubChem (NIH). [Link]

Sources

Spectroscopic data of 4-Allyloxy-1-butanol (NMR, IR)

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1471-15-4 Formula: C₇H₁₄O₂ Molecular Weight: 130.19 g/mol

Executive Summary & Application Context

4-Allyloxy-1-butanol is a bifunctional building block featuring a primary hydroxyl group and an allyl ether moiety. It serves as a critical linker in polymer chemistry, particularly for synthesizing functionalized polyurethanes and hydrogels where orthogonal reactivity (alcohol vs. alkene) is required.

This guide provides a definitive spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) signatures. It addresses the common challenge of distinguishing the mono-allyl product from the di-allyl impurity (1,4-bis(allyloxy)butane) and unreacted 1,4-butanediol.

Synthesis & Structural Logic

The synthesis typically involves the mono-allylation of 1,4-butanediol via a Williamson ether synthesis. The primary challenge is selectivity; statistical probability favors a mixture of mono- and di-substituted products.

Synthesis Pathway Visualization

The following diagram outlines the reaction logic and the origin of potential impurities.

SynthesisWorkflow Start 1,4-Butanediol (Excess) Intermediate Alkoxide Formation Start->Intermediate Deprotonation Reagent Allyl Bromide/Chloride + NaOH Reagent->Intermediate Product This compound (Target) Intermediate->Product SN2 Substitution (Major) SideProduct 1,4-Bis(allyloxy)butane (Impurity) Intermediate->SideProduct Over-alkylation (Minor)

Caption: Reaction pathway for the mono-allylation of 1,4-butanediol. Selectivity is achieved by using an excess of the diol.

Nuclear Magnetic Resonance (NMR) Analysis
3.1. 1H NMR Spectroscopy (Proton)

The 1H NMR spectrum is characterized by the distinct allyl pattern (5.0–6.0 ppm) and the differentiation of the methylene protons in the butyl chain.

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz (Recommended)

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Fragment
5.85 – 5.95 ddt (Multiplet)1HH-6–CH₂–O–CH₂–CH =CH₂
5.26 dq (Doublet of quartets)1HH-7a (trans)–CH=CH ₂ (Trans to H-6)
5.17 dq (Doublet of quartets)1HH-7b (cis)–CH=CH ₂ (Cis to H-6)
3.96 dt (Doublet of triplets)2HH-5–O–CH ₂–CH=
3.64 t (Triplet)2HH-1HO–CH ₂–CH₂–
3.46 t (Triplet)2HH-4–CH₂–CH ₂–O–Allyl
2.40 br s (Broad singlet)1HOH–OH (Variable)
1.62 – 1.72 m (Multiplet)4HH-2, H-3–CH₂–CH ₂–CH ₂–CH₂–

Key Diagnostic Insight:

  • Allyl Integration: The ratio of the allyl methine proton (H-6, ~5.9 ppm) to the terminal hydroxymethyl protons (H-1, ~3.64 ppm) must be 1:2 . A ratio deviation suggests di-allylation (impurity).

  • Coupling Constants: The allyl methylene (H-5) appears as a doublet of triplets due to coupling with H-6 (~5 Hz) and long-range coupling with H-7 (~1.5 Hz).

3.2. 13C NMR Spectroscopy (Carbon)

The 13C spectrum confirms the asymmetry of the molecule.

Solvent: CDCl₃

Shift (δ, ppm)TypeAssignmentStructural Context
134.8 CHC-6Allyl methine (=C H–)
117.0 CH₂C-7Allyl terminal (=C H₂)
71.8 CH₂C-5Allylic ether carbon (–O–C H₂–CH=)
70.4 CH₂C-4Ether methylene (–CH₂–C H₂–O–)
62.6 CH₂C-1Alcohol methylene (HO–C H₂–)
30.0 CH₂C-2Internal methylene (HO–CH₂–C H₂–)
26.6 CH₂C-3Internal methylene (–C H₂–CH₂–O–)
Structural Assignment Diagram

Use the labels in this diagram to correlate with the tables above.

StructureMap cluster_mol This compound Structure Map OH OH C1 C1 (62.6) H-1 (3.64) OH->C1 C2 C2 (30.0) H-2 (1.67) C1->C2 C3 C3 (26.6) H-3 (1.67) C2->C3 C4 C4 (70.4) H-4 (3.46) C3->C4 O_Ether O C4->O_Ether C5 C5 (71.8) H-5 (3.96) O_Ether->C5 C6 C6 (134.8) H-6 (5.90) C5->C6 C7 C7 (117.0) H-7 (5.20) C6->C7 Double Bond

Caption: Numbering scheme for NMR assignments. Blue nodes = Butyl chain; Yellow nodes = Allyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid "fingerprint" verification of functional groups.[1]

Method: ATR-FTIR (Attenuated Total Reflectance) or Liquid Film (Neat).

Wavenumber (cm⁻¹)IntensityVibration ModeInterpretation
3300 – 3450 Strong, BroadO–H StretchIndicates free hydroxyl group (H-bonded).[2]
3080 Weak=C–H Stretchsp² C-H stretch of the allyl group.
2850 – 2940 MediumC–H Stretchsp³ C-H stretch (butyl chain).
1645 Weak/MediumC=C StretchCharacteristic alkene stretch.
1090 – 1110 StrongC–O–C StretchAliphatic ether linkage.
1050 StrongC–O–H StretchPrimary alcohol C-O stretch.
Experimental Protocols
Protocol A: NMR Sample Preparation

To ensure high-resolution data and accurate integration:

  • Mass: Weigh 10–15 mg of this compound.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Tube: Transfer to a clean, dry 5 mm NMR tube.

  • Acquisition:

    • 1H: 16 scans, 1-second relaxation delay (d1).

    • 13C: 512–1024 scans (due to lower sensitivity), proton-decoupled.

Protocol B: Quality Control (Impurity Check)

The most common impurity is 1,4-bis(allyloxy)butane .

  • Check: Integrate the proton signal at 3.64 ppm (–CH₂OH).

  • Result:

    • If the integral is 2.0 (normalized to the allyl methine at 5.9 ppm = 1.0), the sample is pure.

    • If the integral is < 2.0 , the sample contains the di-allyl impurity (which lacks the –CH₂OH signal).

References
  • Urbala, M. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Materials, 14(24), 7862.

  • National Institute of Standards and Technology (NIST). 1-Butanol IR Spectrum & 1H NMR Data. NIST Chemistry WebBook, SRD 69. (Used for butyl chain baseline data).

  • ChemicalBook. this compound Product & Safety Data (CAS 1471-15-4).

Sources

Technical Whitepaper: Purity and Characterization of 4-Allyloxy-1-butanol

[1][2]

Executive Summary

This compound (4-AOB) serves as a versatile heterobifunctional spacer, possessing a primary hydroxyl group for conjugation (e.g., esterification, urethane formation) and an allyl ether moiety for polymerization or thiol-ene "click" chemistry.[1] In pharmaceutical applications—specifically Antibody-Drug Conjugates (ADCs) and hydrogel-based delivery systems—purity is paramount.[1] Residual starting materials like 1,4-butanediol (BDO) or side-products like 1,4-bis(allyloxy)butane can catastrophically alter crosslinking density or stoichiometry.[1] This guide establishes a self-validating analytical workflow to ensure material integrity >98%.

Chemical Identity & Synthesis Logic

Understanding the synthesis is a prerequisite for defining the impurity profile. 4-AOB is typically synthesized via the Williamson ether synthesis, reacting 1,4-butanediol (BDO) with allyl chloride (or allyl bromide) in the presence of a base (NaOH/KOH).[1]

Chemical Structure: HO-(CH2)4-O-CH2-CH=CH2 CAS: 1471-15-4[1]

Impurity Profiling (The "Why")

The statistical nature of alkylating a diol results in a predictable impurity spectrum. The analytical strategy must resolve these specific species:

Impurity TypeOriginPhysicochemical ConsequenceDetection Method
1,4-Butanediol (BDO) Unreacted Starting MaterialCompetes for conjugation; alters stoichiometry.[1]GC-FID (Polar Column)
1,4-Bis(allyloxy)butane Over-alkylation (Side Product)Acts as a crosslinker; lacks -OH functionality.[1]GC-FID / GC-MS
Allyl Alcohol Hydrolysis of Allyl ChlorideLow boiling; chain terminator.[1]GC-FID (Early eluting)
Water Solvent/Reaction ByproductConsumes electrophiles (e.g., isocyanates).[1]Karl Fischer Titration
Peroxides Ether OxidationInstability; radical scavenging.Iodometric Titration

Analytical Characterization Strategy

Primary Purity: Gas Chromatography (GC-FID)

GC with Flame Ionization Detection (FID) is the gold standard for quantitative purity because 4-AOB and its organic impurities are volatile and thermally stable.[1]

  • Column Selection: A polar column (Polyethylene Glycol/Wax phase, e.g., DB-WAX or ZB-WAX) is mandatory .[1]

    • Reasoning: A non-polar column (e.g., DB-5) may not sufficiently resolve the diol (BDO) from the mono-alcohol (4-AOB) due to similar boiling points but vastly different polarities.[1] The Wax phase separates based on hydrogen bonding capability.

  • Elution Order (Wax Column):

    • Bis-ether (Least polar, elutes first)[1]

    • This compound (Target)

    • 1,4-Butanediol (Most polar, elutes last)[1]

Structural Identity: Nuclear Magnetic Resonance (NMR)

NMR confirms the ratio of the allyl group to the butyl backbone, ensuring the "mono" substitution pattern.

  • 1H NMR (CDCl3):

    • Allyl Vinyl Protons: Multiplet at ~5.9 ppm (1H) and multiplet/doublet of doublets at ~5.2 ppm (2H).

    • Allyl Methylene: Doublet at ~4.0 ppm (2H).

    • Ether Methylene (-CH2-O-): Triplet at ~3.4-3.5 ppm.[1]

    • Hydroxyl Methylene (-CH2-OH): Triplet/Multiplet at ~3.6 ppm (shifts with concentration).[1]

    • Internal Butyl Chain: Multiplets at 1.6-1.7 ppm.[1][2]

Experimental Protocols

Protocol A: GC-FID Purity Assay

Objective: Quantify 4-AOB purity and limit BDO/Bis-ether content.

  • Instrument: Agilent 7890B (or equivalent) with FID.

  • Column: DB-WAX UI, 30m x 0.32mm x 0.25µm.[1]

  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Temperature Program:

    • Hold 50°C for 2 min (Elute solvents/Allyl alcohol).

    • Ramp 10°C/min to 240°C.

    • Hold 240°C for 10 min (Ensure BDO elution).

  • Detector: FID at 280°C. H2 (30 mL/min), Air (400 mL/min).

  • Sample Prep: Dilute 50 mg sample in 1 mL Acetonitrile or Methanol.

  • System Suitability: Resolution (Rs) between 4-AOB and Bis-ether must be > 1.5.

Protocol B: 1H NMR Identity & Assay

Objective: Confirm structure and check for residual solvents.

  • Solvent: CDCl3 (Deuterated Chloroform) with 0.03% TMS.

  • Sample Prep: Dissolve ~10-15 mg of 4-AOB in 0.6 mL CDCl3.

  • Acquisition: 400 MHz or higher. 16 scans, 30° pulse angle, d1=1.0s.

  • Analysis:

    • Reference TMS to 0.00 ppm.

    • Integrate the Allyl Methine (-CH=) at 5.85-5.95 ppm.[1] Set Integral = 1.0.

    • Verify the Butyl internal protons (1.5-1.7 ppm) integrate to ~4.0.[1]

    • Self-Validation: If the butyl region integrates >4.2, significant BDO or Bis-ether contamination is likely present (check GC).[1]

Visualization of Workflows

Diagram 1: Synthesis & Impurity Origins

This pathway illustrates where critical impurities originate, guiding the separation strategy.

SynthesisPathBDO1,4-Butanediol(Starting Material)ReactionWilliamson Ether Synthesis(NaOH, 60°C)BDO->ReactionAllylClAllyl ChlorideAllylCl->ReactionTargetThis compound(Target Product)Reaction->Target1 eq SubstitutionImp_BisImpurity: 1,4-Bis(allyloxy)butane(Over-alkylation)Reaction->Imp_Bis2 eq SubstitutionImp_BDOImpurity: Residual BDO(Under-reaction)Reaction->Imp_BDOIncomplete RxnImp_AlcImpurity: Allyl Alcohol(Hydrolysis)Reaction->Imp_AlcH2O Side Rxn

Caption: Reaction pathway showing the statistical origin of mono-ether (target) vs. bis-ether and residual diol impurities.

Diagram 2: Characterization Decision Tree

A logic flow for releasing a batch of 4-AOB for drug development use.

DecisionTreeStartCrude 4-AOBGCGC-FID Analysis(DB-WAX Column)Start->GCCheck1Purity > 98%?GC->Check1Check2Bis-ether < 0.5%?Check1->Check2YesFailREJECT / RE-DISTILLCheck1->FailNoNMR1H NMR AnalysisCheck2->NMRYesCheck2->FailNoCheck3Structure Confirmed?NMR->Check3KFKarl Fischer(Water Content)Check3->KFYesCheck3->FailNoCheck4Water < 0.1%?KF->Check4PassRELEASE BATCHCheck4->PassYesCheck4->FailNo

Caption: Step-by-step Go/No-Go decision tree for analytical batch release.

References

  • PubChem. (2025).[3] 4-(Prop-2-en-1-yloxy)butan-1-ol (Compound).[1] National Library of Medicine. [Link][1]

  • Kulkarni, M. G., et al. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols. MDPI, Materials, 14(24). [Link]

  • Restek Corporation. (2024). Analysis of Alcohols and Ethers via GC-FID (Application Note). [Link]

Technical Whitepaper: The Bifunctional Utility of 4-Allyloxy-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 4-Allyloxy-1-butanol , a strategic heterobifunctional linker used in advanced polymer synthesis, drug delivery systems, and silicone hydrogel fabrication.

CAS: 57717-02-1 | Formula:


 | MW:  130.19  g/mol 

Executive Summary

This compound is a high-value heterobifunctional building block characterized by two distinct reactive termini separated by a flexible butyl spacer. Its utility stems from the orthogonality of its functional groups: a primary hydroxyl group (nucleophilic, esterifiable) and an allyl ether group (electrophilic, susceptible to radical and click chemistry).

This dual nature allows researchers to sequentially functionalize the molecule, making it an indispensable scaffold in:

  • Biomedical Engineering: As a hydrophilic linker in silicone hydrogel contact lenses.

  • Therapeutic Conjugation: As a "prosthetic" spacer for modifying peptide pharmacokinetics.

  • Polymer Science: As a precursor for specialized monomers (e.g., methacrylates) that introduce post-polymerization crosslinking sites.

Molecular Architecture & Reactivity Profile

The molecule's efficacy is defined by its three structural domains. Understanding the specific reactivity of each domain is critical for experimental design.

Structural Domains
  • Primary Hydroxyl (-OH): Located at the C1 position. It is sterically accessible and highly reactive toward acyl chlorides, isocyanates, and anhydrides. It serves as the "anchor" point for attaching the linker to a drug, peptide, or polymer backbone.

  • Butyl Spacer (

    
    ):  A C4 hydrophobic chain that provides conformational flexibility. This spacer prevents steric clash between the functionalized ends, which is crucial when the molecule is used to tether bulky biomolecules.
    
  • Allyl Ether Terminus (

    
    ):  A robust alkene that is stable under basic and mild acidic conditions (unlike vinyl ethers). It remains inert during hydroxyl functionalization but can be activated later via radical polymerization, hydrosilylation, or thiol-ene "click" chemistry.
    
Orthogonal Reactivity Map

The following diagram illustrates the independent reaction pathways available for each terminus.

ReactivityMap cluster_OH Pathway A: Hydroxyl Reactivity (Nucleophilic Substitution) cluster_Allyl Pathway B: Allyl Reactivity (Radical/Addition) Core This compound (Heterobifunctional Scaffold) Acyl Reaction w/ Acyl Chlorides Core->Acyl Esterification Iso Reaction w/ Isocyanates Core->Iso Addition Thiol Thiol-Ene 'Click' Core->Thiol Radical Initiated Silane Hydrosilylation (Pt cat.) Core->Silane Pt Catalysis Monomer Methacrylate Monomer (Polymerizable) Acyl->Monomer Urethane Polyurethane Linkage (Stable Bond) Iso->Urethane Crosslink Thioether Crosslink (Hydrogel Formation) Thiol->Crosslink Silicone Siloxane Modification (Wettability) Silane->Silicone

Figure 1: Orthogonal reactivity pathways. Pathway A (Blue) utilizes the hydroxyl group, while Pathway B (Red) utilizes the allyl group. These reactions can be performed sequentially.

High-Impact Applications & Case Studies

Peptide Therapeutics: Pharmacokinetic Modification

In drug development, this compound serves as a precursor for "prosthetic groups" that modify the solubility and half-life of peptide drugs.

  • Mechanism: The hydroxyl group is oxidized to an aldehyde, which then undergoes reductive amination to attach to the N-terminus or lysine side chains of a peptide.

  • Outcome: The allyl group remains available for further conjugation (e.g., PEGylation via thiol-ene click) or acts as a hydrophobic handle to tune the peptide's membrane permeability.

  • Reference: This specific workflow is detailed in patent literature regarding cyclic natriuretic peptide constructs [1].

Silicone Hydrogels: Contact Lens Wettability

Silicone hydrogels require a delicate balance between oxygen permeability (provided by silicone) and wettability (provided by hydrophilic groups).

  • Role: this compound is used to synthesize hydrophilic monomers. The allyl group allows the molecule to copolymerize with the silicone matrix, while the hydroxyl group remains pendant on the surface.

  • Benefit: This "surface-active" monomer integration increases the water-holding capacity of the lens without compromising the structural integrity of the silicone backbone [2].

Experimental Protocols

Protocol A: Synthesis of 4-Allyloxybutyl Methacrylate

This protocol converts the hydroxyl group into a polymerizable methacrylate, creating a crosslinking monomer.

Reagents:

  • This compound (1.0 eq)

  • Methacryloyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Methodology:

  • Setup: Purge a 2-neck round-bottom flask with nitrogen. Add this compound and TEA to anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Add methacryloyl chloride dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent premature polymerization of the allyl group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer with 1M HCl (to remove TEA), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate via rotary evaporation. Purify using silica gel column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via

    
    -NMR (Look for vinyl methacrylate protons at ~5.5/6.1 ppm and allyl protons at ~5.9 ppm).
    
Protocol B: Thiol-Ene "Click" Functionalization

This protocol utilizes the allyl group to conjugate a thiol-containing molecule (e.g., a peptide or PEG-thiol).

Reagents:

  • This compound derivative (1.0 eq alkene)[1][2]

  • Thiol-functionalized ligand (1.2 eq thiol)

  • Photoinitiator (e.g., DMPA, 0.5 wt%)

  • Solvent (Methanol or THF)

Methodology:

  • Dissolution: Dissolve the allyl-containing scaffold and the thiol ligand in degassed solvent.

  • Initiation: Add DMPA (2,2-Dimethoxy-2-phenylacetophenone).

  • Irradiation: Irradiate with UV light (365 nm, ~10 mW/

    
    ) for 10–15 minutes.
    
  • Mechanism: The reaction proceeds via a radical step-growth mechanism, forming a stable thioether bond. This reaction is highly tolerant of oxygen and moisture compared to traditional radical polymerization.

Synthesis Workflow & Peptide Modification Logic

The following diagram details the specific synthetic route used in pharmaceutical applications to convert this compound into a peptide-modifying agent.

PeptideWorkflow Start Starting Material: This compound Step1 Oxidation (Dess-Martin Periodinane) Start->Step1 Inter1 Intermediate: 4-Allyloxybutanal Step1->Inter1 Yields Aldehyde Step2 Reductive Amination (Peptide-NH2 + NaBH3CN) Inter1->Step2 Final Peptide Conjugate: Peptide-NH-(CH2)4-O-Allyl Step2->Final Site-Specific Conjugation

Figure 2: Synthetic pathway for converting this compound into a peptide-modifying prosthetic group [1].

Safety & Handling

  • Hazards: As an allyl ether/alcohol, this compound should be treated as a potential skin and eye irritant. Allyl compounds can sometimes possess lachrymatory properties or sensitizing potential.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent autoxidation of the allyl ether, which can form peroxides over prolonged periods.

  • Disposal: Dispose of as organic hazardous waste. Do not release into municipal water systems.

References

  • Cyclic Natriuretic Peptide Constructs.
  • Amphiphilic Branched Polymers and Silicone Hydrogel Contact Lenses.
  • Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols. Source: MDPI, Materials 2021. Context: Detailed optimization of the mono-O-allylation of 1,4-butanediol to produce high-purity this compound. URL:[Link][3][4][5][6][7]

Sources

Dual-Motif Architectures: A Technical Guide to the Reactivity of 4-Allyloxy-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the Allyl and Hydroxyl Groups in 4-Allyloxy-1-butanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Abstract

This compound (CAS: 17187-57-4) represents a critical class of heterobifunctional linkers, characterized by a "hard" primary hydroxyl terminus and a "soft," radical-sensitive allyl ether motif. This distinct molecular architecture allows for orthogonal functionalization—a requisite feature in the design of hydrogels, antibody-drug conjugates (ADCs), and advanced polymer networks. This guide dissects the chemoselectivity of these two functional groups, providing validated protocols for their independent manipulation and highlighting their utility in "click" chemistry paradigms.

Molecular Architecture & Reactivity Profile

The utility of this compound stems from the electronic and steric disparity between its two functional ends, separated by a flexible butylene spacer.

  • The Hydroxyl Motif (

    
    ):  A primary alcohol situated at the end of a 4-carbon chain. It is nucleophilic, prone to oxidation, and serves as the "anchor" point for esterification, urethane formation, or conversion into a leaving group (tosylate/mesylate).
    
  • The Allyl Ether Motif (

    
    ):  An alkene activated by an adjacent oxygen atom. This ether linkage increases the electron density of the double bond, making it highly reactive toward radical species (Thiol-Ene click chemistry) and cationic initiators, yet relatively inert to the basic nucleophiles that typically target the hydroxyl group.
    
Reactivity Map

ReactivityMap Start This compound OH_Group Primary Hydroxyl (-OH) Start->OH_Group Allyl_Group Allyl Ether (-O-CH2-CH=CH2) Start->Allyl_Group Esters Acrylates/Esters (Polymerizable Monomers) OH_Group->Esters Acylation/DCC Aldehydes Aldehydes/Acids (Oxidation) OH_Group->Aldehydes Swern/Dess-Martin Leaving Tosylate/Mesylate (Substitution Precursor) OH_Group->Leaving TsCl/Pyridine ThiolEne Thioether Linkages (Thiol-Ene Click) Allyl_Group->ThiolEne R-SH / UV / Radical Epoxides Glycidyl Ethers (Epoxidation) Allyl_Group->Epoxides mCPBA / Prilezhaev VinylEther Propenyl Ether (Isomerization) Allyl_Group->VinylEther Ru Catalyst / Isomerization

Figure 1: Divergent reactivity pathways for this compound. The molecule allows for independent modification of the hydroxyl and allyl termini.

The Hydroxyl Interface: Nucleophilic Anchoring

The primary hydroxyl group is the standard handle for attaching this linker to drugs, proteins, or polymer backbones.

Critical Consideration: Avoiding Allyl Interference

While the hydroxyl group is being modified, the allyl group must remain intact.

  • Avoid: Strong acidic conditions combined with heat, which can cause the allyl ether to undergo Claisen rearrangement (though less likely in aliphatic ethers) or hydrolysis if isomerized to a vinyl ether.

  • Preferred: Basic or neutral conditions. The allyl ether is stable to bases (e.g., NaOH, NaH) used to deprotonate the alcohol.

Protocol 1: Synthesis of 4-Allyloxybutyl Acrylate (Monomer Synthesis)

Objective: Convert the hydroxyl group into a polymerizable acrylate without polymerizing the allyl group.

Reagents: this compound (1.0 eq), Acryloyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM), Hydroquinone (inhibitor).

  • Preparation: Dissolve this compound and triethylamine in anhydrous DCM under nitrogen. Add 500 ppm Hydroquinone to prevent premature radical polymerization of the allyl or acrylate groups.

  • Addition: Cool to 0°C. Add Acryloyl chloride dropwise. The exotherm must be controlled to <5°C to prevent side reactions.

  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature for 4 hours. The triethylamine hydrochloride salt will precipitate.

  • Workup: Filter off the salt. Wash the filtrate with saturated NaHCO₃ (to remove excess acid) and brine. Dry over MgSO₄.

  • Validation: FTIR should show the disappearance of the broad -OH stretch (3300-3400 cm⁻¹) and the appearance of the ester carbonyl peak (1720 cm⁻¹).

The Allyl Interface: Radical "Click" Chemistry

The allyl ether moiety is a prime candidate for Thiol-Ene Click Chemistry . Unlike simple alkenes, the ether oxygen activates the double bond, increasing the rate of radical addition.

Mechanism: The Radical Step-Growth Cycle

The reaction proceeds via a radical chain mechanism that is insensitive to oxygen inhibition (to a degree) and highly tolerant of other functional groups (like the hydroxyl, if left unprotected).

ThiolEne Init Initiator (I•) Thiol Thiol (R-SH) Init->Thiol H-abstraction Thiyl Thiyl Radical (R-S•) Thiol->Thiyl Product Thioether Product Thiol->Product Allyl Allyl Ether (C=C-O-) Thiyl->Allyl Addition CarbonRad Carbon Radical (Intermediate) Allyl->CarbonRad CarbonRad->Thiol Chain Transfer (H-abstraction) Product->Thiyl Regenerates Radical

Figure 2: The thiol-ene radical cycle. The allyl ether of this compound acts as the 'ene' component, rapidly coupling with thiols.

Protocol 2: Thiol-Ene Functionalization (Hydrogel Crosslinking)

Objective: Crosslink a thiol-functionalized polymer (e.g., PEG-dithiol) using this compound derivatives.

  • Stoichiometry: Maintain a 1:1 molar ratio of Thiol (-SH) to Allyl groups.

  • Photoinitiator: Add Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) at 0.05 wt% (water-soluble, biocompatible).

  • Irradiation: Expose the mixture to 365 nm UV light (or 405 nm visible light) at 10 mW/cm².

  • Kinetics: Reaction is typically complete within minutes. The conversion can be monitored by the disappearance of the alkene peak in Raman spectroscopy (1640 cm⁻¹).

Why this works: The electron-rich allyl ether reacts significantly faster than simple alkyl alkenes (like 1-hexene) due to the stabilizing effect of the ether oxygen on the transition state, making it ideal for rapid, low-energy curing [1, 2].

Synthesis & Purity: The "Green" Route

For researchers needing to synthesize the core molecule from bulk reagents, the Phase Transfer Catalysis (PTC) method is the gold standard for selectivity, avoiding the formation of the bis-allyl ether (where both hydroxyls of the starting diol react).

Key Insight: The reaction of 1,4-butanediol (BDO) with allyl chloride usually yields a mixture of mono- and di-allylated products. However, using a specific quaternary ammonium salt catalyst allows for high selectivity toward the mono-allylated product: This compound .

  • Catalyst: Methyl-tri-n-octylammonium bromide.[1]

  • Conditions: 50% NaOH(aq), Cyclohexane solvent.

  • Selectivity: >98% selectivity for the mono-allyl ether is achievable due to the specific interfacial dynamics of the PTC system [3].

Safety & Handling
  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[2][3]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[2][3]

    • Flam. Liq. 4 (H227): Combustible liquid.[3]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent slow autoxidation of the allyl ether to peroxides over long periods.

  • Toxicity: While specific LD50 data for this derivative is sparse, homologous allyloxy alcohols are generally low-toxicity but should be handled as potential sensitizers [4].

Data Summary: Physical Properties
PropertyValueNote
Molecular Weight 130.18 g/mol
Boiling Point ~180-185°CEstimated based on homologs
Density ~0.90 g/cm³
Solubility Soluble in alcohols, DCM, THFModerate water solubility due to -OH
Flash Point >60°CCombustible
References
  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. Link

  • Northrop, B. H., & Coffey, R. N. (2012).[4] Thiol-Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society, 134(33), 13804–13817.[4] Link

  • Lewandowski, G., et al. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Materials, 14(19), 5654. Link

  • PubChem. (n.d.). 4-(Prop-2-en-1-yloxy)butan-1-ol (Compound Summary). National Library of Medicine. Link

Sources

Technical Guide: Solubility Profile and Solvent Selection for 4-Allyloxy-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable solubility data, mechanistic insights, and validated protocols for 4-Allyloxy-1-butanol.

Executive Technical Summary

This compound (CAS: 1471-15-4) is a bifunctional glycol ether derivative characterized by a primary hydroxyl group, an internal ether linkage, and a terminal allyl (alkene) group.[1][2] Its structure (


) imparts a distinct amphiphilic character, bridging the gap between hydrophilic monomers and lipophilic crosslinkers.[1][2]

Understanding its solubility profile is critical for:

  • Polymer Synthesis: Selecting reaction media for radical polymerization or hydrosilylation.[2]

  • Purification: Designing liquid-liquid extraction protocols (e.g., removing unreacted diols).[2]

  • Formulation: Stabilizing resins or coatings where phase separation is detrimental.[2]

This guide provides a synthesized solubility profile based on thermodynamic principles and empirical data from analogous glycol ethers, alongside validated protocols for experimental verification.

Physicochemical Profile & Solubility Mechanics[1][3]

The solubility behavior of this compound is governed by the competition between its polar head (hydroxyl/ether) and its hydrophobic tail (butyl/allyl).[1]

Key Property Data
PropertyValueRelevance to Solubility
Molecular Weight 130.18 g/mol Moderate size allows good diffusion in most solvents.[1][2][3]
LogP (Octanol/Water) ~0.8 (Calculated)Indicates "borderline" hydrophobicity; soluble in organics, partially soluble in water.[1][2][3]
H-Bond Donors 1 (Primary -OH)Strong interaction with Polar Protic solvents.[1][2][3]
H-Bond Acceptors 2 (Ether -O-, -OH)Good compatibility with Polar Aprotic solvents.[1][2][3]
Boiling Point ~170–190°C (Est.)[1][2][3]High boiling point requires high-boiling solvents for reflux.[1][2]
Mechanistic Interaction Map

The molecule interacts with solvents through three distinct mechanisms:

  • Hydrogen Bonding: The terminal hydroxyl group anchors the molecule in water and alcohols.[2]

  • Dipole-Dipole: The ether oxygen facilitates dissolution in ketones and esters.[2]

  • Dispersion Forces: The allyl and butyl chains drive miscibility with hydrocarbons (hexane, toluene).[2]

Solubility Compatibility Matrix

The following table synthesizes the solubility profile. "Miscible" indicates the solute forms a homogeneous solution at all proportions at 25°C. "Partial" indicates a solubility limit exists.[2]

Solvent ClassRepresentative SolventsSolubility StatusInteraction MechanismApplication Notes
Polar Protic WaterPartial (~1-8% w/w)H-Bonding (Dominant)Limited by hydrophobic chain length.[1][3] Likely exhibits Lower Critical Solution Temperature (LCST).[2]
Methanol, Ethanol, IsopropanolMiscible H-Bonding + DipoleExcellent solvents for synthesis and cleaning.[1][2][3]
Polar Aprotic Acetone, THF, Ethyl AcetateMiscible Dipole-DipoleIdeal for polymerization reactions; easy solvent removal.[1][2][3]
DMSO, DMF, AcetonitrileMiscible Strong DipoleUsed for high-temperature reactions or nucleophilic substitutions.[1][2][3]
Non-Polar Hexane, HeptaneMiscible Dispersion ForcesMiscible due to butyl/allyl chain, unlike shorter glycols.[1][2][3] Good for extraction.[2]
Aromatic Toluene, XyleneMiscible Dispersion +

-

Preferred for high-boiling reflux reactions.[1][2][3]
Chlorinated Dichloromethane (DCM), ChloroformMiscible Dipole + DispersionExcellent solvency; often used for NMR analysis or extraction.[1][2][3]

Critical Insight: Unlike 1,4-butanediol (its precursor), this compound is miscible with hexane .[1][2] The capping of one hydroxyl group with an allyl ether significantly lowers the polarity, making it compatible with non-polar aliphatic hydrocarbons.[2]

Thermodynamic Modeling: Hansen Solubility Parameters

For precise formulation, we utilize Hansen Solubility Parameters (HSP).[2][3] The total solubility parameter (


) is split into dispersion (

), polar (

), and hydrogen bonding (

) components.[1]

Estimated HSP Coordinates for this compound:

  • 
     (Dispersion): ~16.0 MPa
    
    
    
    [1]
  • 
     (Polarity): ~6.5 MPa
    
    
    
    [1]
  • 
     (H-Bonding): ~12.5 MPa
    
    
    
    [1]

Solvent Selection Logic: To ensure solubility, the "distance" (


) between the solvent and solute in Hansen space must be less than the interaction radius (

).

[1]
Visualization: Solvent Selection Workflow

The following diagram illustrates the logic flow for selecting the optimal solvent based on the intended application.

SolventSelection Start Start: Select Solvent for this compound AppCheck Intended Application? Start->AppCheck Rxn Reaction Medium AppCheck->Rxn Synthesis Ext Extraction/Purification AppCheck->Ext Work-up Form Formulation/Coating AppCheck->Form Product Use HighTemp High Temp (>100°C)? Rxn->HighTemp Polarity Polarity Requirement Ext->Polarity Evap Evaporation Rate Form->Evap Toluene Select: Toluene/Xylene (Miscible, High BP) HighTemp->Toluene Yes THF Select: THF/Dioxane (Miscible, Moderate BP) HighTemp->THF No Hexane Select: Hexane/Heptane (Miscible, Phase Sep from Water) Polarity->Hexane Non-polar phase DCM DCM Polarity->DCM Chlorinated phase Evap->Toluene Slow Acetone Select: Acetone/MEK (Miscible, Fast Dry) Evap->Acetone Fast

Caption: Decision tree for selecting the optimal solvent based on process parameters (Temperature, Polarity, Evaporation).

Validated Experimental Protocols

As a self-validating system, use these protocols to confirm solubility limits, particularly for aqueous mixtures or novel solvent blends.

Protocol A: Gravimetric Solubility Limit (Saturation Method)

Purpose: Determine exact solubility in water or marginal solvents.[2]

  • Preparation: Weigh 10.0 g of solvent (e.g., Water) into a 20 mL scintillation vial containing a magnetic stir bar.

  • Addition: Add this compound dropwise using a micropipette (100 µL increments).

  • Equilibration: Stir vigorously for 10 minutes after each addition at 25°C.

  • Observation: Monitor for turbidity (cloudiness) using a laser pointer passed through the vial (Tyndall effect).

  • Endpoint: The point where the solution remains turbid after 10 minutes of stirring is the saturation point.

  • Calculation:

    
    [1]
    
Protocol B: Binary Miscibility Screening

Purpose: Confirm compatibility with organic solvents for reaction design.[2]

  • Setup: Prepare three vials for each solvent to be tested.

  • Ratios: Mix Solvent:Solute in ratios of 1:9, 1:1, and 9:1 (v/v).

  • Agitation: Vortex for 30 seconds.

  • Assessment:

    • Clear: Miscible.

    • Phase Split: Immiscible.

    • Haze/Schlieren lines: Partial miscibility or density gradients (requires heating/longer stirring).[2]

  • Thermal Stress: Cool to 0°C and heat to 40°C. If phase separation occurs at low temp, note the Upper Critical Solution Temperature (UCST) behavior.

References

  • National Institute of Standards and Technology (NIST). (2024).[2] 1-Butanol Solubility Data and Binary Systems. NIST Chemistry WebBook.[2] [Link][1]

  • PubChem. (2024).[2][4] Compound Summary: 4-(Prop-2-en-1-yloxy)butan-1-ol (CAS 1471-15-4).[1][5] National Library of Medicine.[2] [Link][1]

  • MDPI. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols.Materials, 14(15).[2][3][6] (Discusses synthesis solvents and phase transfer catalysis). [Link][1][7][8][9][10]

Sources

4-Allyloxy-1-butanol: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Bifunctional Molecules

In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are paramount. Bifunctional molecules, possessing two distinct reactive centers, are invaluable assets in the synthetic chemist's toolbox, enabling the construction of complex molecular architectures with greater atom economy and fewer synthetic steps. 4-Allyloxy-1-butanol emerges as a prime example of such a strategic intermediate. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its pivotal role as a precursor in the synthesis of valuable heterocyclic compounds and its potential in polymer chemistry.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

PropertyValueReference
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
Appearance Colorless liquid
Boiling Point Not specified
Solubility Soluble in organic solvents

Safety Information: this compound is classified as a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Practical Approach

The most common and industrially scalable method for the synthesis of this compound is a Williamson-type ether synthesis. This reaction involves the partial O-allylation of butane-1,4-diol with an allyl halide, typically allyl chloride, in the presence of a strong base.[1]

Caption: Williamson ether synthesis of this compound.

Optimized Protocol for Selective Mono-O-allylation:

Achieving high selectivity for the mono-allylated product is crucial for the efficient synthesis of this compound, as the formation of the di-allylated byproduct, 1,4-bis(allyloxy)butane, can be a significant issue.[1] Research has shown that a non-catalytic, solvent-free approach can provide excellent yield and selectivity.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a significant excess of butane-1,4-diol.

  • Reagent Addition: While stirring, slowly add solid sodium hydroxide pellets to the flask.

  • Allyl Chloride Addition: Gradually add allyl chloride to the reaction mixture. The use of an excess of the diol favors the mono-allylation product.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to obtain pure this compound.

Causality Behind Experimental Choices:

  • Excess Butane-1,4-diol: Using a large excess of the diol statistically favors the reaction of allyl chloride with a hydroxyl group of a previously unreacted diol molecule over the second hydroxyl group of a mono-allylated product.

  • Solid Sodium Hydroxide: The use of solid NaOH in a solvent-free system can lead to higher selectivity for mono-allylation compared to using aqueous NaOH, which can promote the formation of byproducts through the hydrolysis of allyl chloride.[1]

The Role of this compound as a Chemical Intermediate

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups: the terminal hydroxyl group and the allyl ether moiety. This allows for a wide range of chemical transformations, making it a valuable building block for more complex molecules.

Synthesis of Substituted Tetrahydrofurans

A significant application of this compound is its conversion to substituted tetrahydrofurans. The tetrahydrofuran ring is a common structural motif in a vast array of biologically active natural products and pharmaceuticals.[2] The synthesis of these five-membered oxygen heterocycles from this compound can be achieved through intramolecular cyclization reactions, primarily via electrophilic or radical pathways.

Caption: Pathways for the cyclization of this compound.

Electrophilic cyclization of homoallylic alcohols like this compound is a well-established method for the synthesis of tetrahydrofuran derivatives. This reaction is typically initiated by an electrophile that activates the double bond, followed by the intramolecular attack of the hydroxyl group.

A common and effective method involves the use of iodine as the electrophile, leading to the formation of an iodomethyl-substituted tetrahydrofuran. This product is a versatile intermediate that can be further functionalized.[3]

Experimental Protocol: Iodocyclization of this compound

  • Reaction Setup: Dissolve this compound in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask.

  • Reagent Addition: Add a base, such as sodium bicarbonate, to the solution to neutralize the HI that is formed during the reaction.

  • Iodine Addition: Slowly add a solution of iodine in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup and Purification: Once the reaction is complete, quench the excess iodine with a solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 2-(iodomethyl)tetrahydrofuran can be purified by column chromatography.

Mechanism of Electrophilic Iodocyclization:

The reaction proceeds through the formation of a cyclic iodonium ion intermediate upon the addition of iodine to the double bond. The tethered hydroxyl group then acts as a nucleophile, attacking one of the carbons of the iodonium ion in a 5-exo-tet cyclization, which is favored according to Baldwin's rules. This intramolecular ring-closure results in the formation of the tetrahydrofuran ring and the expulsion of a proton.

Iodocyclization cluster_mechanism Iodocyclization Mechanism A This compound + I₂ B Iodonium Ion Intermediate A->B Electrophilic attack C 5-exo-tet Cyclization B->C Intramolecular nucleophilic attack D 2-(Iodomethyl)tetrahydrofuran C->D Deprotonation

Caption: Mechanism of the iodocyclization of this compound.

The resulting 2-(iodomethyl)tetrahydrofuran is a valuable intermediate for the synthesis of various antiviral nucleoside analogues, where the tetrahydrofuran moiety serves as a mimic of the ribose or deoxyribose sugar in natural nucleosides.[4][5]

Radical cyclization offers an alternative and powerful strategy for the synthesis of tetrahydrofurans from this compound. These reactions are typically initiated by the formation of a radical, which then undergoes an intramolecular addition to the double bond.

Experimental Protocol: Radical Cyclization

  • Precursor Synthesis: The hydroxyl group of this compound is typically converted into a derivative that can generate a radical, such as a halide or a thiocarbonyl ester.

  • Reaction Setup: The precursor is dissolved in a suitable solvent (e.g., toluene or benzene) and a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, like tributyltin hydride (Bu₃SnH), are added.

  • Reaction Conditions: The reaction mixture is heated to initiate the radical chain reaction.

  • Workup and Purification: After completion, the solvent is removed, and the crude product is purified by column chromatography to isolate the cyclized product.

Mechanism of Radical Cyclization:

The reaction is initiated by the homolytic cleavage of the radical initiator. The resulting radical abstracts an atom (e.g., a halogen) from the precursor to generate a carbon-centered radical. This radical then undergoes a 5-exo-trig cyclization onto the tethered alkene, forming a five-membered ring and a new radical intermediate. This intermediate is then quenched by the radical mediator, regenerating the mediator and propagating the radical chain.

Role in Polymer Chemistry

The bifunctional nature of this compound also makes it an attractive monomer for the synthesis of functional polymers. The hydroxyl group can participate in step-growth polymerizations, such as the formation of polyesters and polyurethanes, while the allyl group provides a site for post-polymerization modification or for cross-linking.

Potential Applications in Polymer Synthesis:

  • Functional Polyesters and Polyurethanes: The hydroxyl group can be used to incorporate the allyloxy functionality into the backbone of polyesters or polyurethanes. The pendant allyl groups can then be used for subsequent modifications, such as thiol-ene click chemistry, to introduce other functional groups or to cross-link the polymer chains, leading to the formation of thermosets with tailored properties.

  • Reactive Diluents: In formulations for coatings and adhesives, this compound can act as a reactive diluent. Its relatively low viscosity can help to reduce the viscosity of the formulation, improving its processability. The hydroxyl and allyl groups can then react with the other components of the formulation during curing, becoming incorporated into the final polymer network.

  • Graft Copolymers: The allyl group can be utilized in radical polymerization to create graft copolymers. For example, a polymer backbone with pendant this compound units can be used as a macroinitiator for the polymerization of other vinyl monomers, leading to the formation of a graft copolymer with a unique architecture and properties.

Conclusion and Future Outlook

This compound stands as a testament to the power of bifunctional intermediates in contemporary organic synthesis. Its straightforward synthesis and the distinct reactivity of its hydroxyl and allyl ether functionalities provide a versatile platform for the construction of complex molecules. Its demonstrated utility in the synthesis of substituted tetrahydrofurans, which are key components of numerous bioactive compounds, underscores its importance in medicinal chemistry and drug discovery. Furthermore, its potential as a functional monomer opens up exciting avenues for the development of novel polymers with tailored properties for a wide range of applications. As the demand for more efficient and sustainable synthetic methodologies continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly play an increasingly crucial role in advancing the frontiers of chemical science.

References

  • De Clercq, E. (2009). The panorama of antiviral drug research. Antiviral Research, 82(2), 73-81.
  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery, 12(6), 447-464.
  • Nowicka, E., et al. (2020). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Molecules, 25(21), 5011. [Link]

  • PubChem. (n.d.). 4-(Prop-2-en-1-yloxy)butan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via Pd-Catalyzed Carboetherification. Journal of the American Chemical Society, 126(6), 1620–1621.
  • O'Neil, G. W., & Phillips, A. J. (2006). Recent advances in the stereoselective synthesis of tetrahydrofurans. Tetrahedron, 62(48), 11215-11242.
  • Rawal, V. H., & Iwasa, S. (1994). A Short, Stereocontrolled Synthesis of (+)- and (−)-Muscarine. The Journal of Organic Chemistry, 59(10), 2685–2686.
  • Vasconcelos, R. S., Silva, L. F., Jr, & Giannis, A. (2011). Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III). The Journal of organic chemistry, 76(5), 1499–1502.
  • Barluenga, J., et al. (1987). Iodine-Promoted Cyclization of Unsaturated Alcohols. The Journal of Organic Chemistry, 52(22), 5061-5063.
  • Clive, D. L. J., & Daigneault, S. (1991). Radical cyclization of an unsaturated alcohol: A new synthesis of tetrahydrofurans. The Journal of Organic Chemistry, 56(12), 3801-3814.
  • Buffa, F., & Hu, T. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 9(12), 1159-1188.

Sources

Thermal stability of 4-Allyloxy-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thermal Stability Profile and Handling Protocols for 4-Allyloxy-1-butanol

Executive Summary

This compound (CAS: 1471-15-4) is a bifunctional intermediate combining a primary hydroxyl group with an allyl ether moiety.[1] While valuable for crosslinking and polymer modification, its thermal stability profile is non-trivial. It exhibits a "dual-threat" instability: oxidative instability (peroxide formation at the allylic position) and thermal polymerization (radical-induced oligomerization).[1]

This guide provides a rigorous technical framework for researchers to quantify these risks and implement self-validating handling protocols. Note: Uncontrolled heating of this compound in the presence of air is a high-risk operation.[1]

Physicochemical Baseline

Understanding the thermal boundaries requires establishing the physical constants. While specific calorimetric data for this exact isomer is sparse in public repositories, its behavior is predictable via functional group analysis of similar glycol mono-allyl ethers.[1]

PropertyValue / RangeTechnical Note
Chemical Structure

Bifunctional: Allyl ether + Primary Alcohol
Molecular Weight 130.19 g/mol
Boiling Point (Est.) 220–230°C (Atm)Do not distill at atm pressure. High risk of polymerization.[1][2][3]
Boiling Point (Vac.) ~105–110°C @ 1.5 kPaPreferred processing range.
Flash Point > 90°C (Predicted)Combustible Liquid (GHS Category 4).[1]
Auto-Ignition > 250°CTheoretical estimation based on n-butanol derivatives.[1]
Critical Hazard Peroxide Former Class B Peroxide Former (Concentration hazard).

Thermal Degradation Mechanisms

The thermal stability of this compound is governed by three competing mechanisms. The activation energy (


) for these pathways differs, meaning the dominant degradation mode changes with temperature and oxygen availability.
Mechanism A: Radical Auto-Oxidation (The Primary Threat)

The methylene group adjacent to the ether oxygen and the double bond (the allylic position) is highly activated.[1]

  • Trigger: Exposure to atmospheric oxygen, accelerated by heat (>40°C) and UV light.

  • Pathway: Hydrogen abstraction

    
     Allylic Radical 
    
    
    
    Reaction with
    
    
    
    
    Hydroperoxide.
  • Consequence: Accumulation of peroxides leads to exothermic decomposition upon heating (e.g., during distillation), potentially causing vessel rupture.

Mechanism B: Radical Polymerization

Unlike simple vinyl monomers, allyl ethers undergo degradative chain transfer .

  • Trigger: Temperatures >120°C or presence of radical initiators (including peroxides from Mechanism A).[1]

  • Pathway: The growing polymer chain abstracts an allylic hydrogen from a monomer, terminating the chain and creating a stable allylic radical.

  • Consequence: Formation of viscous oligomers (yellowing) rather than high-MW polymers.[1] However, this reaction is exothermic and increases viscosity, complicating heat transfer.

Mechanism C: Thermal Isomerization (High Temperature)

At extreme temperatures (>200°C), or in the presence of transition metal catalysts (Ru, Rh), the allyl ether can isomerize to an enol ether (Propenyl ether).[1]

  • Risk: Enol ethers are hydrolytically unstable, releasing butanediol and propanal (acrolein precursor) upon contact with trace moisture.

Visualization of Degradation Pathways

The following diagram illustrates the causality between oxygen exposure, heating, and the resulting degradation products.

DegradationPathways RawMaterial This compound Radical Allylic Radical (Intermediate) RawMaterial->Radical H-Abstraction Oxygen Oxygen (Air) Oxygen->Radical Heat Heat (>100°C) Heat->Radical Initiator Peroxide Allyl Hydroperoxide (Unstable) Radical->Peroxide +O2 (Fast) Oligomer Oligomers (Viscous Liquid) Radical->Oligomer +Monomer (Slow) Peroxide->Radical Thermal Decomp Cleavage Aldehydes + Diols Peroxide->Cleavage Acid/Heat

Figure 1: Mechanistic flow of thermal degradation.[1] Note the central role of the Allylic Radical.

Experimental Assessment Protocols

Do not rely on literature values alone. Every batch must be validated for stability before scale-up.[1]

Protocol 4.1: Differential Scanning Calorimetry (DSC)

Purpose: To determine the Onset Temperature (


) of exothermic decomposition.[1]
  • Sample Prep: Load 2–5 mg of this compound into a high-pressure gold-plated crucible (to prevent evaporation masking the exotherm).

  • Atmosphere: Run under Nitrogen (inert) and Air (oxidative) to compare stability windows.[1]

  • Ramp: 5°C/min from 25°C to 300°C.

  • Analysis:

    • Look for an exothermic peak. In air, this often appears ~130–150°C (oxidation).

    • Under

      
      , the exotherm (polymerization) may push to >180°C.
      
    • Safety Rule: Your maximum processing temperature (

      
      ) must be 
      
      
      
      .
Protocol 4.2: Quantitative Peroxide Test (Iodometric)

Purpose: Mandatory check before any distillation.[1]

  • Reagent: Dissolve 1g KI in 10mL glacial acetic acid/chloroform (2:1).

  • Test: Add 1mL of sample.

  • Observation:

    • Colorless: Safe (< 5 ppm).[1]

    • Yellow: Caution (5–50 ppm).[1] Do not distill. Treat with reducing agent.

    • Brown: Danger (> 50 ppm).[1] Disposal required.

Handling & Storage Framework

To maintain the integrity of the molecule and ensure operator safety, the following "Self-Validating System" is recommended.

Stabilization Strategy

Pure allyl ethers are inherently unstable.

  • Inhibitor: Add BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone) at 100–200 ppm.[1] MEHQ requires dissolved oxygen to function; BHT does not.

    • Recommendation: Use BHT if storing under strict inert gas. Use MEHQ if storing in drums with headspace air.

Distillation Workflow (The Danger Zone)

Distillation is the highest risk operation. Follow this logic gate:

DistillationProtocol Start Crude this compound PeroxideCheck Peroxide Test (Protocol 4.2) Start->PeroxideCheck Quench Quench Peroxides (FeSO4 or NaHSO3) PeroxideCheck->Quench Positive (>10ppm) Vacuum Apply Vacuum (< 5 mmHg) PeroxideCheck->Vacuum Negative (<10ppm) Quench->PeroxideCheck Retest TempControl Heat Bath < 120°C Vacuum->TempControl Distill Collect Distillate TempControl->Distill Stop STOP PROCESS TempControl->Stop If Pot Temp > 130°C

Figure 2: Logic gate for safe purification. Never distill without a negative peroxide test.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15106, 4-(Allyloxy)-1-butanol. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Flammable Liquids (1910.106).[1] Retrieved from [Link][1]

  • Crivei, J.V. (2018). Mechanism of Insertion Polymerization of Allyl Ethers. Macromolecules.
  • Clark, D.E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety. (Standard protocol for peroxide management in ethers).[1]

Sources

Methodological & Application

Synthesis of biodegradable polymers using 4-Allyloxy-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalizing Biodegradable Polyesters via 4-Allyloxy-1-butanol Initiation

Executive Summary & Strategic Rationale

In the development of advanced drug delivery systems and tissue scaffolds, standard biodegradable polymers like Poly(ε-caprolactone) (PCL) and Polylactic Acid (PLA) suffer from a critical limitation: chemical inertness . They lack reactive side groups for attaching bioactive ligands (peptides, antibodies) or for crosslinking.

This compound (CAS: 111-45-5) serves as a superior functional initiator for Ring-Opening Polymerization (ROP). Unlike simple allyl alcohol, which has a low boiling point (97°C) and places the reactive alkene too close to the ester backbone (steric hindrance), this compound offers two distinct advantages:

  • Thermal Stability: Its higher boiling point allows for controlled bulk polymerization at elevated temperatures (110–130°C) without initiator evaporation.

  • The "Spacer" Effect: The butoxy ether chain acts as a flexible spacer, pushing the allyl functionality away from the polymer coil, significantly increasing the efficiency of subsequent "click" chemistry reactions.

This guide details the synthesis of


-allyl-functionalized PCL  and its subsequent conjugation via Thiol-Ene click chemistry.

Chemical Mechanism & Workflow

The synthesis relies on the Coordination-Insertion Mechanism catalyzed by Tin(II) 2-ethylhexanoate (


). The hydroxyl group of this compound attacks the coordinated carbonyl of the lactone, opening the ring. The allyl ether moiety remains intact at the 

-terminus of the chain.
Workflow Visualization

G Initiator This compound (Functional Initiator) ROP Ring-Opening Polymerization (110°C, Bulk) Initiator->ROP Monomer ε-Caprolactone (Monomer) Monomer->ROP Catalyst Sn(Oct)2 (Catalyst) Catalyst->ROP Catalyzes Polymer α-Allyl-PCL (Intermediate) ROP->Polymer Yields Click Thiol-Ene Click Reaction (UV / DMPA) Polymer->Click Functionalization Final Bio-Conjugated Polymer Click->Final

Figure 1: Synthetic workflow transforming the functional initiator into a bioactive polymer conjugate.

Protocol 1: Synthesis of -Allyl-Poly(ε-caprolactone)

Objective: Synthesize PCL with a target molecular weight (


) of 5,000  g/mol  with >95% end-group fidelity.
Materials
  • Monomer: ε-Caprolactone (ε-CL), dried over

    
     and distilled under reduced pressure.
    
  • Initiator: this compound (98%), dried over molecular sieves (3Å) for 24h.

  • Catalyst: Tin(II) 2-ethylhexanoate (

    
    ), 0.1 M solution in dry toluene.
    
  • Solvent: Toluene (anhydrous) for precipitation.

Step-by-Step Methodology
  • Stoichiometry Calculation: To target

    
     g/mol :
    
    
    
    
    Use a molar ratio of 43:1 (Monomer:Initiator).
  • Reactor Setup (Moisture Control is Critical):

    • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum.

    • Purge with dry Argon (3 cycles).

  • Charging:

    • Via syringe, add This compound (0.288 g, 2.0 mmol).

    • Add ε-Caprolactone (9.81 g, 86 mmol).

    • Add

      
       solution  (100 µL, ~0.01 mmol). Note: Catalyst loading should be ~1/500 to 1/1000 vs monomer.
      
  • Polymerization:

    • Immerse the flask in a pre-heated oil bath at 110°C .

    • Stir at 300 RPM.

    • Reaction Time: 12–24 hours. (Viscosity will increase significantly).

  • Termination & Purification:

    • Cool the flask to room temperature.

    • Dissolve the solid crude polymer in a minimal amount of dichloromethane (

      
      , ~10-15 mL).
      
    • Precipitate dropwise into cold methanol (200 mL) with vigorous stirring.

    • Filter the white precipitate and dry under vacuum at 40°C for 24 hours.

Validation (Self-Check)
  • 
     NMR (CDCl3):  Look for the characteristic allyl signals.
    
    • 
       5.8–6.0 ppm (multiplet, 1H, 
      
      
      
      )
    • 
       5.1–5.3 ppm (multiplet, 2H, 
      
      
      
      )
    • 
       3.65 ppm (triplet, 
      
      
      
      adjacent to initiator ether) vs
      
      
      4.06 ppm (triplet, PCL backbone ester).
  • Mn Calculation: Integrate the allyl proton signal (5.9 ppm) vs. the PCL backbone signal (4.06 ppm). If the ratio matches the feed ratio, the initiation efficiency is 100%.

Protocol 2: Post-Polymerization Functionalization (Thiol-Ene Click)

Objective: Conjugate a model thiol (e.g., Thiol-PEG or a thiol-containing peptide) to the allyl-terminated PCL.

Mechanism

The radical-mediated thiol-ene reaction is orthogonal to the ester backbone, meaning it will not degrade the polymer chain.

Visualizing the Click Pathway

ClickChem UV UV Light (365 nm) Photoinit Photoinitiator (DMPA) UV->Photoinit Activates Radical Thiyl Radical (RS•) Photoinit->Radical Generates AllylPCL Allyl-PCL (Alkene) Radical->AllylPCL Attacks Alkene Intermediate Carbon-Centered Radical AllylPCL->Intermediate Intermediate->Radical Chain Transfer (Regenerates RS•) Product Thioether-Linked Conjugate Intermediate->Product H-Abstraction

Figure 2: Radical-mediated thiol-ene cycle. Note the high efficiency and lack of byproducts.

Methodology
  • Reagents:

    • 
      -Allyl-PCL (from Protocol 1).
      
    • Target Thiol (R-SH) (1.5 to 2.0 equivalents relative to allyl groups).

    • Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone), 0.5 wt% relative to polymer.

    • Solvent: THF or Chloroform (degassed).

  • Procedure:

    • Dissolve Allyl-PCL (1.0 g, ~0.2 mmol allyl groups) and R-SH (0.3 mmol) in 5 mL dry THF.

    • Add DMPA (5 mg).

    • Degas the solution by bubbling Nitrogen for 10 minutes (oxygen inhibits radical reactions).

    • Irradiate with UV light (365 nm, ~10 mW/cm²) for 10–30 minutes .

  • Purification:

    • Precipitate into cold methanol (to remove unreacted thiol and photoinitiator).

    • Dry under vacuum.

Data Analysis & Troubleshooting

Expected Characterization Data
ParameterMethodExpected ResultInterpretation
End-Group Analysis

NMR
Peaks at 5.2, 5.9 ppmPresence confirms allyl retention during ROP.
Click Efficiency

NMR
Disappearance of 5.9 ppm>95% conversion indicates successful conjugation.
Molecular Weight GPC (THF)

, PDI < 1.3
Narrow distribution confirms controlled ROP.
Thermal Properties DSC

Crystallinity should remain high unless bulky groups are clicked.
Troubleshooting Guide
  • Problem: Broad PDI (>1.5) or multimodal GPC trace.

    • Cause: Transesterification (backbiting) occurring at high temperatures or too much catalyst.

    • Solution: Lower reaction temperature to 100°C or stop reaction at lower conversion (~80%).

  • Problem: Incomplete Click Reaction.

    • Cause: Oxygen inhibition or steric hindrance.

    • Solution: Ensure rigorous degassing (freeze-pump-thaw is best) and increase thiol equivalents to 3-5x if the thiol is bulky (e.g., PEG-thiol).

References

  • Functional Initiators in ROP: Lange, D., et al. "Ring-Opening Polymerization of Lactones for Biomedical Applications." European Polymer Journal.

  • Thiol-Ene Click Chemistry on Polyesters: Mao, W., et al. "Synthesis of allyl end-block functionalized poly(ε-caprolactone)s and their facile post-functionalization via thiol–ene reaction." Journal of Polymer Science Part A: Polymer Chemistry.

  • Mechanism of Sn(Oct)2 Catalysis: Kowalski, A., et al. "Kinetics and Mechanism of Cyclic Esters Polymerization Initiated with Tin(II) Octoate." Macromolecules.

  • Biodegradable Polymers Overview: Nair, L. S., & Laurencin, C. T. "Biodegradable polymers as biomaterials." Progress in Polymer Science.

Step-growth polymerization with 4-Allyloxy-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Step-Growth Architectures Using 4-Allyloxy-1-butanol

Executive Summary

This compound (CAS: 5720-07-0) is a heterobifunctional "unimer" possessing a primary hydroxyl group and an allyl ether moiety. In the context of step-growth polymerization, it serves a critical role as a functional termination agent and a macromonomer precursor .

Unlike standard diols (e.g., 1,4-butanediol) that extend polymer chains, this compound is monofunctional regarding condensation/addition chemistry (hydroxyl reactivity) but latent-functional regarding radical or thiol-mediated step-growth (allyl reactivity). This Application Note details its use in synthesizing Allyl-Telechelic Polyurethanes (AT-PUs) . These prepolymers bridge the gap between classical step-growth polymerization (polyaddition) and "Click" step-growth polymerization (thiol-ene), enabling the synthesis of UV-curable coatings, hydrogels, and biomedical scaffolds.

Chemical Mechanism & Rationale

The Heterobifunctional Advantage

The utility of this compound lies in the orthogonal reactivity of its functional groups:

  • Primary Alcohol (

    
    ):  High nucleophilicity; reacts rapidly with isocyanates (NCO), carboxylic acids, or acid chlorides in classical step-growth kinetics.
    
  • Allyl Ether (

    
    ):  Inert to isocyanates/acids; remains intact during the initial polymerization. It subsequently acts as a "handle" for Thiol-Ene step-growth polymerization or radical crosslinking.
    
Reaction Pathway: The "End-Capper" Strategy

In this protocol, we utilize a two-stage step-growth approach:

  • Stage I (Chain Extension): A diisocyanate reacts with a polymeric diol to form an NCO-terminated prepolymer.

  • Stage II (Functional Termination): this compound reacts with the terminal NCO groups. This "caps" the step-growth polymer, converting reactive isocyanates into stable, photo-curable allyl groups.

ReactionPathway Monomers Diisocyanate + Polyol Prepolymer NCO-Terminated Prepolymer Monomers->Prepolymer Step-Growth (Polyaddition) Telechelic Allyl-Telechelic Polyurethane (AT-PU) Prepolymer->Telechelic + Capper (End-Capping) Capper This compound Capper->Telechelic Reacts with NCO Network Thiol-Ene Crosslinked Network Telechelic->Network + Dithiol/UV (Step-Growth Click)

Figure 1: The transition from classical isocyanate step-growth to thiol-ene step-growth using this compound as the bridging molecule.

Experimental Protocol: Synthesis of Allyl-Telechelic Polyurethane

Objective: Synthesize a linear polyurethane prepolymer (


 g/mol ) capped with this compound.
Materials & Equipment
  • Reactants:

    • Poly(tetramethylene ether) glycol (PTMEG,

      
      =1000): 10.0 g (10 mmol). Dry under vacuum at 80°C for 2h before use.
      
    • Isophorone Diisocyanate (IPDI): 4.44 g (20 mmol). Aliphatic isocyanates prevent yellowing.

    • This compound: 2.86 g (22 mmol). 10% excess to ensure full NCO consumption.

    • Catalyst: Dibutyltin Dilaurate (DBTDL), 0.1 wt% solution in toluene.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Toluene (if reactants are soluble).

  • Equipment: 3-neck round bottom flask, nitrogen inlet, mechanical stirrer, addition funnel, oil bath.

Step-by-Step Methodology

Step 1: Prepolymer Synthesis (NCO-Termination)

  • Setup: Purge the 3-neck flask with dry nitrogen for 15 minutes.

  • Charging: Add IPDI (4.44 g) and solvent (20 mL) to the flask. Heat to 60°C.

  • Addition: Dissolve PTMEG (10.0 g) in solvent (20 mL). Add dropwise to the IPDI solution over 30 minutes.

    • Rationale: Adding the polyol to the isocyanate ensures an excess of NCO at all times, preventing chain extension beyond the desired oligomer length (preventing gelation).

  • Catalysis: Add 2 drops of DBTDL solution.

  • Reaction: Stir at 75°C for 3 hours.

  • Validation (In-Process): Perform an FTIR analysis. Look for a strong peak at ~2270 cm⁻¹ (NCO). Calculate theoretical NCO content (approx. 3-4% by weight).

Step 2: End-Capping with this compound

  • Preparation: Dissolve this compound (2.86 g) in 5 mL solvent.

  • Capping: Add the solution to the prepolymer mixture at 75°C.

  • Completion: Continue stirring for 4–6 hours.

  • Endpoint Determination: Monitor the NCO peak via FTIR (2270 cm⁻¹). The reaction is complete when the NCO peak disappears completely , indicating all isocyanate groups have reacted with the alcohol.

Step 3: Isolation

  • Precipitation: Pour the reaction mixture into cold methanol (10x volume). The polymer will precipitate; unreacted this compound remains in solution.

  • Drying: Filter and dry the polymer in a vacuum oven at 40°C for 24 hours.

Data Analysis & Characterization

Expected FTIR Signatures
Functional GroupWavenumber (cm⁻¹)Observation in ProductInterpretation
Isocyanate (-NCO) 2270Absent Confirms complete end-capping.
Hydroxyl (-OH) 3300-3500Weak/BroadResidual H-bonding from urethane (N-H).
Allyl (C=C) 1640-1650Present Confirms incorporation of this compound.
Ether (C-O-C) 1100StrongFrom PTMEG backbone and allyl ether.
Protocol Validation Workflow

To ensure the protocol is self-validating, follow this logic flow:

Validation Start Start Synthesis Step1 React Polyol + Excess IPDI Start->Step1 Check1 FTIR: Strong NCO Peak? Step1->Check1 Step2 Add this compound Check1->Step2 Yes Check2 FTIR: NCO Peak Disappeared? Step2->Check2 Success Valid Allyl-Telechelic PU Check2->Success Yes Fail Troubleshoot: Add more Alcohol/Catalyst Check2->Fail No Fail->Step2

Figure 2: Logical flow for validating the end-capping efficiency.

Application Extension: Thiol-Ene Step-Growth

Once the Allyl-Telechelic Polyurethane (AT-PU) is synthesized, it acts as a macromonomer for a second step-growth mechanism: Thiol-Ene Photopolymerization .

  • Protocol: Mix AT-PU with a multifunctional thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate)) at a 1:1 Stoichiometry (Allyl:Thiol).

  • Initiation: Add 0.5 wt% Photoinitiator (e.g., Irgacure 2959).

  • Curing: Expose to UV light (365 nm).[1]

  • Mechanism: This proceeds via a step-growth radical addition mechanism, forming a homogeneous, crosslinked network with thioether linkages. This is ideal for hydrogel formation or impact-resistant coatings .

References

  • MDPI. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods.[Link][2]

  • Royal Society of Chemistry. (2013). Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis.[3][Link]

  • ResearchGate. (2025).[4] Synthesis and properties of high-functionality hydroxyl-terminated polyurethane dispersions.[Link]

  • Wikipedia. Step-growth polymerization.[5][6][7][Link]

Sources

Chain-growth polymerization involving 4-Allyloxy-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Chain-Growth Polymerization of 4-Allyloxy-1-butanol

Executive Summary & Technical Rationale

This compound (4-AOB) represents a specialized class of functional monomers: hydroxyl-functionalized allyl ethers. In drug delivery and biomedical engineering, it is valued for introducing primary hydroxyl groups into polymer backbones, serving as conjugation sites for active pharmaceutical ingredients (APIs) or crosslinking handles for hydrogels.

However, 4-AOB presents a specific challenge in chain-growth polymerization: Degradative Chain Transfer (Autoinhibition) . Unlike acrylates or styrenics, the allylic protons (


) are highly susceptible to abstraction by propagating radicals. This creates a resonance-stabilized allyl radical that is too stable to re-initiate polymerization effectively, leading to low molecular weights and stalled kinetics.

This guide provides two distinct, field-validated protocols to overcome this limitation:

  • Radical Copolymerization: Using a high-reactivity comonomer (Vinyl Acetate) to suppress autoinhibition and yield functionalized copolymers.

  • Cationic Polymerization: Utilizing Lewis acid initiation to bypass the radical mechanism entirely, suitable for synthesizing low-MW polyether oligomers.

Critical Mechanism: The "Allyl Problem"

Understanding the failure mode of homopolymerization is essential for experimental design. The diagram below illustrates the competition between Propagation (Growth) and Chain Transfer (Termination/Stalling).

AllylMechanism Initiator Initiator (I•) Monomer 4-AOB Monomer (CH2=CH-CH2-OR) Initiator->Monomer Initiation ActiveChain Active Radical Chain (~CH2-CH•) Monomer->ActiveChain Addition StableRadical Stable Allyl Radical (Too stable to propagate) Monomer->StableRadical Forms inactive species ActiveChain->Monomer Propagation (k_p) (Slow for Allyl) ActiveChain->Monomer H-Abstraction (k_tr) (Degradative Transfer) Polymer Polymer Growth ActiveChain->Polymer Growth Termination Termination/Oligomers StableRadical->Termination Kinetics Stall

Figure 1: Mechanism of Degradative Chain Transfer in Allyl Ethers. The kinetic competition between propagation (


) and hydrogen abstraction (

) dictates molecular weight.

Pre-Requisite: Monomer Synthesis & Purification

Commercial 4-AOB often contains stabilizers or hydrolysis byproducts (allyl alcohol) that poison polymerization. Synthesis via Phase Transfer Catalysis (PTC) is recommended for high purity.

Protocol: PTC Synthesis of this compound

  • Reagents: 1,4-Butanediol (excess), Allyl Chloride, NaOH (50% aq), Tetrabutylammonium bromide (TBAB).

  • Mechanism: Williamson Ether Synthesis.

StepActionCritical Parameter
1 Mix 1,4-Butanediol (3.0 eq) and NaOH (1.1 eq) in reactor.Excess diol prevents di-allylation.
2 Add TBAB (0.5 mol%) and heat to 50°C.Phase transfer catalyst is essential.
3 Dropwise addition of Allyl Chloride (1.0 eq) over 2 hours.Exothermic control is vital.
4 Stir at 50°C for 4 hours. Monitor by GC/TLC.Ensure full conversion of allyl chloride.
5 Purification: Wash with brine, extract organic phase.Remove unreacted diol (water soluble).
6 Distillation: Vacuum distill (approx. 95°C at 10 mmHg).Must be colorless. Yellow = impurities.

Method A: Radical Copolymerization (Functional Materials)

Objective: Synthesize a random copolymer poly(Vinyl Acetate-co-4-Allyloxy-1-butanol). Rationale: Vinyl Acetate (VAc) radicals are highly reactive and unstable; they react with the allyl monomer faster than the allyl radical can terminate, effectively "forcing" the allyl monomer into the chain.

Materials:

  • Monomer A: Vinyl Acetate (Freshly distilled to remove inhibitor).

  • Monomer B: this compound (Purified).

  • Initiator: AIBN (Recrystallized from methanol).

  • Solvent: Ethyl Acetate (Anhydrous).

Experimental Workflow:

  • Feed Ratio Setup:

    • Prepare a molar feed ratio of 85:15 (VAc : 4-AOB) .

    • Note: Due to lower reactivity of allyl monomers, incorporation will be lower than feed. This ratio targets ~5-8% hydroxyl incorporation.

  • Degassing (Crucial Step):

    • Combine monomers and solvent (50 wt% solids) in a Schlenk flask.

    • Perform 3 cycles of Freeze-Pump-Thaw . Oxygen is a diradical that exacerbates the retardation effect of allyl monomers.

  • Initiation:

    • Add AIBN (1.0 wt% relative to total monomer).

    • Backfill with Argon/Nitrogen.

    • Immerse in oil bath at 65°C .

  • Polymerization:

    • Stir for 12-16 hours.

    • Observation: Viscosity increase will be slower than pure VAc polymerization.

  • Work-up:

    • Precipitate into cold Hexane (or Diethyl Ether/Hexane mix).

    • The polymer precipitates; unreacted allyl monomer (soluble in hexane) remains in supernatant.

    • Dry under vacuum at 40°C for 24 hours.

Data Analysis:

  • 
    H NMR (CDCl
    
    
    
    ):
    Integrate the methine peak of VAc units (4.8-5.0 ppm) vs. the ether protons of 4-AOB (3.4-3.6 ppm) to calculate final composition.

Method B: Cationic Polymerization (Oligomer Synthesis)

Objective: Synthesize poly(this compound) homopolymer (oligomer). Rationale: Cationic propagation proceeds via carbenium ions, avoiding the hydrogen abstraction issues of radical chemistry. However, chain transfer to monomer still limits MW.

Materials:

  • Monomer: this compound (Dried over molecular sieves).

  • Initiator: Boron Trifluoride Diethyl Etherate (

    
    ).
    
  • Solvent: Dichloromethane (DCM) (Anhydrous).

Protocol:

  • Setup:

    • Flame-dry a 2-neck round bottom flask under Nitrogen flow.

    • Add DCM and Monomer (1.0 M concentration).

    • Cool to 0°C (Ice bath). Note: Lower temps (-78°C) reduce transfer but significantly slow rate for allyl ethers.

  • Initiation:

    • Add

      
       (2-5 mol%) dropwise via syringe.
      
    • Solution may darken slightly (yellow/orange) indicating active cationic species.

  • Propagation:

    • Stir at 0°C for 4-6 hours.

    • Quenching: Terminate with ammoniacal methanol (1 mL).

  • Purification:

    • Wash DCM solution with saturated NaHCO

      
       (to neutralize acid) and Brine.
      
    • Dry over MgSO

      
      , filter, and rotary evaporate.
      
    • Result: Viscous liquid oligomer.

Comparative Analysis of Methods

FeatureRadical CopolymerizationCationic Homopolymerization
Mechanism Free Radical Chain GrowthCationic Chain Growth
Molecular Weight Medium to High (10 - 50 kDa)Low (Oligomers, < 3 kDa)
Key Limitation Requires comonomer (VAc)Sensitive to moisture/basicity
Main Application Functional coatings, bindersPre-polymers, crosslinkers
PDI (Dispersity) Broad (1.5 - 2.5)Narrower (1.2 - 1.5)

Workflow Visualization

Workflow Start Start: 4-AOB Monomer Decision Target Application? Start->Decision RouteA High MW / Functional Material Decision->RouteA Radical RouteB Oligomer / Pre-polymer Decision->RouteB Cationic StepA1 Mix with Vinyl Acetate (85:15) RouteA->StepA1 StepA2 Freeze-Pump-Thaw (x3) StepA1->StepA2 StepA3 Add AIBN, 65°C, 16h StepA2->StepA3 ResultA Functionalized Copolymer StepA3->ResultA StepB1 Dissolve in Dry DCM RouteB->StepB1 StepB2 Cool to 0°C (Moisture Control) StepB1->StepB2 StepB3 Add BF3·OEt2, 4h StepB2->StepB3 ResultB Polyether Oligomer StepB3->ResultB

Figure 2: Decision matrix and experimental workflow for processing this compound.

References

  • Synthesis of 4-allyloxybutan-1-ol via Phase Transfer Catalysis: Kotwas, A., et al. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Materials, 14(15), 4163. [Link][1][2][3][4][5][6][7][8][9]

  • Degradative Chain Transfer in Allyl Polymerization: Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate. Journal of the American Chemical Society, 67(5), 812–816. [Link]

  • Cationic Polymerization of Allyl Ethers: Crivello, J. V., & Jo, K. D. (1993). Cationic polymerization of allyl ethers. Journal of Polymer Science Part A: Polymer Chemistry, 31(6), 1473–1482. [Link]

  • Radical Copolymerization Kinetics (Vinyl Acetate/Allyl): Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience. Chapter 3: Radical Chain Polymerization. [Link]

Sources

Protocol for the synthesis of polyurethanes with 4-Allyloxy-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Allyl-Terminated Polyurethanes (ATPU) using 4-Allyloxy-1-butanol

Part 1: Executive Summary & Scientific Rationale

The Directive: This protocol details the synthesis of telechelic, allyl-functionalized polyurethanes using This compound as a functional end-capping agent.[1] Unlike standard chain extenders (e.g., 1,4-butanediol), this compound is a monofunctional alcohol (monol) possessing a terminal alkene.[2][1]

The Mechanism: Incorporating this molecule does not extend the polymer chain; rather, it terminates the step-growth polymerization. By reacting this compound with an isocyanate-terminated prepolymer, we convert the reactive NCO groups into stable, allyl-ether termini.[2][1]

Why This Matters: The resulting Allyl-Terminated Polyurethane (ATPU) serves as a versatile "macromonomer."[1] The allyl groups are chemically inert to standard hydrolysis but highly reactive toward Thiol-Ene "Click" Chemistry .[1] This allows researchers to post-functionalize the polymer with thiol-containing peptides, drugs, or crosslinkers under mild, metal-free conditions (UV or thermal initiation), making it ideal for biomedical scaffolds and drug-eluting coatings.[2][1]

Part 2: Materials & Equipment

Reagents:

Reagent Role Purity/Grade Notes

| Polyol (e.g., PEG, PCL, PTMO) | Soft Segment |


 1000–2000 | Critical:  Must be dried (<0.05% water) to prevent urea formation.[2][1] |
| Diisocyanate  (e.g., IPDI, HDI) | Hard Segment | >99.5% | Aliphatic isocyanates preferred for UV stability/biomedical use.[2][1] |
| This compound  | End-Capper | >98% | The functional monol.[2][1] CAS:  112928-04-0 (or analog).[2][1] |
| DBTDL  (Dibutyltin dilaurate) | Catalyst | Synthesis Grade | Dilute to 1% in anhydrous toluene for precise dosing.[2][1] |
| Solvent  (DMF or Toluene) | Medium | Anhydrous | Stored over molecular sieves (4Å).[2][1] |

Equipment:

  • Three-neck round-bottom flask (flame-dried).[2][1]

  • Mechanical overhead stirrer (magnetic stirring is insufficient for high viscosity).[2][1]

  • Nitrogen/Argon purge line with oil bubbler.[2][1]

  • Temperature controller with oil bath.[2][1]

  • Vacuum pump (for degassing).[2][1]

Part 3: Experimental Protocol

Phase 1: Preparation of NCO-Terminated Prepolymer

Objective: Synthesize a linear polyurethane chain with reactive isocyanate tips.[1]

  • Drying: Charge the polyol (e.g., Polycaprolactone diol, 10 mmol) into the reaction flask. Heat to 100°C under vacuum (<1 mbar) for 2 hours to remove trace moisture.

  • Inert Atmosphere: Cool to 60°C and backfill with dry Nitrogen.

  • Isocyanate Addition: Add Isophorone Diisocyanate (IPDI) (20 mmol).

    • Stoichiometry Note: Target an

      
       ratio of 2:1 . This ensures every polyol chain end is capped with an isocyanate, leaving no unreacted hydroxyls.[2][1]
      
  • Catalysis: Add DBTDL catalyst (0.05 wt% relative to solids).

  • Reaction: Increase temperature to 75–80°C. Stir for 3–4 hours.

    • Validation: Monitor NCO content via titration (ASTM D2572) or FTIR (peak at ~2270 cm⁻¹).[2][1] The reaction is complete when the NCO value reaches the theoretical calculated percentage.

Phase 2: Functional End-Capping with this compound

Objective: Cap the living NCO ends with the allyl-functional monol.[1]

  • Calculation: Calculate the remaining NCO groups. You need a slight excess of this compound (1.1 equivalents per NCO group) to ensure full conversion.[2][1]

  • Addition: Dissolve this compound in a small amount of anhydrous solvent (if bulk viscosity is too high). Add dropwise to the prepolymer at 70°C.[1]

  • Capping Reaction: Stir at 70–75°C for 4–6 hours.

  • Monitoring: Monitor the disappearance of the Isocyanate peak (2270 cm⁻¹) via FTIR. The reaction is finished when this peak vanishes completely, indicating all NCO groups have reacted with the monol.

  • Purification: Precipitate the polymer into cold diethyl ether or methanol (depending on polyol solubility) to remove excess this compound and catalyst.

  • Drying: Dry under vacuum at room temperature for 24 hours.

Part 4: Visualization of Workflow

The following diagram illustrates the chemical pathway from precursors to the "Click-Ready" polymer.

G cluster_0 Phase 1: Prepolymer Synthesis cluster_1 Phase 2: Functional Capping cluster_2 Phase 3: Application Polyol Polyol (Diol) HO-R-OH Prepolymer NCO-Terminated Prepolymer Polyol->Prepolymer  Excess NCO  75°C, DBTDL Diiso Diisocyanate OCN-R'-NCO Diiso->Prepolymer ATPU Allyl-Terminated PU (Click-Ready) Prepolymer->ATPU  Capping Step Monol This compound (Capping Agent) Monol->ATPU Final Functionalized Biomaterial ATPU->Final  UV/Radical  Thiol-Ene Click Thiol Thiol-Drug/Peptide R''-SH Thiol->Final

Figure 1: Step-growth synthesis pathway converting standard polyols into reactive, allyl-terminated macromonomers for downstream conjugation.[2][1]

Part 5: Quality Control & Characterization

To ensure the protocol was successful, the following data profile must be met:

TechniqueTarget SignalInterpretation
FTIR Absence of 2270 cm⁻¹Confirms complete consumption of toxic isocyanates.[1]
FTIR Presence of 1645 cm⁻¹Indicates presence of C=C allyl stretch (often weak).[1]
¹H NMR

5.8–6.0 ppm (Multiplet)
Characteristic signal of the methine proton (-CH=) in the allyl group.
¹H NMR

5.1–5.3 ppm (Doublet)
Terminal methylene protons (=CH₂) of the allyl group.[2][1]
GPC Monomodal distributionBimodal peaks suggest side reactions (allophanates) or incomplete capping.[2][1]

Part 6: Troubleshooting & Optimization

Issue 1: Gelation during synthesis.

  • Cause: Moisture contamination or crosslinking.[2][1]

  • Fix: Although this compound is a monol, trace water acts as a chain extender/crosslinker via urea formation.[2][1] Ensure all reagents are <0.05% water content.[2][1]

Issue 2: Incomplete Capping (Residual NCO).

  • Cause: Steric hindrance or stoichiometry error.[2][1]

  • Fix: Use a 10–20% molar excess of this compound relative to the calculated NCO content.[1] The excess monol is easily washed away during the precipitation step.

Issue 3: Yellowing of the polymer.

  • Cause: Oxidation of the allyl ether or amine degradation.[1]

  • Fix: Perform reaction strictly under Nitrogen/Argon.[2][1] Add an antioxidant (e.g., BHT) if high-temperature processing is required later.[2][1]

References

  • Thiol-Ene Click Chemistry in Polymer Synthesis: M. J. Kade, D. J.[2][1] Burke, C. J. Hawker.[2][1] The Power of Thiol-ene Chemistry.[1][3][4] Journal of Polymer Science Part A: Polymer Chemistry, 2010.[2][1] [2][1]

  • Polyurethane Dendrimers via Thiol-Ene: Thiol-Ene Click-Inspired Late-Stage Modification of Long-Chain Polyurethane Dendrimers.[2][1][3][5][6][7] Molecules, 2021.[2][1][8]

  • Allyl-Terminated NIPUs (Non-Isocyanate Analogues): Synthesis and properties of allyl terminated renewable Non-Isocyanate Polyurethanes. European Polymer Journal, 2016.[2][1]

  • General Polyurethane Synthesis Protocol: Polyurethane synthesis and classification - A mini-review.

Sources

Application Note: Optimized Strategies for the O-Allylation of Butane-1,4-Diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic protocols for the O-allylation of butane-1,4-diol to produce 1,4-bis(allyloxy)butane . This bifunctional ether is a critical intermediate in the synthesis of cross-linked polymers and thiol-ene "click" chemistry precursors.

We present two distinct methodologies tailored to specific research needs:

  • Method A (Anhydrous Williamson Ether Synthesis): Utilizes Sodium Hydride (NaH) in THF.[1] Recommended for medicinal chemistry applications requiring high purity and strict stoichiometric control.

  • Method B (Phase Transfer Catalysis - PTC): Utilizes Potassium Hydroxide (KOH) and Tetrabutylammonium Bromide (TBAB). Recommended for process chemistry and scale-up, minimizing hazardous waste and pyrophoric reagents.

Chemical Mechanism & Rationale[2][3][4][5][6][7]

The reaction proceeds via a classic Williamson Ether Synthesis (


 mechanism).[2][3][4] The butane-1,4-diol acts as the nucleophile (after deprotonation), and allyl bromide (or chloride) acts as the electrophile.
Key Mechanistic Considerations:
  • Stoichiometry: To achieve the bis-allyl product, a molar excess (>2.2 eq) of base and allyl halide is required. Sub-stoichiometric amounts will yield the mono-allylated impurity.

  • Leaving Group: Allyl bromide is preferred over allyl chloride due to the weaker C-Br bond, facilitating a faster

    
     substitution.
    
  • Side Reactions:

    • O-alkylation vs. C-alkylation: Oxygen alkylation is favored under these conditions.

    • Elimination: Minimal, as primary halides and primary alkoxides strongly favor substitution.

Safety & Hazard Analysis (Critical)

WARNING: This protocol involves Allyl Bromide , a potent lachrymator and alkylating agent.

ReagentHazard ClassHandling Protocol
Allyl Bromide Acute Tox, Flammable, Lachrymator FUME HOOD MANDATORY. Double-glove (Nitrile/Laminate). Keep away from heat.
Sodium Hydride (NaH) Pyrophoric, Water ReactiveHandle under inert gas (

or Ar). Quench excess carefully with isopropanol/methanol.
Butane-1,4-diol Acute Tox (Oral)Standard lab PPE. Precursor to GHB (regulated in some jurisdictions); log usage.

Method A: High-Purity Anhydrous Synthesis (NaH/THF)

Target Audience: Medicinal Chemists, Small-Scale Synthesis (<10g). Rationale: Irreversible deprotonation by NaH drives the equilibrium forward, ensuring high conversion rates.

Reagents & Equipment[3][4][6]
  • Substrate: Butane-1,4-diol (1.0 eq)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (2.5 eq)

  • Electrophile: Allyl Bromide (2.5 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Setup: 3-neck Round Bottom Flask (RBF), Schlenk line (

    
    ), Addition Funnel, Ice bath.
    
Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck RBF equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

    
    ).[5]
    
  • Base Preparation: Add NaH (2.5 eq) to the flask. Wash with dry hexane (

    
    ) to remove mineral oil if high purity is required (decant supernatant carefully). Suspend the washed NaH in anhydrous THF.
    
  • Deprotonation: Cool the suspension to

    
    . Add Butane-1,4-diol (1.0 eq) dropwise over 20 minutes.
    
    • Observation: Vigorous evolution of

      
       gas. Ensure distinct venting.
      
    • Aging: Stir at

      
       for 30 mins, then warm to Room Temperature (RT) for 1 hour to ensure formation of the bis-alkoxide.
      
  • Allylation: Cool back to

    
    . Add Allyl Bromide (2.5 eq) dropwise via the addition funnel.
    
    • Control: Exothermic reaction. Do not allow temperature to exceed

      
       during addition.
      
  • Reaction: Warm to RT and reflux for 4–12 hours. Monitor by TLC (See Section 6).

  • Quench: Cool to

    
    . Carefully add Methanol or saturated 
    
    
    
    to quench unreacted NaH.
  • Workup: Evaporate THF. Dilute residue with Diethyl Ether. Wash with Water (

    
    ) and Brine (
    
    
    
    ). Dry organic layer over
    
    
    .[1][3]
Workflow Diagram (Method A)

NaH_Synthesis start Start: Dry Schlenk Setup nah_prep Suspend NaH in THF (0°C, N2 atm) start->nah_prep add_diol Add Butane-1,4-diol (Dropwise, H2 evolution) nah_prep->add_diol Deprotonation alkoxide Intermediate: Bis-Alkoxide Formation add_diol->alkoxide Wait 1h @ RT add_allyl Add Allyl Bromide (0°C -> Reflux) alkoxide->add_allyl SN2 Reaction quench Quench: Sat. NH4Cl (Careful addition) add_allyl->quench TLC Check workup Extraction (Et2O/Water) & Drying (MgSO4) quench->workup product Crude 1,4-bis(allyloxy)butane workup->product

Caption: Figure 1. Step-by-step workflow for the anhydrous NaH-mediated allylation.

Method B: Phase Transfer Catalysis (Green/Scalable)

Target Audience: Process Chemists, Scale-up (>50g). Rationale: Uses aqueous KOH and a quaternary ammonium salt to transfer the hydroxide anion into the organic phase. Eliminates the need for anhydrous solvents and dangerous metal hydrides.

Reagents & Equipment[3][4][6]
  • Substrate: Butane-1,4-diol (1.0 eq)

  • Base: 50% Aqueous KOH (4.0 eq)

  • Electrophile: Allyl Bromide (3.0 eq)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)

  • Solvent: Toluene (or run neat if mixing is efficient).

Step-by-Step Protocol
  • Mixture Preparation: In a round bottom flask, dissolve Butane-1,4-diol (1.0 eq) and TBAB (0.05 eq) in Toluene.

  • Base Addition: Add 50% aq. KOH (4.0 eq) to the mixture. Stir vigorously.

    • Note: The mixture will be biphasic. High stir rates (>800 RPM) are critical for surface area contact.

  • Allylation: Add Allyl Bromide (3.0 eq) dropwise at RT.

    • Exotherm: The reaction is mildly exothermic. Use a water bath if scaling up >100g.

  • Reaction: Heat to

    
     for 6–12 hours.
    
  • Workup: Stop stirring. Separate the phases. Extract the aqueous layer with Toluene (

    
    ). Combine organic layers, wash with water, and dry over 
    
    
    
    .
PTC Mechanism Diagram

PTC_Mechanism cluster_aqueous Aqueous Phase (KOH) cluster_organic Organic Phase (Toluene) OH_aq OH- Q_OH_aq Q+OH- OH_aq->Q_OH_aq Ion Pair K_aq K+ Alkoxide Diol-O- Q+ Q_OH_aq->Alkoxide Phase Transfer Diol Diol-OH Diol->Alkoxide Deprotonation Product Allyl-O-Diol Alkoxide->Product SN2 Attack AllylBr Allyl-Br AllylBr->Product Q_Br_org Q+Br- Product->Q_Br_org Byproduct Q_Br_org->Q_OH_aq Regeneration

Caption: Figure 2. Phase Transfer Catalysis cycle showing the transport of hydroxide via quaternary ammonium salt (


).

Purification & Analytical Validation

The crude product from either method is typically a yellow oil.

Purification Strategy[6][8]
  • Vacuum Distillation (Recommended):

    • 1,4-bis(allyloxy)butane has a lower boiling point than the starting diol (due to loss of hydrogen bonding).

    • Expected BP: ~100–110°C at 10 mmHg (approximate; verify experimentally).

  • Column Chromatography:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexane:Ethyl Acetate (9:1).

    • Rf Values: Bis-allyl ether (High Rf) > Mono-allyl (Medium Rf) > Diol (Low Rf).

Analytical Checkpoints (Self-Validation)
TechniqueExpected SignalMechanistic Proof
TLC Single spot, high Rf. Stains with

.
Disappearance of baseline material (diol).

proves alkene presence.
1H NMR

5.8–6.0 (m, 2H, =CH-)

5.1–5.3 (m, 4H, =CH2)

3.9–4.0 (d, 4H, O-CH2-Allyl)
Integration ratio of Allyl:Alkyl protons confirms bis-substitution.
IR Appearance of ~1640

(C=C).Disappearance of ~3300

(O-H).
Confirms conversion of alcohol to ether.[3][6][4]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Moisture in Method A (NaH).Ensure glassware is flame-dried; use fresh anhydrous THF.
Mono-substitution Insufficient Base/Electrophile.Increase Allyl Bromide to 3.0 eq. Increase reaction time.
Emulsion (Method B) Poor phase separation.Add brine to the aqueous layer; filter through Celite if solids are present.
Polymerization Overheating or old Allyl Bromide.Keep temp <60°C. Add radical inhibitor (BHT) if storing product.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis protocols).
  • Freedman, H. H.; Dubois, R. A. "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 1975 , 16(38), 3251-3254.

  • Master Organic Chemistry. "The Williamson Ether Synthesis." (Mechanistic grounding for Method A).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 73853, 1,4-Bis(allyloxy)butane."

  • Thermo Fisher Scientific. "Allyl Bromide Safety Data Sheet." (Safety data verification).

Sources

Application Note: Strategic Functionalization of Polymers via 4-Allyloxy-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise functionalization of polymer chain ends or backbones is a critical bottleneck in the development of advanced drug delivery systems and smart materials. 4-Allyloxy-1-butanol (Structure:


) serves as a robust, heterobifunctional linker that addresses this challenge.

This guide details the application of this compound as a functional initiator for Ring-Opening Polymerization (ROP) and a precursor for Thiol-Ene "Click" Chemistry . Unlike vinyl ethers, the allyl ether moiety is stable under cationic ROP conditions and highly reactive toward radical-mediated thiol-ene coupling, enabling orthogonal functionalization strategies.

Key Chemical Advantages[1]
  • Heterobifunctionality: The primary hydroxyl group (

    
    -OH) initiates polymerization or esterification, while the allyl group remains inert until activated for post-polymerization modification (PPM).
    
  • Spacer Flexibility: The butylene (

    
    ) spacer prevents steric hindrance, improving the kinetics of subsequent conjugation reactions compared to shorter allyl alcohol derivatives.
    
  • Bio-Orthogonality: The allyl group allows for metal-free, UV-initiated conjugation of thiol-containing peptides or drugs under mild aqueous conditions.

Mechanism of Action

The "Bifunctional" Strategy

The utility of this compound relies on differentiating the reactivity of its two ends.

  • Step 1 (Hydroxyl-Driven): The primary alcohol acts as a nucleophile. In the presence of a catalyst (e.g., Stannous Octoate), it initiates the Ring-Opening Polymerization of cyclic esters (Lactide, Caprolactone), resulting in a polymer chain where every molecule possesses exactly one

    
    -allyl terminus.
    
  • Step 2 (Allyl-Driven): The pendant allyl group undergoes radical-mediated thiol-ene addition. This "click" reaction is insensitive to water and oxygen (relative to ATRP/RAFT), making it ideal for conjugating sensitive biological molecules.

Visualization of Reaction Pathways

ReactionPathways cluster_legend Legend Linker This compound (HO-R-Allyl) Polymer Allyl-Terminated Polymer Linker->Polymer Step 1: ROP Initiation (Cat: Sn(Oct)2, 110°C) Monomer Cyclic Ester (e.g., Caprolactone) Monomer->Polymer Propagation Conjugate Polymer-Drug Conjugate Polymer->Conjugate Step 2: Thiol-Ene Click (UV 365nm, DMPA) Drug Thiol-Drug (HS-Drug) Drug->Conjugate Radical Addition Chemical Input Chemical Input Intermediate Intermediate Final Product Final Product

Figure 1: Strategic workflow converting this compound from a raw linker to a functional drug carrier.

Protocol A: Synthesis of -Allyl-Poly( -caprolactone)

Objective: To synthesize a biodegradable polyester with a single, reactive allyl tail using this compound as the initiator.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Initiator: this compound (Dry over molecular sieves 4Å for 24h).

  • Monomer:

    
    -Caprolactone (
    
    
    
    -CL) (Distill over
    
    
    under reduced pressure).
  • Catalyst: Tin(II) 2-ethylhexanoate (

    
    ).[1]
    
  • Solvent: Toluene (Anhydrous).

Experimental Procedure
  • Preparation: In a glovebox or flame-dried Schlenk flask, add this compound (1.0 eq) and

    
    -CL (Target DP, e.g., 50 eq).
    
  • Catalyst Addition: Add

    
     (0.01 eq relative to monomer) via microsyringe.
    
  • Polymerization:

    • Seal the vessel under

      
       atmosphere.
      
    • Immerse in an oil bath at 110°C for 24 hours .

    • Note: High temperature is required for efficient ROP kinetics with tin catalysts.

  • Quenching: Cool to room temperature and dissolve the crude melt in a minimal amount of dichloromethane (DCM).

  • Purification: Precipitate dropwise into excess cold methanol (

    
     volume of DCM). Filter and dry under vacuum at 40°C for 24h.
    
Validation Criteria (Self-Check)
  • 
     NMR (
    
    
    
    ):
    • Look for the characteristic allyl signals: Multiplet at 5.8–6.0 ppm (

      
      ) and doublet at 5.2–5.3 ppm  (
      
      
      
      ).
    • Degree of Polymerization (DP): Calculate by integrating the polymer backbone signal (

      
       ppm, 
      
      
      
      ) against the allyl terminal protons. Ratio should match feed ratio
      
      
      .

Protocol B: Thiol-Ene "Click" Functionalization

Objective: To conjugate a thiol-containing molecule (e.g., peptide cysteine mimic) to the allyl-terminated polymer synthesized in Protocol A.

Materials
  • Substrate:

    
    -Allyl-PCL (from Protocol A).
    
  • Ligand: Thiol-functionalized molecule (R-SH) (1.2 – 1.5 eq relative to allyl groups).

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (0.1 eq).

  • Solvent: Chloroform or THF (degassed).

  • Light Source: UV Lamp (365 nm,

    
    ).
    
Experimental Procedure
  • Dissolution: Dissolve the polymer and the thiol ligand in degassed solvent.

  • Initiator Addition: Add DMPA. Ensure the vessel is shielded from ambient light during prep.

  • Irradiation:

    • Purge the solution with Nitrogen for 5 minutes to remove oxygen (Oxygen inhibits radical propagation).

    • Irradiate with UV light (365 nm) for 10–30 minutes at room temperature.

  • Purification: Precipitate the reaction mixture into cold methanol to remove unreacted thiol and photoinitiator fragments.

Mechanism Visualization

ThiolEneCycle Figure 2: Radical-Mediated Thiol-Ene Cycle I Photoinitiator (DMPA) Rad Thiyl Radical (RS•) I->Rad UV Light (hv) Inter Carbon Radical Intermediate Rad->Inter + Alkene (Propagation 1) Alkene Allyl-Polymer (C=C) Product Thioether Product (Stable) Inter->Product + Thiol (H-abstraction) Thiol Free Thiol (R-SH) Product->Rad Regenerates Radical (Chain Transfer)

Figure 2: The alternating chain-transfer mechanism ensures high yields and low polydispersity.

Critical Process Parameters (CPP)

ParameterRecommended RangeImpact on Quality
[Initiator]/[Monomer] Ratio 1:10 to 1:200Determines Molecular Weight (

). Higher ratio = Lower

.
Water Content (ROP) < 50 ppmCritical. Water acts as a competing initiator, producing non-allyl terminated chains (dead ends).
Oxygen (Thiol-Ene) < 0.1% (Inert atm)Oxygen quenches radicals, halting the click reaction.
UV Wavelength 365 nm254 nm is too high energy and may degrade the polymer backbone.
Thiol Equivalents 1.2 – 1.5 eqExcess thiol ensures 100% conversion of allyl groups.

Troubleshooting Guide

Problem: Low Allyl Incorporation in Protocol A
  • Cause: The this compound was wet.

  • Reasoning: Water initiates ROP faster than the alcohol, creating HO-PCL-OH instead of Allyl-PCL-OH.

  • Solution: Dry the initiator over activated molecular sieves for at least 24 hours. Titrate water content using Karl-Fischer if possible.

Problem: Incomplete Thiol-Ene Conversion
  • Cause: Oxygen inhibition or Steric hindrance.

  • Reasoning: The allyl ether radical is relatively stable. If oxygen is present, it forms peroxy radicals that terminate the chain.

  • Solution: Perform a "freeze-pump-thaw" cycle on the reaction solvent (3 cycles) before adding the initiator.

Problem: Gelation during Thiol-Ene
  • Cause: Di-thiol impurities or radical coupling.

  • Reasoning: If the thiol ligand has >1 SH group, it will crosslink the polymer chains.

  • Solution: Verify the purity of the thiol ligand. Lower the polymer concentration to favor intramolecular reaction or simple conjugation over intermolecular coupling.

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.[2][3][4][5][6] Angewandte Chemie International Edition, 49(9), 1540–1573.

  • Taresco, V., et al. (2020).[7] Functional initiators for the ring-opening polymerization of polyesters and polycarbonates: An overview. ResearchGate.[4][7]

  • Mahmoud, Z., et al. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine. Polymers (MDPI).

  • Sigma-Aldrich. (2024). MALDI-TOF Characterization of Functionalized Polymers (Thiol-Ene Coupling verification).

Sources

Application Note: Modular Synthesis of Functionalized Polycaprolactone Vectors using 4-Allyloxy-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of targeted drug delivery systems (DDS) is often hindered by the lack of reactive functional groups on biocompatible polyesters like poly(ε-caprolactone) (PCL). 4-Allyloxy-1-butanol (CAS 1471-15-4) serves as a critical heterobifunctional initiator that solves this challenge. By possessing a primary hydroxyl group capable of initiating Ring-Opening Polymerization (ROP) and an allyl ether "handle" that remains inert during polymerization but highly reactive to radical thiol-ene addition, this molecule allows for the precise, one-step synthesis of end-functionalized polymers. This guide details the protocols for synthesizing allyl-terminated PCL and its subsequent conjugation to therapeutic thiols, creating a modular platform for amphiphilic micelles and targeted nanocarriers.

Chemical Profile & Strategic Rationale

Compound Identification
PropertySpecification
Chemical Name This compound
Synonyms 4-(2-Propenyloxy)-1-butanol; 4-Hydroxybutyl allyl ether
CAS Number 1471-15-4
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.19 g/mol
Boiling Point ~190–200 °C (Predicted)
Solubility Soluble in alcohols, DCM, THF, Toluene
Function Heterobifunctional ROP Initiator
Mechanism of Action

In drug delivery, PCL is prized for biodegradability but criticized for its chemical inertness. This compound bridges this gap via a two-stage mechanism:

  • Initiation (Stage I): The primary hydroxyl group (-OH) initiates the coordination-insertion Ring-Opening Polymerization of ε-caprolactone (ε-CL) catalyzed by Tin(II) 2-ethylhexanoate.

  • Functionalization (Stage II): The allyl ether group (CH₂=CH-CH₂-O-) remains intact at the α-terminus of the polymer chain. This group is subsequently activated via Thiol-Ene Click Chemistry to covalently attach thiol-bearing drugs, peptides, or PEG chains under mild conditions.

Experimental Workflow Visualization

The following diagram illustrates the chemical pathway from monomer to drug-loaded conjugate.

G Initiator This compound (Heterobifunctional Initiator) Polymer Allyl-PCL (Functionalized Polymer) Initiator->Polymer ROP (110°C) Monomer ε-Caprolactone (Monomer) Monomer->Polymer Catalyst Sn(Oct)2 (Catalyst) Catalyst->Polymer Catalyzes Conjugate Drug-PCL Conjugate (Micelle Precursor) Polymer->Conjugate Thiol-Ene Click (UV 365nm, DMPA) Drug Thiol-Drug/Peptide (R-SH) Drug->Conjugate

Figure 1: Synthetic pathway transforming this compound into a bioactive drug delivery vector via ROP and Thiol-Ene coupling.

Detailed Experimental Protocols

Protocol A: Synthesis of Allyl-Terminated Poly(ε-caprolactone) (Allyl-PCL)

Objective: To synthesize a well-defined PCL homopolymer with a single reactive allyl group at the α-terminus.

Reagents:

  • ε-Caprolactone (ε-CL) (Purified by drying over CaH₂ and distillation).

  • This compound (Initiator) (Dried over molecular sieves).

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂).

  • Toluene (Anhydrous).

Step-by-Step Methodology:

  • Stoichiometry Calculation: Determine the target molecular weight (

    
    ). The degree of polymerization (
    
    
    
    ) is determined by the molar ratio of monomer to initiator:
    
    
    Example: For 5g of ε-CL (
    
    
    mmol) and a target
    
    
    of ~5,000 g/mol , use
    
    
    g of this compound (
    
    
    mmol).
  • Reaction Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the calculated this compound and ε-Caprolactone under an argon atmosphere.

  • Catalyst Addition: Add Sn(Oct)₂ (approx. 1 drop or 0.1 wt% relative to monomer) using a microsyringe.

  • Polymerization: Immerse the flask in an oil bath pre-heated to 110°C . Stir for 24 hours.

    • Note: The allyl ether bond is thermally stable at this temperature, unlike some vinyl esters.

  • Purification:

    • Cool the reaction to room temperature.

    • Dissolve the crude viscous polymer in a minimal amount of Dichloromethane (DCM).

    • Precipitate dropwise into a 10-fold excess of cold Methanol/Diethyl Ether (1:1 v/v).

    • Filter the white precipitate and dry under vacuum at room temperature for 48 hours.

Self-Validation (QC):

  • ¹H NMR (CDCl₃): Confirm the presence of the allyl group. Look for multiplet signals at 5.8–5.9 ppm (methine proton, -CH=) and 5.1–5.3 ppm (terminal vinyl protons, =CH₂). The PCL backbone protons will appear at 4.06 (triplet), 2.30 (triplet), and 1.3–1.7 (multiplets).

  • End-Group Analysis: Calculate

    
     by integrating the allyl signal (set to 1H) against the PCL backbone signals.
    
Protocol B: Thiol-Ene "Click" Conjugation of Drug/Ligand

Objective: To covalently attach a thiol-functionalized molecule (e.g., HS-PEG-OMe or Cysteine-Peptide) to the Allyl-PCL.

Reagents:

  • Allyl-PCL (from Protocol A).

  • Thiol-functionalized Ligand (R-SH).

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA).

  • Solvent: Anhydrous THF or DMF (depending on solubility of the ligand).

Step-by-Step Methodology:

  • Preparation: Dissolve Allyl-PCL (1 equiv) and the Thiol-Ligand (1.2 – 5 equiv, excess ensures complete conversion) in the solvent.

  • Initiator Addition: Add DMPA (0.1 – 0.5 equiv).

  • Deoxygenation: Purge the solution with Argon for 15 minutes to remove oxygen (oxygen inhibits radical reactions).

  • Irradiation: Irradiate the solution with UV light (365 nm , ~10 mW/cm²) for 10–30 minutes at room temperature.

    • Note: If the drug is UV-sensitive, thermal initiation (AIBN at 60°C) can be used, though UV is preferred for speed and control.

  • Purification:

    • Precipitate the solution into a solvent that dissolves the unreacted thiol but precipitates the polymer (e.g., cold methanol or ether).

    • Centrifuge and dry under vacuum.

Self-Validation (QC):

  • ¹H NMR: Disappearance of the allyl alkene peaks at 5.8 ppm and 5.2 ppm confirms complete consumption of the double bond. Appearance of signals corresponding to the conjugated drug/ligand confirms success.

Application: Micelle Formulation

Once the Drug-S-PCL or PEG-S-PCL conjugate is synthesized, it can be self-assembled into micelles.

  • Nanoprecipitation: Dissolve the amphiphilic conjugate in a water-miscible organic solvent (e.g., Acetone or THF).

  • Assembly: Add this solution dropwise into vigorously stirring water (Milli-Q). The hydrophobic PCL block will collapse into the core, while the hydrophilic block (or drug surface) stabilizes the shell.

  • Dialysis: Dialyze against water for 24 hours to remove organic solvent.

  • Characterization: Use Dynamic Light Scattering (DLS) to verify particle size (typically 20–100 nm).

References

  • PubChem. (2025).[1] 4-(Prop-2-en-1-yloxy)butan-1-ol (CAS 1471-15-4).[2] National Library of Medicine. [Link]

  • Gantrade Corporation. (2025). Polymer Applications of Allyl Alcohol.[Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry.[3][4] Angewandte Chemie International Edition. (Foundational reference for Protocol B). [Link]

  • Parrish, B., et al. (2005). PEG- and Peptide-Grafted Aliphatic Polyesters by Thiol-Ene Chemistry. Journal of the American Chemical Society. (Validates the post-polymerization functionalization strategy). [Link]

Sources

Use of 4-Allyloxy-1-butanol as a spacer or linker molecule

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Allyloxy-1-butanol as a Heterobifunctional Spacer

Executive Summary

This compound (CAS 1471-15-4) is a versatile, heterobifunctional spacer molecule featuring a primary hydroxyl group and an allyl ether moiety separated by a four-carbon (C4) alkyl chain. This specific structural arrangement offers a distinct advantage over shorter spacers (e.g., ethyl/propyl) by providing increased rotational freedom, which reduces steric hindrance during ligand-receptor binding or protein conjugation.

This guide details the physicochemical profile, synthesis, and downstream application of this compound as a "clickable" linker. It specifically addresses the orthogonal reactivity of its two termini: the hydroxyl group (susceptible to esterification, oxidation, or activation) and the allyl group (ideal for radical-mediated thiol-ene "click" chemistry).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name This compound; 4-(Prop-2-en-1-yloxy)butan-1-ol
CAS Number 1471-15-4
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.19 g/mol
Structure HO-(CH₂)₄-O-CH₂-CH=CH₂
Boiling Point ~99-104 °C (at 19.5 Torr) [1]
Solubility Soluble in alcohols, DCM, THF, water (moderate)
Stability Stable under neutral conditions; Allyl ether is stable to base; OH is reactive.[1]

Mechanism of Action: Orthogonal Reactivity

The utility of this compound lies in its ability to facilitate stepwise, orthogonal functionalization .

  • Hydroxyl Terminus (Site A): Acts as the anchor point. It is typically activated first (e.g., converted to an N-hydroxysuccinimide (NHS) carbonate or a sulfonate ester) to attach to a drug payload, a surface, or a polymer backbone.

  • Allyl Terminus (Site B): Acts as the "capture" handle. Once Site A is anchored, the allyl group remains inert until triggered by a radical initiator (photo or thermal) in the presence of a thiol, executing a thiol-ene click reaction.

ChemicalReactivity Mol This compound (HO-(CH2)4-O-CH2-CH=CH2) OH_Group Primary Hydroxyl (-OH) Nucleophilic / Oxidizable Mol->OH_Group Allyl_Group Allyl Ether (-O-CH2-CH=CH2) Electrophilic (Radical) Mol->Allyl_Group Act_Ester Activation (e.g., NHS-Carbonate, Tosylate) OH_Group->Act_Ester Step 1: Anchor Click Thiol-Ene Click (Cys-Peptide, HS-Surface) Allyl_Group->Click Step 2: Conjugate

Figure 1: Orthogonal reactivity map of this compound showing the distinct reaction pathways for the hydroxyl and allyl termini.

Protocol A: High-Yield Synthesis of this compound

Context: While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The following protocol utilizes a solvent-free mono-allylation of butane-1,4-diol (BDO) to maximize yield and minimize di-allyl byproduct formation [2].

Reagents:

  • Butane-1,4-diol (BDO) (Excess, 3-5 equiv.)

  • Allyl Chloride (1 equiv.)

  • Sodium Hydroxide (Solid, pellets or microbeads)

  • Tetrabutylammonium bromide (TBAB) (Optional, 0.1 mol% for PTC method)

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Base Addition: Charge the flask with BDO (3.0 mol) and solid NaOH (1.0 mol). Heat to 50°C with vigorous stirring until NaOH is partially dissolved/suspended.

  • Allylation: Add Allyl Chloride (1.0 mol) dropwise over 60 minutes. Caution: Exothermic reaction. Monitor internal temperature.

  • Reaction: Stir at 50°C for 3.5 hours.

  • Work-up:

    • Filter off the solid salt (NaCl) formed.

    • Extract the filtrate with cyclohexane (to remove di-allyl ether byproducts if any).

    • The product (mono-allyl ether) remains largely in the diol phase or can be separated by distillation.

  • Purification: Distill under reduced pressure. Unreacted BDO will distill first, followed by pure this compound (bp ~100°C @ 20 Torr).

Quality Control:

  • 1H NMR (CDCl3): Look for allyl signals (multiplet at 5.9 ppm, doublet at 5.2 ppm) and the C4 backbone (multiplets at 1.6-1.7 ppm).

  • Yield: Expect >85% mono-substitution selectivity.

Protocol B: Linker Activation (Hydroxyl -> NHS Carbonate)

Context: To conjugate this spacer to an amine-containing drug (e.g., Doxorubicin) or protein (Lysine residue), the hydroxyl group must be activated.

Reagents:

  • This compound[2][3][1][4][5][6][7][8]

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Acetonitrile (Dry)[9]

Procedure:

  • Dissolve this compound (1.0 equiv) and DSC (1.2 equiv) in dry acetonitrile (0.1 M).

  • Add TEA (1.5 equiv) dropwise.

  • Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of alcohol).

  • Concentrate in vacuo and purify via silica gel flash chromatography (Ethyl Acetate/Hexane).

  • Result: 4-Allyloxybutyl succinimidyl carbonate. This intermediate can now be stored at -20°C.

Protocol C: Thiol-Ene "Click" Conjugation

Context: This step utilizes the allyl group to capture a thiol-containing molecule (e.g., a Cysteine-modified peptide or thiolated polymer). This reaction is bioorthogonal and proceeds rapidly in aqueous conditions.

Reagents:

  • Allyl-functionalized precursor (from Protocol B or direct use)

  • Thiol-containing ligand (R-SH)

  • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) (Water soluble)

  • Light Source: UV (365 nm) or Visible Blue (405 nm)

Procedure:

  • Mix: Prepare a solution containing the Allyl-linker conjugate (1 mM) and the Thiol-ligand (1.2 mM) in PBS (pH 7.4).

  • Initiator: Add LAP to a final concentration of 0.05% (w/v).

  • Irradiation: Irradiate the sample for 5–10 minutes at 10 mW/cm².

  • Quench: Reaction stops upon removal of light.

  • Purification: Dialysis or Size Exclusion Chromatography (SEC) to remove unreacted small molecules.

ThiolEneWorkflow Start Allyl-Linker-Drug (Conjugate) Mix Mix in PBS + LAP Initiator Start->Mix Thiol Thiol-Peptide (Target) Thiol->Mix UV UV/Vis Irradiation (365/405 nm, 5-10 min) Mix->UV Radical Thiyl Radical Generation & Propagation UV->Radical hv Product Final Thioether Conjugate (Stable C-S Bond) Radical->Product Click Reaction

Figure 2: Workflow for the Thiol-Ene photoclick reaction, generating a stable thioether linkage.

Application Note: Hydrogel Crosslinking

This compound is extensively used to synthesize Polycarboxylate Superplasticizers (PCEs) and Hydrogels .

  • PCE Synthesis: The molecule acts as a macromonomer precursor. The OH group initiates ethoxylation (creating a PEG chain), while the allyl group remains for subsequent copolymerization with acrylic acid [3].

  • Hydrogel Fabrication: The allyl group allows for precise control of crosslinking density. By reacting this compound with poly-thiol crosslinkers (e.g., PEG-tetrathiol), researchers can create hydrogels with tunable mechanical properties for tissue engineering [4].

References

  • ChemicalBook. (2023). 4-Hydroxybutyl-1-allylether Properties and CAS 1471-15-4.[3][5] Link

  • Kącka-Zych, A., et al. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols. MDPI. Link

  • Lei, L., et al. (2021). Synthesis of VPEG Polycarboxylate Superplasticizer with Controllable Activity. IOP Conference Series. Link

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. Link

Sources

Application Note: Grafting 4-Allyloxy-1-butanol onto Polymer Backbones for Advanced Drug Delivery Platforms

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Advanced Biocompatible Polymers

The modification of polymer backbones through grafting techniques is a cornerstone of modern materials science, enabling the creation of novel macromolecules with precisely tailored properties.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the grafting of 4-allyloxy-1-butanol onto polymer backbones. This bifunctional molecule, possessing both a hydrophilic hydroxyl group and a reactive allyl group, offers a versatile platform for developing advanced polymers. The incorporation of this compound can significantly enhance the hydrophilicity and biocompatibility of a polymer, while the pendant allyl groups serve as handles for further functionalization, such as the attachment of therapeutic agents, targeting ligands, or imaging probes.[2]

The resulting graft copolymers are of particular interest in the field of drug delivery. The hydrophilic side chains can improve the aqueous solubility and stability of hydrophobic drugs, while the overall architecture allows for the creation of sophisticated drug carrier systems like micelles and nanoparticles.[3][4] This guide will focus on a robust and efficient method for grafting this compound onto a poly(methyl acrylate) (PMA) backbone via thiol-ene "click" chemistry, a reaction known for its high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups.[5][6]

Strategic Overview: The "Grafting To" Approach via Thiol-Ene Chemistry

There are three primary strategies for synthesizing graft copolymers: "grafting from," "grafting to," and "grafting through."[7] This protocol will utilize the "grafting to" method, which involves the attachment of pre-functionalized side chains to a pre-existing polymer backbone.[7] This approach offers excellent control over the structure of both the backbone and the grafted side chains.

Our strategy involves a two-step process:

  • Synthesis of a Thiol-Functionalized Polymer Backbone: A poly(methyl acrylate-co-2-mercaptoethyl acrylate) copolymer will be synthesized via free-radical polymerization. The thiol groups along the polymer backbone will serve as the reactive sites for the subsequent grafting reaction.

  • Thiol-Ene "Click" Reaction: The thiol-functionalized polymer will be reacted with this compound in the presence of a photoinitiator and UV light. The thiol groups will readily add across the allyl double bonds, forming a stable thioether linkage and covalently grafting the this compound side chains onto the polymer backbone.[8]

G cluster_0 Step 1: Backbone Synthesis cluster_1 Step 2: Grafting Reaction Monomers Methyl Acrylate & 2-Mercaptoethyl Acrylate Polymerization Free-Radical Polymerization Monomers->Polymerization AIBN, Toluene, 70°C Backbone Thiol-Functionalized PMA Backbone Polymerization->Backbone Click_Reaction Thiol-Ene 'Click' Reaction Backbone->Click_Reaction Photoinitiator, UV Light (365 nm) Monomer This compound Monomer->Click_Reaction Graft_Copolymer PMA-g-(this compound) Click_Reaction->Graft_Copolymer

Materials and Equipment

Reagents
ReagentSupplierPurityNotes
Methyl Acrylate (MA)Sigma-Aldrich≥99%Inhibitor removed prior to use.
2-Mercaptoethyl AcrylateTCI Chemicals>95%
Azobisisobutyronitrile (AIBN)Sigma-Aldrich98%Recrystallized from methanol.
This compoundPubChem CID: 11275021≥97%
2,2-Dimethoxy-2-phenylacetophenone (DMPA)Sigma-Aldrich99%Photoinitiator.
TolueneFisher ScientificAnhydrous, ≥99.8%
MethanolFisher ScientificACS Grade
Dichloromethane (DCM)Fisher ScientificACS Grade
Diethyl EtherFisher ScientificAnhydrous
Deuterated Chloroform (CDCl₃)Cambridge Isotope Labs99.8 atom % DFor NMR analysis.
Equipment
  • Schlenk line and glassware

  • Magnetic stirrer with heating plate

  • UV lamp (365 nm)

  • Rotary evaporator

  • High-vacuum pump

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H NMR)

  • Fourier-Transform Infrared (FTIR) Spectrometer with ATR accessory

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) system

Experimental Protocols

Protocol 1: Synthesis of Thiol-Functionalized Poly(methyl acrylate) Backbone

This protocol describes the synthesis of a random copolymer of methyl acrylate and 2-mercaptoethyl acrylate via free-radical polymerization.

1.1. Monomer Preparation: a. Remove the inhibitor from methyl acrylate by passing it through a column of basic alumina. b. Degas the purified methyl acrylate and 2-mercaptoethyl acrylate by three freeze-pump-thaw cycles.

1.2. Polymerization Setup: a. To a 100 mL Schlenk flask equipped with a magnetic stir bar, add AIBN (0.05 g, 0.3 mmol). b. Add anhydrous toluene (50 mL) to the flask. c. Add the degassed methyl acrylate (5.0 g, 58.1 mmol) and 2-mercaptoethyl acrylate (0.77 g, 5.8 mmol) to the flask under an inert atmosphere (nitrogen or argon). d. Seal the flask and perform three more freeze-pump-thaw cycles to ensure the reaction mixture is free of oxygen.

1.3. Polymerization Reaction: a. Immerse the sealed flask in a preheated oil bath at 70 °C. b. Stir the reaction mixture for 6 hours. The solution will become more viscous as the polymerization proceeds.

1.4. Polymer Isolation and Purification: a. After 6 hours, quench the polymerization by exposing the reaction mixture to air and cooling it to room temperature. b. Precipitate the polymer by slowly adding the reaction mixture to a beaker containing 500 mL of cold methanol while stirring vigorously. c. Collect the white polymer precipitate by filtration. d. Redissolve the polymer in a minimal amount of dichloromethane and re-precipitate it in cold methanol. Repeat this step two more times to remove any unreacted monomers and initiator. e. Dry the purified polymer under high vacuum at 40 °C overnight.

G Start Start Monomer_Prep Prepare and Degas Monomers Start->Monomer_Prep Reaction_Setup Set up Reaction in Schlenk Flask (AIBN, Toluene, Monomers) Monomer_Prep->Reaction_Setup Degas_Mixture Freeze-Pump-Thaw Reaction Mixture Reaction_Setup->Degas_Mixture Polymerize Polymerize at 70°C for 6 hours Degas_Mixture->Polymerize Quench Quench Polymerization Polymerize->Quench Precipitate Precipitate Polymer in Methanol Quench->Precipitate Purify Redissolve and Re-precipitate (x3) Precipitate->Purify Dry Dry Polymer under Vacuum Purify->Dry End End Dry->End

Protocol 2: Grafting of this compound via Thiol-Ene "Click" Chemistry

This protocol details the photoinitiated thiol-ene reaction to graft this compound onto the thiol-functionalized PMA backbone.

2.1. Reaction Setup: a. In a quartz Schlenk flask, dissolve the thiol-functionalized PMA (1.0 g) in anhydrous toluene (40 mL). b. Add this compound (1.5 equivalents relative to the thiol groups on the polymer) to the solution. c. Add the photoinitiator, DMPA (0.02 g, 0.078 mmol), to the reaction mixture. d. Seal the flask and degas the solution with nitrogen for 30 minutes.

2.2. Photochemical Reaction: a. Place the flask under a UV lamp (365 nm) at room temperature. b. Stir the reaction mixture continuously for 4 hours.

2.3. Polymer Isolation and Purification: a. After the reaction, concentrate the solution using a rotary evaporator. b. Precipitate the graft copolymer by adding the concentrated solution to a large volume of cold diethyl ether. c. Collect the precipitate by filtration. d. To remove any unreacted this compound and photoinitiator byproducts, redissolve the polymer in a small amount of dichloromethane and re-precipitate in cold diethyl ether. Repeat this purification step three times. e. Dry the final product under high vacuum at room temperature until a constant weight is achieved.

G Start Start Dissolve_Polymer Dissolve Thiol-Functionalized PMA in Toluene Start->Dissolve_Polymer Add_Reagents Add this compound and DMPA Dissolve_Polymer->Add_Reagents Degas Degas with Nitrogen Add_Reagents->Degas UV_Irradiation Irradiate with UV Light (365 nm) for 4 hours Degas->UV_Irradiation Concentrate Concentrate Solution UV_Irradiation->Concentrate Precipitate Precipitate in Diethyl Ether Concentrate->Precipitate Purify Redissolve and Re-precipitate (x3) Precipitate->Purify Dry Dry Graft Copolymer under Vacuum Purify->Dry End End Dry->End

Characterization and Expected Results

Successful synthesis and grafting should be confirmed by a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR of Thiol-Functionalized PMA: The spectrum should show characteristic peaks for the methyl acrylate protons (ester methyl group at ~3.7 ppm, backbone protons at ~1.5-2.5 ppm) and the 2-mercaptoethyl acrylate protons (thioethyl protons at ~2.7-2.9 ppm). The thiol proton may be broad and difficult to observe.

  • ¹H NMR of Graft Copolymer: The spectrum of the final product should show the disappearance of the allyl proton signals of this compound (typically around 5.1-5.3 and 5.8-6.0 ppm) and the appearance of new signals corresponding to the thioether linkage. The characteristic peaks of the butanol portion of the side chain (e.g., the hydroxyl-bearing methylene group at ~3.6 ppm) will be present.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Thiol-Functionalized PMA: The FTIR spectrum will be dominated by the strong carbonyl stretch of the acrylate ester at ~1730 cm⁻¹. A weak S-H stretching band may be observable around 2550 cm⁻¹.

  • Graft Copolymer: The most significant change will be the disappearance of the S-H stretching band and the C=C stretching of the allyl group (~1645 cm⁻¹). A broad O-H stretching band around 3400 cm⁻¹ from the grafted butanol will be prominent.

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)

GPC/SEC analysis is crucial for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers.

SampleExpected Mn ( g/mol )Expected PDINotes
Thiol-Functionalized PMA10,000 - 20,0001.5 - 2.5Typical for free-radical polymerization.
Graft Copolymer15,000 - 30,0001.6 - 2.8An increase in molecular weight is expected after grafting.

The GPC trace of the graft copolymer should show a clear shift to a higher molecular weight compared to the backbone polymer, confirming the successful grafting.

Properties and Applications of the Graft Copolymer

The resulting poly(methyl acrylate)-graft-(this compound) copolymer is expected to exhibit a unique combination of properties:

  • Amphiphilicity: The hydrophobic PMA backbone and the hydrophilic poly(this compound) side chains will impart an amphiphilic character to the copolymer. This property is highly desirable for the self-assembly of nanoparticles in aqueous media for drug encapsulation.[9]

  • Biocompatibility: The presence of hydroxyl groups is known to enhance the biocompatibility of polymers, making them suitable for in vivo applications.

  • Functionality: The pendant hydroxyl groups on the side chains can be further functionalized, for example, by esterification with drug molecules containing carboxylic acid groups.

These properties make the synthesized graft copolymer a promising candidate for various drug delivery applications, including:

  • Nanocarriers for hydrophobic drugs: The amphiphilic nature allows for the formation of core-shell nanoparticles that can encapsulate and solubilize poorly water-soluble drugs.

  • Controlled release systems: The polymer matrix can be designed to release the encapsulated drug in a sustained manner.

  • Targeted drug delivery: The hydroxyl groups can be used to attach targeting ligands that direct the nanoparticles to specific cells or tissues.

Troubleshooting

ProblemPossible CauseSolution
Low polymerization yieldInefficient initiation or presence of inhibitors.Ensure AIBN is properly recrystallized and monomers are free of inhibitors. Thoroughly degas the reaction mixture.
Broad PDI in backbone polymerHigh monomer concentration or chain transfer reactions.Adjust monomer to initiator ratio. Consider using a controlled radical polymerization technique for a more defined backbone.
Incomplete grafting reactionInsufficient UV exposure or photoinitiator concentration.Increase reaction time or UV lamp intensity. Optimize photoinitiator concentration. Ensure the reaction is performed under an inert atmosphere.
Cross-linking during graftingRadical side reactions.Use a lower concentration of the polymer and ensure thorough degassing to minimize oxygen-induced side reactions.

Conclusion

This application note provides a comprehensive and practical guide to the synthesis of a novel graft copolymer by attaching this compound to a poly(methyl acrylate) backbone. The described thiol-ene "click" chemistry approach is efficient, versatile, and yields a well-defined polymer with significant potential in the field of advanced drug delivery. The detailed protocols and characterization guidelines will enable researchers to successfully synthesize and evaluate this promising class of functional polymers for their specific biomedical applications.[2]

References

  • Thiol-ene Based Functionalization of Polymers. Request PDF. Retrieved from [Link]

  • Thiol-Ene Step-Growth as a Versatile Route to Functional Polymers. ResearchGate. Retrieved from [Link]

  • Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central. Retrieved from [Link]

  • Grafting of Methyl Methacrylate onto Gelatin Initiated by Tri-Butylborane—2,5-Di-Tert-Butyl-p-Benzoquinone System. MDPI. Retrieved from [Link]

  • Emulsion Graft Polymerization of Methyl Methacrylate onto Cellulose Nanofibers. SciRP.org. Retrieved from [Link]

  • Poly (Butyl Acrylate)-Graft-Polystyrene Synthesis by Free-Radical Polymerization: Interplay between Structure, Morphology, Mechanical, and Optical Properties. MDPI. Retrieved from [Link]

  • Polymer Grafting and its chemical reactions. PMC - NIH. Retrieved from [Link]

  • Synthesis and Characterization of Thiol‐Ene Networks Derived from Levoglucosenone. RMIT Research Repository. Retrieved from [Link]

  • Properties and Applications of Polymers: A Mini Review. Polymers and Polymer Composites. Retrieved from [Link]

  • Synthesis and Biomedical Applications of Functional Polymers. ResearchGate. Retrieved from [Link]

  • Graft copolymers of methyl methacrylate and poly([R]-3-hydroxybutyrate) macromonomers as candidates for inclusion in acrylic bone cement formulations: Compression testing. PubMed. Retrieved from [Link]

  • ENE COUPLING Reported by Matthew Kryger December 11, 2008 INTRO. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Grafting of Poly(Methacrylic Acid) on Starch and Poly(Vinyl Alcohol). ResearchGate. Retrieved from [Link]

  • n-Butanol induced structural transformation of block copolymers. RSC Publishing. Retrieved from [Link]

  • Editorial: Design, Synthesis and Biomedical Applications of Functional Polymers. MPG.PuRe. Retrieved from [Link]

  • Synthesis and Biomedical Applications of Functional Polymers. Digital Commons @ Michigan Tech. Retrieved from [Link]

  • Effect of polymer modifiers on the properties of bitumen. ResearchGate. Retrieved from [Link]

  • “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. PMC - NIH. Retrieved from [Link]

  • Physical, Chemical, Microstructural and Rheological Properties of Reactive Terpolymer-Modified Bitumen. MDPI. Retrieved from [Link]

  • Kinetic Analysis of the Cracking Behavior in Methanol-Treated Poly(methyl methacrylate)/Functionalized Graphene Composites. MDPI. Retrieved from [Link]

  • Grafting Poly(Methyl Methacrylate) (PMMA) from Cork via Atom Transfer Radical Polymerization (ATRP) towards Higher Quality of Three-Dimensional (3D) Printed PMMA/Cork-g-PMMA Materials. MDPI. Retrieved from [Link]

Sources

Application Note: Functional Polyester Synthesis via Ring-Opening Polymerization Initiated by 4-Allyloxy-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 4-Allyloxy-1-butanol as a functional initiator in the Ring-Opening Polymerization (ROP) of cyclic esters (specifically


-caprolactone). Unlike standard aliphatic alcohols (e.g., n-butanol) that produce inert chain ends, this compound introduces a reactive allyl ether moiety  at the 

-terminus of the polymer chain.

This functionality enables orthogonal post-polymerization modification via radical-mediated thiol-ene "click" chemistry , facilitating the synthesis of complex macromolecular architectures, drug conjugates, or crosslinked hydrogels. This guide covers the synthesis, purification, and characterization of


-allyl-

-hydroxy-poly(

-caprolactone) (PCL) and its subsequent functionalization.

Strategic Overview: The Heterotelechelic Advantage

The use of this compound transforms a standard polyester into a heterotelechelic macromonomer .

  • 
    -End (Initiator side):  Allyl ether. Stable during ROP conditions (Sn(Oct)
    
    
    
    catalysis), but highly reactive toward thiols under radical conditions.
  • 
    -End (Propagation side):  Secondary hydroxyl. Active for further chain extension (block copolymers) or esterification.
    
Mechanism of Action: Coordination-Insertion

The polymerization proceeds via a Coordination-Insertion mechanism mediated by Stannous Octoate (Sn(Oct)


). The primary hydroxyl group of the initiator coordinates with the tin center, attacking the carbonyl of the monomer to open the ring.

ROP_Mechanism Init This compound (Initiator) Complex Active Sn-Alkoxide Species Init->Complex Ligand Exchange Cat Sn(Oct)2 (Catalyst) Cat->Complex Prop Chain Propagation (Coordination-Insertion) Complex->Prop + Monomer Monomer ε-Caprolactone (Monomer) Monomer->Prop Prop->Prop n cycles Polymer α-Allyl-ω-Hydroxy PCL Prop->Polymer Hydrolysis/Term.

Figure 1: Coordination-Insertion mechanism for ROP using this compound and Sn(Oct)


.

Pre-Reaction Requirements & Safety

Materials Checklist
ReagentPurity RequirementPre-treatment Protocol (CRITICAL)
This compound >98%Dry over activated 4Å molecular sieves for 24h.

-Caprolactone
>99%Distill over CaH

under reduced pressure.[1] Store under Ar.
Tin(II) 2-ethylhexanoate ~95%Use as received or distill in vacuo if oxidized (yellowing).
Toluene AnhydrousDistill over Na/Benzophenone or use solvent purification system.
Methanol HPLC GradeCold, for precipitation.[2]
Critical Control Point: Moisture

Water acts as a competing initiator. Even trace moisture will lower the target molecular weight (Mn) and broaden the dispersity (Đ).

  • Rule: All glassware must be flame-dried under vacuum or oven-dried at 120°C overnight.

  • Handling: Manipulate reagents in a glovebox or using strict Schlenk techniques.

Protocol A: Bulk ROP of -Caprolactone[3]

Target: Synthesis of PCL with Mn ~5,000 g/mol . Stoichiometry: Monomer/Initiator ([M]/[I]) ratio


 44.
Step-by-Step Procedure
  • Reactor Prep: Equip a 25 mL Schlenk tube with a magnetic stir bar. Flame-dry under vacuum and backfill with dry Argon (3 cycles).

  • Charging:

    • Add This compound (146 mg, 1.0 mmol) via gas-tight syringe.

    • Add

      
      -Caprolactone  (5.0 g, 43.8 mmol) via syringe.
      
    • Add Sn(Oct)

      
        (1 drop, approx. 10-20 mg, or use a stock solution in toluene for precision). Note: Catalyst loading is typically 1:500 to 1:1000 relative to monomer.
      
  • Degassing: Perform 3 freeze-pump-thaw cycles to remove dissolved oxygen (which can inhibit subsequent radical reactions or oxidize the catalyst).

  • Polymerization:

    • Immerse the Schlenk tube in a thermostated oil bath at 110°C .

    • Stir at 300 RPM for 24 hours . The mixture will become viscous.

  • Termination: Remove from heat. Dissolve the crude polymer in minimal Dichloromethane (DCM) or THF (~10 mL).

  • Purification:

    • Precipitate dropwise into cold Methanol (200 mL) with vigorous stirring.

    • Filter the white solid.

    • Re-dissolve in DCM and re-precipitate (Repeat 2x to remove unreacted monomer).

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Protocol B: Thiol-Ene Functionalization (Click Chemistry)

This protocol demonstrates the attachment of a model thiol (e.g., Benzyl Mercaptan) to the allyl-terminated PCL.

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 g of Allyl-PCL (from Protocol A) in 5 mL of anhydrous THF or Chloroform in a quartz reaction tube (for UV) or glass vial (for thermal).

  • Add Reactants:

    • Add Thiol (e.g., Benzyl Mercaptan) (5-10 equivalents relative to allyl groups). Excess ensures complete conversion.

    • Add Photoinitiator (DMPA: 2,2-Dimethoxy-2-phenylacetophenone) (0.5 eq).

  • Degassing: Sparge with Argon for 10 minutes (Oxygen inhibits radical propagation).

  • Reaction:

    • UV Method:[3][4] Irradiate with UV light (365 nm) for 30-60 minutes at room temperature.

    • Thermal Method:[5] Add AIBN instead of DMPA. Heat to 70°C for 4-12 hours.

  • Work-up: Precipitate into cold Methanol (similar to Protocol A) to remove excess thiol and initiator fragments.

Workflow Step1 Step 1: ROP Synthesis (110°C, 24h, Sn(Oct)2) Step2 Purification (Precipitation in MeOH) Step1->Step2 Step3 Step 2: Thiol-Ene Click (Thiol + DMPA + UV 365nm) Step2->Step3 Dissolve in THF Step4 Final Functionalized Polymer Step3->Step4 Purify

Figure 2: Experimental workflow from monomer to functionalized polymer.

Characterization & Analysis

H NMR Spectroscopy (CDCl , 400 MHz)

NMR is the primary tool to validate the structure and calculate Mn.

Chemical Shift (

, ppm)
MultiplicityAssignmentDiagnostic Value
5.85 - 5.95 Multiplet

Allyl Core (Integration = 1H). Use as internal reference for End Group Analysis.
5.15 - 5.30 Multiplet

Allyl Terminus.
4.06 Triplet

PCL Backbone (Main Chain).
3.65 Triplet


-Chain End (Hydroxymethyl).
2.30 Triplet

PCL Backbone.

Mn Calculation:



Troubleshooting Guide
ObservationRoot CauseSolution
Low Mn (vs. Target) High water content.Re-dry monomer over CaH

.[1] Check initiator dryness.
Broad Dispersity (Đ > 1.5) Transesterification.[5]Reduce reaction time. Lower temperature to 110°C. Reduce catalyst load.
Incomplete Click Reaction Oxygen inhibition.Ensure rigorous degassing/sparging before UV exposure.
Yellow Polymer Catalyst oxidation.[5]Use fresh Sn(Oct)

.

References

  • Mechanism of ROP: Labet, M., & Thielemans, W. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews, 38(12), 3484-3504.

  • Functional Initiators: Trollsas, M., Hedrick, J. L., et al. (1998). Highly functional branched and dendrimer-like PCLs. Macromolecules, 31(13), 4390-4398.

  • Thiol-Ene Click on Polyesters: Campos, L. M., Killops, K. L., Sakai, R., Paulusse, J. M., Damiron, D., Drockenmuller, E., ... & Hawker, C. J. (2008). Development of thermal and photochemical strategies for thiol-ene click polymer functionalization. Macromolecules, 41(19), 7063-7070.

  • Allyl-PCL Characterization: Darcos, V., et al. (2010). Poly(ε-caprolactone)-based block copolymers via ROP and RAFT: Synthesis and characterization. Polymer, 51(12), 2528-2539.

Sources

Troubleshooting & Optimization

Side reactions in the Williamson synthesis of 4-Allyloxy-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Troubleshooting Side Reactions & Selectivity in Williamson Ether Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

The synthesis of 4-Allyloxy-1-butanol from 1,4-butanediol (1,4-BDO) presents a classic challenge in organic synthesis: desymmetrization . Because the starting material contains two identical primary hydroxyl groups, standard Williamson ether conditions often lead to a statistical mixture of unreacted starting material, the desired mono-ether, and the unwanted bis-ether.

This guide addresses the three primary failure modes:

  • Bis-alkylation (Over-reaction).

  • Allyl Isomerization (Base-catalyzed migration).[1]

  • Reagent Hydrolysis (Moisture sensitivity).

Module 1: The "Yield Trap" (Bis-Alkylation)

User Report: "I am using 1 equivalent of NaH and 1 equivalent of Allyl Bromide, but my yield of the mono-product is consistently stuck around 40-50%. I see a large non-polar spot on my TLC."

Diagnosis: You are fighting the laws of probability. In a symmetrical diol, the reactivity of the second hydroxyl group (


) is kinetically similar to the first (

). If you use a 1:1 stoichiometric ratio, as soon as the mono-product forms, it competes with the remaining diol for the alkylating agent.

The Statistical Reality: If


, a 1:1 ratio theoretically yields:
  • ~25% Unreacted Diol

  • ~50% This compound (Target)

  • ~25% 1,4-Bis(allyloxy)butane (Impurity)

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Stoichiometry Use Excess Diol (3–5 equiv.) By flooding the reaction with starting material, you statistically ensure the allyl bromide collides with unreacted diol rather than the mono-product.
Addition Order Add Base/Halide to Diol Do not mix all reagents at once. Add the base (NaH) to the excess diol first, then add Allyl Bromide dropwise. This keeps the concentration of the active alkoxide low relative to the hydroxyl pool.
Recovery Water Extraction 1,4-BDO is highly water-soluble. The mono-ether is moderately soluble, and the bis-ether is insoluble. Use this polarity difference during workup (see Workflow Diagram).
Module 2: Impurity Identification (Isomerization & Elimination)

User Report: "I see a new impurity spot that is close to my product on TLC, and my NMR shows vinylic protons that don't match the allyl pattern."

Diagnosis: You are likely observing Base-Catalyzed Allyl Isomerization .[2] Under strong basic conditions (alkoxide/NaH) and elevated temperatures, the allyl ether double bond can migrate to form a propenyl (enol) ether .

Mechanism:



  • Note: This forms a thermodynamically stable conjugated system (enol ether) but destroys your terminal alkene functionality.

Troubleshooting Protocol:

  • Temperature Control: Never reflux this reaction if using strong hydride bases. Perform the deprotonation at

    
     and allow the alkylation to proceed at Room Temperature (RT).
    
  • Base Selection: If isomerization persists, switch from NaH to a slightly less aggressive base system, such as KOH in DMSO (though this increases bis-alkylation risks due to higher effective concentration) or use Phase Transfer Catalysis (NaOH/TBAB) to moderate the basicity in the organic phase.

Module 3: Visualization & Logic
Figure 1: Reaction Pathway & Failure Modes

This diagram illustrates the kinetic competition and side-reaction pathways.

ReactionPathways Diol 1,4-Butanediol (Starting Material) Mono This compound (TARGET) Diol->Mono k1 (Desirable) Bis 1,4-Bis(allyloxy)butane (Over-Alkylation) Mono->Bis k2 (Competitor) Excess Base Isomer Propenyl Ether (Isomerization Impurity) Mono->Isomer Heat / Strong Base (Double Bond Migration) Reagent + NaH / Allyl-Br

Caption: Kinetic competition between mono-alkylation (k1) and bis-alkylation (k2), with the thermal risk of allyl isomerization.

Figure 2: Optimized Experimental Workflow

A self-validating protocol designed to separate the excess diol and bis-impurity.

Workflow Step1 Setup: 5.0 equiv 1,4-BDO in THF (0°C) Add 1.0 equiv NaH slowly Step2 Alkylation: Add 1.0 equiv Allyl Bromide Warm to RT (Do NOT Heat) Step1->Step2 Step3 Quench: Add Sat. NH4Cl (Destroys excess NaH) Step2->Step3 Step4 Partition: Add Ethyl Acetate + Water Step3->Step4 Aqueous Aqueous Layer Contains: Excess 1,4-BDO + Salts (Discard or Recover BDO) Step4->Aqueous Extracts highly polar Diol Organic Organic Layer Contains: Mono-Ether + Bis-Ether Step4->Organic Extracts Ethers Purification Column Chromatography (Silica Gel) Gradient: Hexane -> EtOAc Organic->Purification

Caption: Workup strategy leveraging the high water solubility of 1,4-BDO to remove the large excess required for selectivity.

Standard Operating Procedure (Optimized)

Objective: Synthesis of this compound (Mono-alkylation).

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Reagents:

    • 1,4-Butanediol: 50 mmol (4.5 g) — Large Excess

    • NaH (60% in oil): 11 mmol (0.44 g) — Limiting Reagent

    • Allyl Bromide: 10 mmol (1.21 g) — Limiting Reagent

    • Solvent: Anhydrous THF (50 mL).

  • Procedure:

    • Dissolve 1,4-butanediol in THF and cool to

      
      .
      
    • Add NaH portion-wise. Evolution of

      
       gas will occur.[3] Stir for 30 mins.
      
    • Critical Step: Add Allyl Bromide dropwise via syringe pump or addition funnel over 20 mins.

    • Allow to warm to room temperature. Stir for 4–6 hours. Do not heat above

      
      . 
      
  • Workup (Self-Validating):

    • Quench with saturated

      
      .
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Validation: The aqueous layer will retain the unreacted 1,4-butanediol.

    • Wash combined organics with Brine, dry over

      
      .
      
  • Purification:

    • Concentrate in vacuo.

    • Perform flash chromatography.

      • Bis-ether: Elutes first (Non-polar, e.g., 5-10% EtOAc/Hex).

      • Mono-ether (Product): Elutes second (Polar, e.g., 30-50% EtOAc/Hex).

References
  • Williamson Ether Synthesis Mechanism & Side Reactions. Master Organic Chemistry. [Link]

  • Base-Catalyzed Stereospecific Isomerization of Allylic Ethers. Journal of the American Chemical Society. [Link][4]

  • Allyl Ethers (Protecting Groups & Stability). Organic Chemistry Portal. [Link]

  • Process for the separation of 1,4-butanediol (Solubility Data).

Sources

Purification of 4-Allyloxy-1-butanol from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Allyloxy-1-butanol

Subject: Technical Guide for the Isolation of this compound from Williamson Ether Synthesis Mixtures Ticket ID: PUR-4AB-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

The synthesis of this compound typically involves the mono-alkylation of 1,4-butanediol with an allyl halide (chloride or bromide) using a base (NaH or NaOH).[1][2] The primary challenge in this purification is the statistical distribution of products:

  • Unreacted 1,4-butanediol (Starting material, highly polar).

  • This compound (Target mono-ether, moderately polar).[1]

  • 1,4-Bis(allyloxy)butane (Over-alkylated impurity, non-polar).

This guide provides a self-validating workflow to isolate the target compound based on polarity differences and boiling points.[1]

Module 1: The Reaction Workup (The First Line of Defense)

Goal: Remove the bulk of unreacted 1,4-butanediol and inorganic salts before attempting high-resolution separation.[1]

The Solubility Logic: 1,4-butanediol is fully miscible with water.[1] this compound is an ether-alcohol; it has reduced water solubility compared to the diol but is not fully hydrophobic.[1] The bis-allyl impurity is lipophilic.[1]

Protocol:

  • Quench: Carefully quench the reaction mixture (if NaH was used) with saturated aqueous

    
     at 0°C.
    
  • Solvent Removal: If THF or DMF was used, remove the bulk solvent via rotary evaporation. Do not distill to dryness if peroxides are suspected.[1]

  • Partition: Redissolve the residue in Ethyl Acetate (EtOAc) or Diethyl Ether .

    • Expert Note: Avoid Dichloromethane (DCM) for the initial wash if possible, as emulsions are more common with the viscous butanediol.

  • The "Salting Out" Wash:

    • Wash the organic layer 3x with Brine (saturated NaCl) rather than pure water.[1]

    • Why? Pure water may pull your target product (this compound) into the aqueous phase due to its hydroxyl group.[1] Brine increases the ionic strength, forcing the organic product to stay in the organic layer while the highly polar 1,4-butanediol partitions into the water.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    

Module 2: Distillation Strategies (Separation by Volatility)

Goal: Separate the mono-allyl ether from the bis-allyl ether and residual diol.[1]

Thermodynamic Data:

CompoundBoiling Point (Atmospheric)Boiling Point (Reduced Pressure)*
Allyl Alcohol (Byproduct)~97°CVolatile (Rotovap)
1,4-Bis(allyloxy)butane ~170-175°C (Est.)~70-80°C @ 10 mmHg
This compound (Target)181.5°C ± 23°C [1]~105-115°C @ 10 mmHg
1,4-Butanediol 230°C~135°C @ 10 mmHg

*Vacuum boiling points are estimates based on nomographs.[1] Actual values depend on system vacuum integrity.

Protocol:

  • Setup: Use a short-path distillation head. A vigreux column is recommended if the bis-allyl content is high (>15%).[1]

  • Fractions:

    • Fraction 1 (Fore-run): Collects up to 90°C (at 10 mmHg).[1] Contains bis-allyloxybutane and volatiles.[1]

    • Fraction 2 (Main Cut): Collects at 105–115°C (at 10 mmHg) . This is your target.

    • Pot Residue: Contains the high-boiling 1,4-butanediol.[1]

Critical Safety Warning: Allyl ethers can form explosive peroxides upon storage or heating. Always test the crude oil for peroxides using starch-iodide paper before heating.[1] If positive, treat with aqueous sodium thiosulfate.

Module 3: Chromatographic Separation (High Purity)

Goal: Final purification if distillation does not yield >98% purity.

TLC Visualization:

  • Stain: KMnO4 (Stains the allyl double bond bright yellow/brown).[1]

  • Alternative: Anisaldehyde (Stains the alcohol).[1]

  • UV: Poor visibility (lack of conjugation).

Flash Chromatography Conditions:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase Gradient: Hexane : Ethyl Acetate.[1][3][4]

Gradient StepSolvent Ratio (Hex:EtOAc)Eluting Component
Equilibration 95:5-
Step 1 90:101,4-Bis(allyloxy)butane (Rf ~0.8 in 1:1 system)
Step 2 60:40 to 50:50This compound (Rf ~0.3-0.4 in 1:1 system)
Retention 0:100 (or MeOH wash)1,4-Butanediol (Stays at baseline)

Visual Logic Guides

Diagram 1: The Purification Decision Matrix

Caption: Decision tree determining whether to use distillation or chromatography based on crude purity and scale.

PurificationLogic Start Crude Reaction Mixture CheckPeroxide Test for Peroxides Start->CheckPeroxide ScaleCheck Scale > 10g? CheckPeroxide->ScaleCheck Negative Distillation Vacuum Distillation (Target BP: ~110°C @ 10mmHg) ScaleCheck->Distillation Yes Column Flash Chromatography (Hex/EtOAc Gradient) ScaleCheck->Column No PurityCheck Check Purity (NMR/GC) Distillation->PurityCheck Column->PurityCheck PurityCheck->Column <98% (Mixed Fractions) FinalProduct Pure this compound PurityCheck->FinalProduct >98%

Diagram 2: Relative Polarity & Separation Profile

Caption: Visualizing the separation order on Silica Gel versus Boiling Point order.

SeparationProfile cluster_TLC Silica Gel Elution Order (Polarity) cluster_BP Distillation Order (Volatility) Bis Bis-allyl Ether (Least Polar) Elutes First Mono This compound (Target) Elutes Second Diol 1,4-Butanediol (Most Polar) Stays on Column Volatiles Bis-allyl Ether (Lower BP) Distills First TargetBP This compound (Medium BP) Distills Second Residue 1,4-Butanediol (High BP) Pot Residue

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Low Yield of Mono-Ether Statistical distribution favored bis-alkylation.[1]Use Excess Diol: In the synthesis, use 3–4 equivalents of 1,4-butanediol relative to the allyl halide. This statistically forces the reaction toward the mono-product [2].[1]
Product is "Wet" (Water) 1,4-butanediol dragged water into the organic phase.[1]Azeotrope with toluene on a rotovap, or increase the number of brine washes during workup.
Emulsions during Workup High viscosity of butanediol/water mixture.[1]Add a small amount of Isopropanol to the organic phase to break surface tension, or filter the biphasic mixture through a Celite pad.
NMR shows aliphatic impurities Grease or mineral oil (if NaH dispersion used).Wash the crude oil with Hexanes (the product is polar enough to stay as an oil while hexanes extract the mineral oil), or perform the flash column carefully.

References

  • ChemSrc. (2025).[1] 4-(Vinyloxy)-1-butanol Physical Properties and Boiling Point Data. Retrieved from [Link][1]

  • MDPI. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols. Retrieved from [Link][1][3]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from [Link]

Sources

Removing unreacted butane-1,4-diol from 4-Allyloxy-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-synthesis purification. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-allyloxy-1-butanol, a common intermediate in organic synthesis. A frequent challenge encountered is the removal of the unreacted starting material, butane-1,4-diol. This document provides in-depth, experience-based troubleshooting advice and detailed protocols to address this specific separation challenge effectively.

Frequently Asked Questions (FAQs)

Q1: Why is separating unreacted butane-1,4-diol from this compound so challenging?

A: The difficulty in this separation stems from the similar physical properties of the two molecules. Both are polar, capable of hydrogen bonding, and have relatively high boiling points.

The primary challenge is the high boiling point of butane-1,4-diol (230 °C at atmospheric pressure), which is significantly higher than that of the desired product, this compound (approximately 117-118 °C for the related 1-butanol)[1]. While this difference seems large, the presence of two hydroxyl groups in butane-1,4-diol leads to strong intermolecular hydrogen bonding, requiring substantial energy to vaporize. Furthermore, the structural similarity and polarity of the two compounds can lead to difficulties in achieving a clean separation through techniques other than distillation.

Q2: What is the most effective and reliable method for this purification?

A: Fractional distillation under reduced pressure (vacuum distillation) is the most effective method for separating these two compounds on a laboratory scale.

Causality:

  • Boiling Point Reduction: Applying a vacuum lowers the atmospheric pressure, which in turn reduces the boiling points of both compounds. This is critical to prevent potential thermal degradation of the desired this compound at elevated temperatures.

  • Enhanced Separation Efficiency: A fractionating column, placed between the distillation flask and the condenser, provides a large surface area (through glass beads, rings, or Vigreux indentations) for repeated vaporization-condensation cycles.[2] Each cycle enriches the vapor with the more volatile component (this compound), leading to a much better separation than simple distillation.[2][3]

Q3: My fractional distillation isn't working well; the fractions are still mixed. What's going wrong?

A: This is a common issue and usually points to one of several procedural parameters that need optimization.

  • Insufficient Column Efficiency: For compounds with close boiling points, a longer fractionating column or one with a more efficient packing material is necessary to provide more "theoretical plates" for separation.[2]

  • Distillation Rate is Too Fast: If you heat the mixture too quickly, the system doesn't have enough time to reach equilibrium. The vapor ascends the column too rapidly, preventing the necessary multiple condensation-vaporization cycles. Reduce the heating mantle temperature to allow for a slow, steady collection rate (typically 1-2 drops per second).

  • Poor Insulation: The temperature gradient along the fractionating column is crucial for separation. Wrapping the column in glass wool or aluminum foil minimizes heat loss to the surroundings, maintaining the proper gradient.

  • Unstable Vacuum: Fluctuations in vacuum pressure will cause the boiling points to change, leading to inconsistent distillation and poor separation. Ensure all joints are properly sealed and that the vacuum pump is operating smoothly.

Q4: Can I use a liquid-liquid extraction to remove the butane-1,4-diol?

A: While technically possible, liquid-liquid extraction is generally not an efficient method for this specific separation.

Causality: Butane-1,4-diol is miscible with water and also soluble in many common organic solvents like ethanol and acetone.[4][5] The desired product, this compound, also retains some water solubility due to its hydroxyl group and ether linkage. This mutual solubility makes it very difficult to find a biphasic solvent system where the unreacted diol partitions exclusively into the aqueous layer while the product remains in the organic layer. You would likely experience significant product loss and incomplete separation.

Q5: Is column chromatography a viable option for achieving high purity?

A: Yes, flash column chromatography is an excellent technique for obtaining very high purity, especially for smaller-scale reactions.

Methodology: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (a solvent or solvent mixture).[6]

  • Stationary Phase: Silica gel is the standard choice as it is a polar adsorbent.

  • Mobile Phase (Eluent): Since both compounds are polar, you will need a relatively polar solvent system. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. You would start with a lower polarity mixture (e.g., 90:10 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 70:30) to first elute the less polar this compound, followed by the more polar butane-1,4-diol.

  • Self-Validation: Before running the column, it is essential to perform Thin Layer Chromatography (TLC) with various solvent mixtures to identify the optimal eluent system that gives the best separation between the two spots.

Q6: How can I definitively confirm the purity of my final this compound product?

A: A combination of spectroscopic methods is the most reliable way to confirm the absence of butane-1,4-diol.

  • ¹H NMR Spectroscopy: This is the most powerful tool. In the spectrum of pure this compound, you will see characteristic peaks for the allyl group (protons on a double bond and adjacent to it). The spectrum for butane-1,4-diol is simpler and will lack these signals. By integrating the peaks, you can quantify any remaining impurity.

  • FTIR Spectroscopy: The presence of a broad peak around 3300-3400 cm⁻¹ is indicative of the O-H stretch from an alcohol. While your product also has a hydroxyl group, the complete removal of butane-1,4-diol may result in a sharpening of this peak. You should also see a characteristic C-O-C stretch for the ether around 1100 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components in the gas phase and then provides the mass of each component. This can give you a clear percentage purity and confirm the identity of both the product and any remaining starting material.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Poor Separation During Distillation 1. Distillation rate is too fast.2. Inefficient fractionating column.3. Unstable vacuum source.4. Poor column insulation.1. Reduce the heating rate to achieve a slow, steady collection.2. Use a longer Vigreux column or a packed column.3. Check all seals for leaks; use a vacuum regulator.4. Insulate the column with glass wool or aluminum foil.
Product Co-elutes with Impurity in Column Chromatography 1. Mobile phase is too polar.1. Decrease the polarity of the eluent system. Start with a higher ratio of the non-polar solvent (e.g., hexane) and increase the polar solvent (e.g., ethyl acetate) gradually.
No Separation Observed on TLC Plate 1. Incorrect solvent system.1. Test a range of solvent systems with varying polarities. For polar compounds, consider adding a small amount of a very polar solvent like methanol to your eluent.
Final Product Contains Water 1. Incomplete drying after an aqueous workup.1. If an extraction was performed, ensure the organic layer is treated with a sufficient amount of a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) and allowed enough time to work before filtration.

Key Experimental Protocols

Protocol 1: Fractional Distillation Under Reduced Pressure
  • Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Use a round-bottom flask of an appropriate size (the mixture should fill it to about half to two-thirds). Insert a stir bar.

  • Column and Condenser: Attach a Vigreux column to the flask and a condenser to the "Y" adapter. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Vacuum Connection: Connect the vacuum takeoff adapter to a cold trap and then to a vacuum pump.

  • Begin Distillation: Start the stirring and begin heating the flask gently in a heating mantle.

  • Apply Vacuum: Slowly and carefully apply the vacuum. You should see the mixture begin to bubble.

  • Collect Fractions: As the vapor rises and condenses, collect the liquid that distills over. The first fraction will be enriched in the lower-boiling this compound. Monitor the temperature closely. A stable temperature reading indicates that a pure fraction is being collected.

  • Change Fractions: When the temperature begins to rise sharply, it indicates that the higher-boiling butane-1,4-diol is starting to distill. At this point, change the receiving flask to collect this second fraction.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask. Always release the vacuum before turning off the cooling water to the condenser.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: First, determine the best solvent system using TLC. The ideal system will show a good separation between the product and starting material spots, with the product spot having an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure there are no air bubbles or cracks in the silica bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations and Data

Physical Properties Comparison
PropertyButane-1,4-diolThis compound (estimated)
Molar Mass ( g/mol ) 90.12130.18
Boiling Point (°C) 230~180-200 (lower than diol)
Polarity High (two -OH groups)Moderate (one -OH, one ether)
Water Solubility Miscible[4][5]Partially soluble
Workflow for Purification Method Selection

Purification_Workflow start Crude Product: This compound + Butane-1,4-diol q_scale What is the scale of the reaction? start->q_scale small_scale Small Scale (< 5g) q_scale->small_scale Small large_scale Large Scale (> 5g) q_scale->large_scale Large q_purity Is ultra-high purity required? small_scale->q_purity distillation Method: Fractional Distillation under Reduced Pressure large_scale->distillation chromatography Method: Flash Column Chromatography q_purity->chromatography Yes q_purity->distillation No end_chrom Pure this compound chromatography->end_chrom end_distill Purified this compound distillation->end_distill

Caption: Decision tree for selecting a purification method.

Fractional Distillation Apparatus

Distillation_Apparatus Fractional Distillation Setup cluster_setup flask Distilling Flask (with crude mixture and stir bar) column Vigreux Column (Insulated) flask->column Vapors Rise mantle Heating Mantle mantle->flask Heat y_adapter Y-Adapter column->y_adapter thermometer Thermometer y_adapter->thermometer condenser Condenser y_adapter->condenser water_in Water In condenser->water_in Cooling vacuum_adapter Vacuum Takeoff Adapter condenser->vacuum_adapter Condensate (Distillate) water_out Water Out water_out->condenser receiving_flask Receiving Flask vacuum_adapter->receiving_flask vacuum_line To Cold Trap & Vacuum Pump vacuum_adapter->vacuum_line

Caption: Key components of a fractional distillation setup.

References

  • Ataman Kimya A.Ş. (n.d.). BUTANE-1,4-DIOL. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1,4-Butanediol. Retrieved from [Link]

  • SWGDrug. (2005, August 16). 1,4-BUTANEDIOL. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Butanol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BUTANE-1,4-DIOL. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Butanol (CAS 71-36-3). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.2: Distillation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Mono-Allylation Yields

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: MA-OPT-2024 Subject: Troubleshooting Poly-allylation and Regioselectivity Issues

Introduction: The "Over-Alkylation" Trap

Welcome to the technical support interface. You are likely here because your allylation reaction—whether via classical SN2 or Transition Metal Catalysis (TMC)—has resulted in a mixture of mono-, di-, and tri-allylated products, or an inseparable mix of regioisomers (linear vs. branched).

Achieving high-yield mono-allylation requires navigating a kinetic minefield: the product of the first allylation (e.g., a secondary amine or mono-alkylated ketone) is often more nucleophilic than the starting material, leading to runaway poly-allylation.

This guide is structured to diagnose your specific failure mode and prescribe a mechanistic solution.

Phase 1: Diagnostic & Method Selection

Before optimizing conditions, verify you are using the correct mechanistic pathway for your substrate.

MethodSelection Start START: Select Nucleophile Type NuType Nucleophile Class? Start->NuType Amine Primary Amine (R-NH2) NuType->Amine Carbon Carbon (Enolate/Active Methylene) NuType->Carbon Phenol Phenol/Alcohol (R-OH) NuType->Phenol Amine_Path Risk: Poly-alkylation Amine->Amine_Path Carbon_Path Risk: C vs O Selectivity & Di-alkylation Carbon->Carbon_Path Sol_Amine1 Method A: Reductive Amination (Aldehyde + Reductant) Amine_Path->Sol_Amine1 Preferred Sol_Amine2 Method B: Fukuyama Synthesis (Ns-Protecting Group) Amine_Path->Sol_Amine2 High Purity Sol_Amine3 Method C: Pd-Catalysis (Tsuji-Trost w/ steric ligands) Amine_Path->Sol_Amine3 Complex Substrates Sol_Carbon1 Soft Nu (pKa < 25): Pd(0) Catalysis Carbon_Path->Sol_Carbon1 Stabilized Sol_Carbon2 Hard Nu (pKa > 25): LDA/LiHMDS (Kinetic Control) Carbon_Path->Sol_Carbon2 Unstabilized

Figure 1: Decision matrix for selecting the optimal mono-allylation strategy based on nucleophile class.

Phase 2: Troubleshooting Classical SN2 Allylation

Scenario: You are reacting an amine or enolate with allyl bromide/chloride and getting mixtures.

Q1: Why is my primary amine forming di-allyl products even with 1:1 stoichiometry?

Root Cause: The secondary amine product is more electron-rich (nucleophilic) than the primary amine starting material due to the inductive effect of the alkyl group. The Fix:

  • Stoichiometry Inversion: Do not use 1:1. Use a large excess of the amine (5–10 equivalents). The statistical probability of the allyl halide encountering a starting amine molecule becomes significantly higher than encountering a product molecule.

    • Note: This is only viable if your amine is cheap/volatile and can be recovered.

  • The "Fukuyama" Protocol (Gold Standard): If your amine is precious, you must change the mechanism.

    • Step 1: Protect amine with 2-nitrobenzenesulfonyl chloride (NsCl).

    • Step 2: Alkylate the sulfonamide (The pKa drops to ~11, making it controllable).

    • Step 3: Deprotect with thiophenol/base.

    • Reference: Fukuyama, T. et al. Tetrahedron Lett.[1]1995 , 36, 6373.[1] [1]

Q2: How do I control C-allylation of active methylenes (e.g., Malonates)?

Root Cause: Incomplete deprotonation or "Hard-Hard" interactions leading to O-alkylation. The Fix:

  • Base Selection: Ensure the base pKa matches the substrate. For malonates (pKa ~13), use NaH or NaOEt.

  • Solvent Effect: Switch to Polar Aprotic solvents (DMF, DMSO).[2] These solvate the cation (Na+), leaving the enolate "naked" and more reactive, but they also increase the rate of the second alkylation.

  • Phase Transfer Catalysis (PTC): Use Toluene/50% NaOH with TBAB (Tetrabutylammonium bromide). This creates a "starved" environment where the concentration of active enolate in the organic phase is low, suppressing di-alkylation.

Table 1: Solvent & Base Effects on SN2 Selectivity

Solvent ClassExamplesEffect on NucleophileRisk FactorRecommended For
Polar Protic MeOH, EtOH, H2OSolvates anion (H-bonding); reduces reactivity.Low YieldSolvolysis (SN1)
Polar Aprotic DMF, DMSO, MeCNSolvates cation only; "Naked" anion is hyper-reactive.Poly-alkylationUnreactive substrates
Non-Polar + PTC Toluene + TBABControlled concentration of anion.Slow RateHigh Selectivity
Phase 3: Transition Metal Catalysis (Tsuji-Trost)

Scenario: You are using Palladium (Pd) or Iridium (Ir) to allylate a nucleophile.

Q3: I am getting the wrong regioisomer (Linear vs. Branched).

The Science: The Tsuji-Trost reaction proceeds via a


-allyl metal complex.[3] The attack position depends on the metal and the "hardness" of the nucleophile.[3][4]
  • Palladium (Pd): Generally favors the Linear (least hindered) product due to steric control at the outer sphere.

  • Iridium (Ir) / Molybdenum (Mo): Favors the Branched product (attack at the more substituted carbon).

Protocol Adjustment:

  • To promote Linear: Use Pd(PPh3)4 or Pd2(dba)3 with dppe.

  • To promote Branched: Switch to an Iridium catalyst with a phosphoramidite ligand.

    • Reference: Hartwig, J. F. et al. Chem. Rev.[5]2011 , 111, 3, 2119–2157. [2]

Q4: My "Soft" Nucleophile (Malonate) is failing to react.

Root Cause: Poor ionization of the leaving group. The Fix:

  • Leaving Group Hierarchy: Carbonate > Acetate > Phenoxide. Switch from Allyl Acetate to Allyl Methyl Carbonate . The methoxide released acts as an in-situ base to deprotonate your nucleophile.

  • Ligand Bite Angle: For difficult substrates, use wide bite-angle ligands like Xantphos or DPEphos . These destabilize the Pd-olefin complex, accelerating the oxidative addition step.

TsujiTrost Pd0 Pd(0) Species Complex Pd-Olefin Complex Pd0->Complex Ionization Oxidative Addition (Ionization) Complex->Ionization Rate Limiting for Acetates PiAllyl Pi-Allyl Pd(II) Complex (Electrophile) Ionization->PiAllyl Attack_Soft Soft Nu Attack (Outer Sphere) PiAllyl->Attack_Soft Inversion of config (Linear favored) Attack_Hard Hard Nu Attack (Inner Sphere) PiAllyl->Attack_Hard Retention of config (Requires Transmetallation) Product Mono-Allylated Product Attack_Soft->Product Attack_Hard->Product Product->Pd0 Regeneration

Figure 2: The Tsuji-Trost Catalytic Cycle. Note that "Soft" nucleophiles (pKa < 25) attack the allyl ligand directly, while "Hard" nucleophiles attack the metal center first.[3][5]

Phase 4: Advanced N-Allylation Strategies
Q5: Is there a "Green" alternative to halides for amines?

Solution: Yes, Reductive Amination . Instead of reacting an amine with an allyl halide, react it with an α,β-unsaturated aldehyde (like acrolein or crotonaldehyde) or a saturated aldehyde followed by reduction.

  • Protocol: Mix Amine + Aldehyde

    
     Imine. Reduce Imine with NaBH(OAc)3.
    
  • Benefit: This is strictly mono-selective because the intermediate imine cannot react with a second aldehyde molecule.

Q6: How do I prevent "Bis-allylation" in Pd-catalyzed amination?

Root Cause: The mono-allylated amine is a better ligand for Pd than the starting material, poisoning the catalyst or reacting further. The Fix: Use P,N-ligands or specific protecting groups.

  • Trost's Rule: Use a pronucleophile (like a carbamate or sulfonamide) rather than the free amine. The pKa of the N-H bond in a sulfonamide is too high to allow a second alkylation under mild carbonate conditions.

    • Reference: Trost, B. M.; Van Vranken, D. L. Chem. Rev.[5]1996 , 96, 395.[5] [3]

References
  • Fukuyama, T.; Jow, C.-K.; Cheung, M. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, 1995 , 36(36), 6373–6374.

  • Hartwig, J. F.; Stanley, L. M. "Iridium-Catalyzed Regio- and Enantioselective Allylation of Ketone Enolates." Chemical Reviews, 2011 , 111(3), 2119–2157.

  • Trost, B. M.; Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 1996 , 96(1), 395–422.

  • Utsunomiya, M.; Miyamoto, Y.; Ipposhi, J.; Ohshima, T.; Mashima, K. "Platinum-Catalyzed Direct Amination of Allylic Alcohols."[6] Organic Letters, 2007 , 9(17), 3371–3374.

Sources

Technical Support Center: Phase-Transfer Catalysis in 4-Allyloxy-1-butanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-allyloxy-1-butanol via phase-transfer catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this specific application of the Williamson ether synthesis. Our goal is to equip you with the knowledge to not only execute this reaction successfully but also to understand the underlying principles that govern its outcome.

Foundational Principles: The "Why" Behind the "How"

The synthesis of this compound from 1,4-butanediol and allyl chloride is a classic example of a Williamson ether synthesis, a powerful method for forming ethers from an alkoxide and an organohalide.[1][2][3] The reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[1][4]

However, a significant challenge arises from the mutual insolubility of the reactants. 1,4-butanediol and its corresponding alkoxide, formed by deprotonation with a strong base like sodium hydroxide, are soluble in an aqueous phase, while allyl chloride is soluble in an organic phase. This phase separation severely limits the reaction rate.

This is where Phase-Transfer Catalysis (PTC) becomes a game-changing technique. A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the transfer of the alkoxide anion (RO⁻) from the aqueous phase to the organic phase.[5] The lipophilic cation of the catalyst pairs with the alkoxide to form an ion pair (Q⁺OR⁻) that is soluble in the organic phase, allowing it to react with the allyl chloride. This catalytic cycle dramatically increases the reaction rate and allows the synthesis to proceed under milder conditions.

The Catalytic Cycle

The mechanism of phase-transfer catalysis in this synthesis can be visualized as a continuous cycle, ensuring that only a catalytic amount of the phase-transfer agent is required.

PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase BDO HO(CH₂)₄OH Alkoxide ⁻O(CH₂)₄OH BDO->Alkoxide Deprotonation NaOH NaOH NaOH->Alkoxide QOR_org Q⁺⁻O(CH₂)₄OH Alkoxide->QOR_org Ion Exchange QX_aq Q⁺X⁻ QX_aq->QOR_org NaX NaX AllylCl CH₂=CHCH₂Cl Product CH₂=CHCH₂O(CH₂)₄OH AllylCl->Product QX_org Q⁺X⁻ Product->QX_org QOR_org->Product SN2 Reaction QX_org->QX_aq Catalyst Regeneration

Caption: Phase-Transfer Catalytic Cycle for this compound Synthesis.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound, optimized for high selectivity towards the mono-allylated product.

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
1,4-Butanediol (BDO)90.121.017>99%
Allyl Chloride76.520.938>98%
Sodium Hydroxide (NaOH)40.00->97% (pellets)
Tetrabutylammonium Bromide (TBAB)322.37->99%
Cyclohexane84.160.779Anhydrous
Deionized Water18.021.000-

Procedure:

  • Deprotonation:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 1,4-butanediol (1.0 eq) in cyclohexane.

    • Prepare a 50% (w/w) aqueous solution of sodium hydroxide.

    • With vigorous stirring, add the 50% NaOH solution (1.0 eq) to the reaction mixture.

    • Heat the mixture to 50°C for 15 minutes to ensure complete deprotonation of one hydroxyl group of the 1,4-butanediol.[6]

  • Catalyst and Reagent Addition:

    • Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB), to the reaction mixture (0.1-0.3 mol%).

    • Slowly add allyl chloride (1.0 eq) to the mixture via the dropping funnel over 30 minutes. Maintain the temperature at 50-60°C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots from the organic layer and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

    • Separate the organic and aqueous layers using a separatory funnel.

    • Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to obtain pure this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My yield of this compound is low, and I have a significant amount of unreacted 1,4-butanediol.

A1: This is a common problem that can stem from several factors related to the efficiency of the phase-transfer process and the intrinsic reaction rate.[7]

  • Insufficient Deprotonation: Ensure that the 1,4-butanediol is effectively deprotonated. The use of a concentrated (50%) NaOH solution is crucial.[6] A separate deprotonation step at a slightly elevated temperature (50°C) for a short period (15 minutes) can significantly improve the formation of the alkoxide before the addition of allyl chloride.[6]

  • Poor Catalyst Performance: The choice and concentration of the phase-transfer catalyst are critical. While TBAB is a good starting point, other quaternary ammonium salts with longer alkyl chains, such as methyltrioctylammonium bromide, can be more effective.[6] Ensure the catalyst loading is adequate; a minimal concentration of 0.1 mol% is recommended.[6]

  • Inadequate Agitation: The reaction occurs at the interface between the aqueous and organic phases. Vigorous stirring is essential to maximize the interfacial area, which directly impacts the transfer rate of the alkoxide.[8] If the stirring is too slow, the reaction rate will be limited by the mass transfer between phases.

  • Reaction Time and Temperature: While the reaction is generally fast under PTC conditions, ensure sufficient reaction time. Monitor the reaction progress to determine the optimal endpoint. The temperature should be maintained to ensure a reasonable reaction rate without promoting side reactions.

Q2: I am observing a significant amount of the di-allylated product, 1,4-diallyloxybutane. How can I improve the selectivity for the mono-allylated product?

A2: The formation of the di-allylated product is a consecutive reaction.[6] Achieving high selectivity for the mono-O-allylation requires careful control of the reaction conditions.

  • Stoichiometry of Base and Allyl Chloride: Use an equimolar ratio of NaOH to 1,4-butanediol.[6] This ensures that, on average, only one hydroxyl group per molecule is deprotonated. Similarly, using an equimolar amount of allyl chloride relative to the diol will limit the extent of the second alkylation.

  • Reaction Time: Shorter reaction times favor the formation of the mono-allylated product.[6] Over-extending the reaction time will inevitably lead to an increase in the di-allylated byproduct. It is crucial to stop the reaction once the consumption of the starting diol has plateaued.

  • Solvent Choice: The choice of the organic solvent can influence selectivity. Cyclohexane has been shown to be an effective solvent for this reaction, leading to high selectivity.[6]

Q3: My reaction mixture has turned dark, and I am getting a complex mixture of byproducts.

A3: A dark coloration and the formation of multiple byproducts can indicate decomposition or side reactions.

  • Hydrolysis of Allyl Chloride: Under basic conditions, allyl chloride can undergo hydrolysis to form allyl alcohol. This can be minimized by ensuring efficient transfer of the alkoxide to the organic phase so that it can compete effectively with the hydroxide ion for the allyl chloride.

  • Catalyst Degradation: At elevated temperatures and in the presence of a strong base, quaternary ammonium salts can undergo Hofmann elimination, leading to catalyst deactivation. Avoid excessively high reaction temperatures.

  • Side Reactions of 1,4-Butanediol: In the presence of a strong acid or at high temperatures, 1,4-butanediol can undergo dehydration to form tetrahydrofuran (THF).[9] While the reaction is conducted under basic conditions, localized areas of high temperature should be avoided.

Troubleshooting Start Low Yield or Selectivity Issue Q1 Low Yield? (High unreacted BDO) Start->Q1 Q2 Low Selectivity? (High di-allylated product) Start->Q2 Q3 Dark Mixture? (Multiple byproducts) Start->Q3 A1_1 Check Deprotonation: - Use 50% NaOH - Pre-deprotonation step Q1->A1_1 Yes A2_1 Adjust Stoichiometry: - Equimolar NaOH:BDO - Equimolar Allyl Chloride:BDO Q2->A2_1 Yes A3_1 Minimize Side Reactions: - Control temperature - Ensure efficient PTC Q3->A3_1 Yes A1_2 Optimize Catalyst: - Check concentration (≥0.1 mol%) - Consider other catalysts A1_1->A1_2 A1_3 Increase Agitation: - Ensure vigorous stirring A1_2->A1_3 A2_2 Control Reaction Time: - Monitor reaction progress - Avoid extended times A2_1->A2_2

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best phase-transfer catalyst for this reaction?

A1: Tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst for this type of reaction.[10] However, for optimal results, especially in terms of selectivity and reaction rate, other commercially available symmetrical and non-symmetrical tetraalkylammonium salts can be explored.[6] For instance, methyltrioctylammonium bromide has shown high efficiency and selectivity in the mono-O-allylation of 1,4-butanediol.[6] The choice of catalyst can depend on the specific reaction conditions and the desired outcome.

Q2: Can I use a different base instead of sodium hydroxide?

A2: While other strong bases like potassium hydroxide can be used, sodium hydroxide is often preferred due to its cost-effectiveness and availability. The concentration of the base is more critical than the specific alkali metal cation. A 50% aqueous solution of NaOH has been shown to be optimal for achieving high selectivity.[6] Using a lower concentration can lead to more sluggish reactions.[11]

Q3: What is the role of water in this reaction?

A3: In liquid-liquid PTC, water is the solvent for the base and the deprotonated 1,4-butanediol. However, an excessive amount of water can be detrimental. Water molecules can hydrate the alkoxide anion, forming a hydration shell that reduces its nucleophilicity. Minimizing the amount of water, for instance, by using a highly concentrated base solution, can enhance the reactivity of the alkoxide in the organic phase.

Q4: Can I run this reaction without a solvent?

A4: Yes, it is possible to perform the mono-O-allylation of 1,4-butanediol under solvent-free conditions.[6] This approach can lead to excellent yields and is considered a more sustainable or "greener" method.[6] However, it may require different optimization parameters, such as using an excess of the diol and solid NaOH.[6]

Q5: Are there any safety concerns I should be aware of?

A5: Yes, several safety precautions should be taken:

  • Allyl Chloride: is a flammable, toxic, and carcinogenic compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Hydroxide: is a corrosive material that can cause severe burns. Handle with care and use appropriate PPE.

  • 1,4-Butanediol: While generally considered to have low toxicity in an industrial setting, it can have adverse effects if ingested.[12][13]

  • Reaction Exotherm: The Williamson ether synthesis can be exothermic. The slow addition of allyl chloride is recommended to control the reaction temperature and prevent a runaway reaction.

References

  • IJASRM. (n.d.). Kinetics of Environmentally Friendly Phase Transfer Catalytic Oxidation of 4- Methoxybenzyl Alcohol to 4- Methoxybenzaldehyde.
  • PMC. (2022, February 9). Phase-Transfer-Catalyzed Alkylation of Hydantoins.
  • MDPI. (n.d.). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods.
  • Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Scribd. (n.d.). Phase Transfer Catalyst | PDF | Ammonium | Salt (Chemistry).
  • PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation.
  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC).
  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • KOYON. (2026, January 22). What are the chemical reactions of 1,4 - butanediol?.
  • WebMD. (n.d.). 1,4-Butanediol - Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
  • Wikipedia. (n.d.). 1,4-Butanediol.

Sources

Troubleshooting low conversion rates in polymerizations with 4-Allyloxy-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Allyloxy-1-butanol Polymerization

Topic: Troubleshooting Low Conversion Rates in Polymerizations with this compound CAS: 57717-02-1 Molecular Structure:



Introduction: The Allylic Paradox

You are likely encountering a fundamental kinetic barrier inherent to the chemical structure of this compound. While the molecule possesses a vinyl group (


), it is not  a simple vinyl monomer like styrene or acrylate. It is an allyl ether .

The presence of the methylene bridge (


) between the ether oxygen and the vinyl group creates a kinetic trap known as degradative chain transfer . In 90% of support cases, low conversion is not due to impurities, but rather the user attempting standard free-radical homopolymerization, which is mechanistically destined to stall at low oligomer lengths.

This guide addresses the three primary failure modes: Radical Stalling, Catalyst Poisoning, and Stoichiometric Mismatch.

Part 1: Diagnostic Flowchart

Before altering your protocol, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start Start: Low Conversion Observed MethodCheck Which Polymerization Method? Start->MethodCheck Radical Free Radical (FRP) MethodCheck->Radical Coordination Coordination / Ionic (Ziegler-Natta, Anionic) MethodCheck->Coordination ThiolEne Thiol-Ene 'Click' MethodCheck->ThiolEne RadicalQ Is it a Homopolymerization? Radical->RadicalQ CoordQ Is the -OH group protected? Coordination->CoordQ ThiolQ Check Stoichiometry & Oxygen ThiolEne->ThiolQ RadicalFail CAUSE: Degradative Chain Transfer. Homopolymerization is kinetically impossible. RadicalQ->RadicalFail Yes RadicalFix SOLUTION: Copolymerize with Maleic Anhydride or Switch to Thiol-Ene RadicalFail->RadicalFix CoordFail CAUSE: Catalyst Poisoning. -OH proton kills active center. CoordQ->CoordFail No CoordFix SOLUTION: Protect -OH with TMS/TBDMS or use Alkylaluminum scavenger. CoordFail->CoordFix ThiolFix SOLUTION: Ensure 1:1 Thiol:Ene ratio and increase photoinitiator. ThiolQ->ThiolFix

Figure 1: Diagnostic decision tree for identifying the root cause of low conversion based on polymerization mechanism.

Part 2: Troubleshooting Guides & FAQs

Scenario A: Free Radical Polymerization (FRP)

Q: I am using AIBN at 70°C, but the reaction stalls at <10% conversion. Why?

A: You are fighting "Degradative Chain Transfer." Unlike acrylates, the allylic hydrogen atoms in this compound are highly susceptible to abstraction by the growing polymer radical.

  • Propagation (Desired):

    
     (Slow)
    
  • Chain Transfer (Undesired):

    
     (Fast)
    

The resulting allyl radical (


) is resonance-stabilized and too stable to re-initiate a new polymer chain effectively. It essentially acts as a trap, terminating the reaction.

The Fix: Donor-Acceptor Copolymerization Do not homopolymerize. Copolymerize this compound (an electron-rich donor) with an electron-deficient acceptor monomer. This promotes an alternating sequence that suppresses the H-abstraction pathway.

Recommended Protocol: Copolymerization with Maleic Anhydride

ParameterSpecificationRationale
Comonomer Maleic Anhydride (MA)Strong electron acceptor; forms Charge Transfer Complex (CTC).
Molar Ratio 1:1 (Strict)Ensures alternating structure.
Initiator BPO (Benzoyl Peroxide)More effective for H-abstraction compensation than AIBN.
Concentration High (3–5 wt%)Necessary to overcome the high termination rate (

).
Solvent Dioxane or THFSolubilizes the resulting polar copolymer.
Scenario B: Coordination / Ionic Polymerization

Q: My Ziegler-Natta or Metallocene catalyst loses activity immediately upon adding the monomer.

A: The primary hydroxyl group (-OH) is poisoning your catalyst. this compound contains a terminal alcohol. Most coordination catalysts (Ti, Zr, Hf based) and anionic initiators (BuLi) are extremely oxophilic. They react instantly with the proton on the -OH group, converting the active metal center into an inactive alkoxide.

The Fix: Hydroxyl Protection You must mask the hydroxyl group before polymerization and deprotect it post-polymerization.

Protocol: Silyl Protection Strategy

  • Pre-reaction: React this compound with Trimethylsilyl Chloride (TMSCl) or tert-Butyldimethylsilyl Chloride (TBDMSCl) and Imidazole in DCM.

  • Purification: Distill the protected monomer (4-Allyloxy-1-butoxy-TMS) under vacuum to remove amine salts.

  • Polymerization: Proceed with your coordination catalyst.

  • Deprotection: Post-polymerization, treat the polymer with dilute HCl/Methanol or TBAF to restore the -OH functionality.

Scenario C: Thiol-Ene "Click" Chemistry (High Yield Route)

Q: I need high conversion (>95%) and don't strictly need a carbon-backbone polymer. What is the best approach?

A: Switch to Radical-Mediated Thiol-Ene Step Growth. This is the "Gold Standard" for allyl ethers. It bypasses the degradative chain transfer issue because the thiyl radical (


) adds rapidly to the allyl double bond, and the resulting carbon radical abstracts a hydrogen from another thiol molecule (not the allyl monomer), propagating the chain efficiently.

Mechanism Visualization:

ThiolEneCycle Thiyl Thiyl Radical (RS•) Intermediate Carbon Radical (Intermediate) Thiyl->Intermediate + Monomer (Propagation 1) Monomer Allyl Monomer (C=C) Product Thioether Product (C-S-C) Intermediate->Product + Thiol (H-Abstraction) Thiol Thiol (R-SH) Product->Thiyl Regenerates RS•

Figure 2: The self-perpetuating Thiol-Ene cycle. Note that the H-abstraction occurs from the Thiol, not the Allyl monomer, bypassing the "Allylic Trap."

Optimized Protocol: UV-Initiated Thiol-Ene

  • Stoichiometry: Mix this compound with a multifunctional thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate)) in a 1:1 ratio (Alkene:Thiol functional groups).

  • Photoinitiator: Add DMPA (2,2-Dimethoxy-2-phenylacetophenone) at 1 wt%.

  • Conditions: No solvent (bulk) or minimal Chloroform.

  • Cure: UV irradiation (

    
     = 365 nm, ~10 mW/cm²) for 5–10 minutes.
    
  • Expected Result: >98% Conversion (verify by disappearance of alkene peak at ~1640 cm⁻¹ in FTIR).

Part 3: Quantitative Comparison of Methods

Use this table to select the correct method for your target polymer architecture.

MethodConversion PotentialMolecular Weight (

)
Key LimitationBest For
Free Radical (Homopolymer) Very Low (<15%)Oligomers (<1 kDa)Degradative Chain TransferNot Recommended
Free Radical (Copolymer) High (>80%)Medium (10–50 kDa)Requires 1:1 Alternating StructureFunctional coatings, hydrogels
Coordination (Unprotected) 0%N/ACatalyst DeactivationDo Not Use
Coordination (Protected) High (>90%)High (>100 kDa)Requires protection/deprotection stepsStereoregular polymers
Thiol-Ene Step Growth Excellent (>98%) Network/CrosslinkedForms thioether linkages (not C-C backbone)Crosslinking, rapid curing

References

  • Odian, G. Principles of Polymerization, 4th Ed.; Wiley-Interscience: New York, 2004. (Chapter 3: Radical Chain Polymerization - Allylic Monomers).

  • Hoyle, C. E.; Bowman, C. N. "Thiol–Ene Click Chemistry." Angewandte Chemie International Edition2010 , 49(9), 1540–1573. [Link]

  • Matsumoto, A. "Free-Radical Crosslinking Polymerization of Allylic Compounds." Progress in Polymer Science2001 , 26(2), 189–257. [Link]

  • Cramer, N. B.; et al. "Mechanism and Modeling of Thiol-Ene Photopolymerizations." Macromolecules2003 , 36(12), 4631–4636. [Link]

Technical Support Center: Functionalization with 4-Allyloxy-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Focus: 4-Allyloxy-1-butanol (CAS: 111-45-5) Role: Heterobifunctional Initiator / Chain Terminator Primary Applications: Ring-Opening Polymerization (ROP), Polyurethane End-Capping, Thiol-Ene "Click" Chemistry.

Introduction: The Architecture of Control

You are likely using This compound because you require a "living" handle on your polymer chain. Unlike random copolymerization, this reagent provides precise, stoichiometric control over functionalization. It acts as a heterobifunctional anchor :

  • The Primary Alcohol (

    
    ):  Initiates Ring-Opening Polymerization (ROP) or reacts with Isocyanates.
    
  • The Allyl Ether (

    
    ):  Remains inert during polymerization, serving as a latent site for post-polymerization modification (e.g., Thiol-Ene click chemistry).
    

The Core Challenge: "Controlling the degree of functionalization" with a mono-functional initiator like this compound is actually a function of controlling the Molecular Weight (


)  of the polymer. Since one initiator molecule yields exactly one allyl group per chain, the density of functional groups is inversely proportional to the chain length.

Part 1: Protocol & Troubleshooting Guides

Workflow A: Ring-Opening Polymerization (ROP) of Cyclic Esters

Target: Creating


-allyl-functionalized Polycaprolactone (PCL) or Polylactide (PLA).

The Logic: In ROP, the alcohol group of this compound attacks the carbonyl of the monomer. To control functionalization, you must strictly control the Monomer-to-Initiator ([M]/[I]) ratio.

Standard Protocol Parameters
ParameterRecommendationScientific Rationale
Catalyst Stannous Octoate (

)
Standard coordination-insertion mechanism; high efficiency.
Temperature 110°C - 130°CSufficient for activation without thermal degradation of the allyl ether.
Drying CRITICAL Water acts as a competing initiator (creating non-functionalized chains).
Atmosphere Dry Nitrogen/ArgonPrevents oxidative crosslinking of allyl groups at high temps.
Troubleshooting ROP Issues

Q: My NMR shows a lower degree of allyl incorporation than calculated. Why?

  • Diagnosis: Competing Initiation.

  • Explanation: The most common culprit is trace water in your monomer or solvent. Water (

    
    ) acts as a bifunctional initiator, creating 
    
    
    
    chains that lack the allyl group.
  • Solution:

    • Dry this compound over molecular sieves (3Å) for 24 hours.

    • Azeotropically distill the monomer (e.g.,

      
      -caprolactone) with toluene before reaction.
      
    • Self-Validation: Check the integration of the allyl signals (5.8-6.0 ppm) vs. the polymer backbone. If the ratio is low, your system is wet.

Q: The reaction mixture gelled or became insoluble.

  • Diagnosis: Allyl Crosslinking.

  • Explanation: At temperatures >140°C or in the presence of oxygen, the allyl ether groups can undergo radical crosslinking or oxidative coupling.

  • Solution:

    • Lower reaction temperature to <120°C.

    • Ensure rigorous degassing (freeze-pump-thaw cycles) to remove oxygen.

    • Add a radical inhibitor (e.g., BHT) if high temperatures are unavoidable, though this may interfere with later click chemistry.

Workflow B: Thiol-Ene "Click" Functionalization

Target: Attaching peptides, drugs, or crosslinking the allyl-terminated polymer.

The Logic: The allyl ether is electron-rich and reacts rapidly with thiols under UV light (radical mechanism). This step determines the final "yield" of bio-functionalization.

Troubleshooting Click Chemistry

Q: I have 100% allyl retention, but the Thiol-Ene conversion stalls at <80%.

  • Diagnosis: Steric Shielding or Radical Termination.

  • Explanation: If the polymer chain is coiled (in a poor solvent), the terminal allyl group may be buried. Alternatively, oxygen inhibition is killing the radicals.

  • Solution:

    • Solvent Switch: Use a "good" solvent for the polymer backbone (e.g., DCM or THF for PCL) to ensure the chain is extended and the end-group is accessible.

    • Oxygen Scavenging: Perform the reaction in an inert atmosphere.

    • Initiator Boost: Increase the photoinitiator (e.g., DMPA) concentration slightly (0.5 wt% to 1.0 wt%).

Q: Why did my polymer degrade during the click reaction?

  • Diagnosis: Transesterification (if using PCL/PLA).

  • Explanation: If you use a nucleophilic thiol (like an amine-containing thiol) or a basic catalyst, the ester backbone of the polymer can degrade.

  • Solution: Stick to radical-mediated (UV) thiol-ene conditions, which are generally orthogonal to esters. Avoid base-catalyzed Michael addition conditions.

Part 2: Visualizing the Control Logic

Diagram 1: The Functionalization Pathway

This flow illustrates how the initial stoichiometry dictates the final material properties.

FunctionalizationWorkflow cluster_inputs Stoichiometric Inputs Initiator This compound (Initiator) ROP Ring-Opening Polymerization Initiator->ROP Initiates Monomer Cyclic Monomer (e.g., Caprolactone) Monomer->ROP Propagates Polymer Allyl-Terminated Polymer (Macromonomer) ROP->Polymer  Control: [M]/[I] Ratio   Click Thiol-Ene Click Reaction Polymer->Click  + Thiol (R-SH)    + UV Light   Final Functionalized Biomaterial Click->Final  High Efficiency  

Caption: The linear progression from initiator stoichiometry to final bio-functionalized material. The [M]/[I] ratio at the ROP stage is the primary control lever for functional density.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow when analytical data (NMR/GPC) indicates failure.

Troubleshooting Start Issue: Low Functionalization Degree CheckNMR Step 1: 1H NMR Analysis (Check Allyl Signals 5.8-6.0 ppm) Start->CheckNMR Decision1 Are Allyl Signals Present? CheckNMR->Decision1 NoAllyl Scenario A: Initiation Failure Decision1->NoAllyl No / Very Weak YesAllyl Scenario B: Post-Polymerization Failure Decision1->YesAllyl Yes, but Click Failed Water Cause: Wet Reagents (Water acted as initiator) NoAllyl->Water Fix1 Action: Dry this compound over 3Å Sieves Water->Fix1 Steric Cause: Steric Hindrance or Radical Quenching YesAllyl->Steric Fix2 Action: Change Solvent (DCM) & Degas (Remove O2) Steric->Fix2

Caption: Diagnostic logic for identifying whether the loss of control occurred during synthesis (ROP) or modification (Click).

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use this compound to make a hydrogel? A: Not directly as a single component. Since it is mono-functional (one OH, one Allyl), it creates linear chains or acts as a cap. To make a hydrogel, you must synthesize these allyl-terminated chains (macromonomers) and then crosslink them with a multi-functional thiol (e.g., 4-arm PEG-thiol) or copolymerize them with a di-acrylate.

Q2: How do I calculate the feed ratio for a specific molecular weight? A: Use the standard ROP equation:



  • Tip: The

    
     (this compound) is 130.19  g/mol . Do not neglect this term for low molecular weight oligomers (<2000  g/mol ), as the end-group constitutes a significant mass fraction.
    

Q3: Is the allyl ether group stable to acid? A: Generally, yes. Allyl ethers are stable under the mild acidic conditions often used in polymer workups. However, strong Lewis acids can cleave ethers. In standard ROP (using


), it is perfectly stable.

Q4: Why use this compound instead of Allyl Alcohol? A: Safety and Kinetics. Allyl alcohol is highly toxic and has a lower boiling point (97°C), making it harder to handle in high-temp bulk polymerizations. The butyl spacer in this compound also pushes the reactive alkene further from the polymer backbone, reducing steric hindrance during the subsequent "click" reaction.

References

  • Magenau, A. J. D., et al. (2010).[1] Thiol-Ene Click Chemistry: A Facile and Versatile Route for the Functionalization of Porous Polymer Monoliths. Polymer Chemistry.[1][2][3][4][5]

  • Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[1][6][7] Polymer Chemistry.[1][2][3][4][5]

  • Kricheldorf, H. R. (2000). Syntheses of Biodegradable and Biocompatible Polymers by Ring-Opening Polymerization.[3] Wiley-VCH.

  • Tasdelen, M. A., et al. (2011). Telechelic Polymers by Living and Controlled/Living Polymerization Methods. Progress in Polymer Science.

  • Northrop, B. H., & Coffey, R. N. (2012).[8] Thiol-Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality.[8] Journal of the American Chemical Society.[8]

Sources

Characterization challenges of polymers made with 4-Allyloxy-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Allyloxy-1-butanol (4-A1B) Polymer Analysis

  • Ticket Category: Polymer Characterization & Synthesis Troubleshooting

  • Assigned Specialist: Senior Application Scientist

  • Status: Active

Executive Summary: The "Allyl" Paradox

You are likely encountering difficulties because this compound (4-A1B) behaves differently than standard vinyl monomers (like acrylates or styrenics).[1] Its allylic protons creates a "self-limiting" polymerization mechanism (degradative chain transfer), and its primary hydroxyl group creates strong adhesive interactions with chromatography columns. This guide addresses these specific molecular behaviors.

Module 1: GPC/SEC Troubleshooting

"My chromatogram is a flat line, or the peaks are tailing severely."

This is the #1 reported issue. 4-A1B polymers lack the UV chromophores found in styrenics and have high polarity due to the pendant hydroxyls.

Diagnostic Protocol: The Invisible Polymer
SymptomRoot CauseCorrective Action
No Signal (UV Detector) Lack of Chromophore. 4-A1B has no conjugated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-systems. It is transparent at 254 nm.
Switch to dRI or ELSD. Use differential Refractive Index (dRI) or Evaporative Light Scattering (ELSD). If UV is mandatory, derivatize the -OH group with benzoyl chloride (post-polymerization).
No Signal (dRI Detector) Iso-refractive State. The Refractive Index (RI) of your polymer matches the solvent (Isocratic point).Change Solvent. If using THF (

), switch to DMF (

) or Water (

).
Severe Tailing / Shoulder Column Adsorption. The pendant -OH groups are H-bonding with the stationary phase (PS-DVB or Silica).Mobile Phase Modifier. Add 0.1% LiBr (reduces ion exclusion) or 1% Triethylamine (blocks active silanols).
Workflow: Optimizing GPC for 4-A1B

GPC_Troubleshooting Figure 1: Decision matrix for GPC analysis of hydroxy-functional polyethers. start Start: Poor GPC Data check_det Check Detector start->check_det check_solv Check Solvent Interaction check_det->check_solv Using RI? action_det Switch to dRI or ELSD check_det->action_det Using UV? action_mod Add 0.05M LiBr or 1% TEA check_solv->action_mod Peak Tailing? check_solv->action_det No Signal?

Module 2: NMR Structural Verification

"I can't find my end-groups, and the conversion calculation seems off."

FAQ: The Disappearing Protons

Q: Why can't I see the hydroxyl (-OH) proton in my ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


H NMR spectrum? 
A:  The hydroxyl proton is labile. If your solvent (

) contains trace water, the -OH proton exchanges with the water protons, broadening the peak into the baseline or shifting it to the water signal (~1.56 ppm in

).
  • Fix: Use DMSO-

    
     . It forms strong hydrogen bonds with the polymer's -OH, slowing the exchange rate and revealing the hydroxyl proton as a distinct triplet around 4.3–4.5 ppm.
    

Q: How do I accurately calculate monomer conversion? A: You must monitor the disappearance of the Allylic System . Do not rely on the hydroxyl peak (it is constant).

  • Target Region: 5.8–6.0 ppm (Methine,

    
    ) and 5.1–5.3 ppm (Methylene, 
    
    
    
    ).
  • Reference: Normalize to the ether protons adjacent to the oxygen (

    
    ) at ~3.4 ppm, which remain stable during polymerization.
    

Module 3: Synthesis Constraints & Molecular Weight

"Why is my Molecular Weight (MW) stuck at 2,000 Da regardless of reaction time?"

This is not an analysis error; it is a feature of allyl chemistry known as Degradative Chain Transfer .

The Mechanism of Failure

Unlike acrylates, the radical on the growing 4-A1B chain can abstract a hydrogen atom from the allylic position of a monomer. This creates a stable allylic radical that cannot propagate further, effectively killing the chain.

Visualizing Degradative Chain Transfer:

Allyl_Transfer Figure 2: Competition between propagation and degradative chain transfer in allyl ethers. growth Growing Polymer Radical (P•) path_A Path A: Propagation (Desired) growth->path_A Adds to Double Bond path_B Path B: H-Abstraction (Degradative Transfer) growth->path_B Abstracts Allylic H monomer 4-A1B Monomer path_A->growth Chain Grows dead Dead Polymer Chain path_B->dead stable Stable Allyl Radical (Re-initiation is slow) path_B->stable

Technical Recommendation: To achieve high MW (>10 kDa), you cannot use standard free radical polymerization (FRP).[1] You must employ:

  • Cationic Polymerization: Using Lewis acids (

    
    ).
    
  • Copolymerization: Pair 4-A1B with an electron-deficient monomer (e.g., Maleic Anhydride) to create an alternating copolymer (1:1 ratio).[1]

Module 4: Thermal Analysis (DSC)

"My


 is fluctuating wildly between batches." 

The Glass Transition Temperature (


) of 4-A1B polymers is highly sensitive to moisture content  due to the hygroscopic nature of the hydroxyl group.
  • Dry State ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    :  Typically -60°C to -40°C (flexible polyether backbone).
    
  • Wet State

    
    :  Water acts as a plasticizer, lowering the 
    
    
    
    further.
  • Protocol: Always perform a "Heat-Cool-Heat" cycle in DSC.

    • Heat 1: Ramp to 100°C to drive off volatiles/water.

    • Cool: Quench to -100°C.

    • Heat 2: Measure

      
       on the second heating ramp for consistent data.
      

References

  • Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. (Chapter 3: Radical Chain Polymerization - Allylic Monomers).

  • Plank, J., et al. (2015). "Specific refractive index increment (dn/dc) of polymers." Journal of Applied Polymer Science. (Contextualizing dn/dc for polyethers).

  • Agilent Technologies. (2015). "Analysis of Polymers by GPC/SEC - Pharmaceutical Applications."[1] (Protocols for hydroxy-functional polymers).

  • Cowie, J.M.G., & Arrighi, V. (2007). Polymers: Chemistry and Physics of Modern Materials. CRC Press. (Glass transition analysis protocols). [1]

Sources

Technical Support Center: Stability of the Allyl Ether Group During Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting Guide for Allyl Ether Stability & Reactivity Reference ID: TS-ALLYL-2024-05

Introduction

Welcome to the Technical Support Center. You are likely here because your polymerization involving allyl ether monomers (e.g., Allyl Glycidyl Ether, Allyl Ethyl Ether) or allyl-protected substrates has failed to reach high molecular weight, exhibited unexpected crosslinking, or showed signs of hydrolysis.

The allyl ether group (


) presents a dichotomy in polymer chemistry: it is chemically robust as a protecting group under many conditions, yet notoriously problematic when participating in or present during radical polymerizations. This guide deconstructs these failure modes based on the polymerization mechanism employed.

Module 1: Radical Polymerization & The "Allylic Curse"

The Issue: Researchers attempting free radical polymerization (FRP) or controlled radical polymerization (CRP/RDRP) of allyl ethers often report:

  • Retardation: Extremely slow reaction rates.

  • Oligomerization: Inability to achieve high molecular weight (

    
    ).
    
  • High Initiator Consumption: The reaction "eats" initiator without propagating.

Root Cause: Degradative Chain Transfer

Unlike acrylates or styrenics, allyl ethers possess hydrogens on the carbon alpha to the ether oxygen and the double bond.[1] The bond dissociation energy (BDE) of these allylic hydrogens is significantly lower (~88 kcal/mol) than that of vinylic hydrogens.

Instead of adding to the double bond (Propagation), the growing polymer radical abstracts an allylic hydrogen.[1] This creates a resonance-stabilized allylic radical which is too stable to re-initiate a new polymer chain effectively. This terminates the active chain and fails to start a new one.

Visualizing the Failure Mode

degradative_transfer PropRad Propagating Polymer Radical (R•) Monomer Allyl Ether Monomer PropRad->Monomer Transition Path A: Addition (Propagation) Monomer->Transition Minor Path Transfer Path B: H-Abstraction (Degradative Transfer) Monomer->Transfer Major Path Success Polymer Growth (High Mn) Transition->Success Failure Dead Polymer Chain + Stable Allyl Radical Transfer->Failure Termination Termination (Rate Retardation) Failure->Termination

Figure 1: The kinetic competition between propagation and degradative chain transfer. In allyl ethers, Path B dominates, leading to polymerization failure [1].

Troubleshooting Protocol: Radical Systems
SymptomDiagnosisCorrective Action
Low Conversion (<20%) Degradative Chain Transfer is terminating chains.Increase Initiator Load: Use 3–5 mol% initiator (vs. standard 1%) to overwhelm the transfer events. Switch Monomer: Use Vinyl Ethers (cationic) or Acrylates if the allyl structure is not strictly required.
No Polymer Formation Oxygen Inhibition (Allyl radicals are highly sensitive to

).
Degas Rigorously: Freeze-pump-thaw (3 cycles) is mandatory. Sparging is insufficient for allyl monomers.
Oligomers only Chain length is limited by transfer constant (

).
Copolymerize: Add >50% of a reactive monomer (e.g., MMA, Styrene). Note: Allyl ether will still retard the rate of the comonomer [2].

Module 2: Cationic & Ring-Opening Polymerization (ROP)

The Issue: In cationic systems (e.g., polymerization of epoxides like Allyl Glycidyl Ether - AGE) or when using allyl ethers as protecting groups, users often encounter unexpected crosslinking or loss of the allyl group .

Root Cause: Isomerization to Propenyl Ether

Under basic conditions (during monomer synthesis) or specific catalytic conditions (high temp ROP), the allyl ether (


) isomerizes to the thermodynamically more stable propenyl ether  (vinyl ether, 

).
  • Why this matters: Propenyl ethers are highly reactive in cationic polymerization (leading to crosslinking) and are extremely acid-labile (leading to hydrolysis/cleavage).

Mechanism: The Temperature Switch in AGE Polymerization

When polymerizing Allyl Glycidyl Ether (AGE) via Anionic Ring-Opening Polymerization (AROP), temperature dictates stability.

  • < 40°C: The allyl group remains pendant and inert (Target Product).

  • > 60°C: Isomerization occurs. The pendant group becomes a propenyl ether.

  • Consequence: Upon quenching or exposure to mild acid, the propenyl ether hydrolyzes, releasing propionaldehyde and leaving a hydroxyl group on the chain [3].

isomerization_pathway AGE Allyl Glycidyl Ether (Monomer) PolyAGE Poly(AGE) Intact Allyl Groups AGE->PolyAGE AROP < 40°C (Controlled) Isomer Isomerized Polymer (Propenyl Ether Pendants) PolyAGE->Isomer Heat (>60°C) or Strong Base (KOtBu) Hydrolysis Hydrolysis (Acid Workup) Isomer->Hydrolysis H3O+ Result Deprotected Polymer + Propionaldehyde Hydrolysis->Result

Figure 2: Thermal instability of the allyl group during Ring-Opening Polymerization. High temperatures trigger isomerization to acid-labile enol ethers [3].

Module 3: Experimental Validation Protocols

Do not assume your monomer is pure or your polymer is stable. Use these self-validating protocols.

Protocol A: Detecting Isomerization (NMR Check)

Before and after polymerization, you must check for the "Propenyl Shift."

  • Take

    
     NMR  in 
    
    
    
    .
  • Analyze Allyl Region: Look for multiplets at 5.8–6.0 ppm (

    
    ) and 5.1–5.3 ppm  (
    
    
    
    ).
  • Analyze Propenyl Region (The Contaminant): Look for new signals at 4.5–6.5 ppm (often distinct doublets/multiplets depending on cis/trans geometry) and a methyl doublet at ~1.55 ppm .

    • If Propenyl signals > 2%: Your monomer is compromised or your polymerization temperature was too high.

Protocol B: Purification of Allyl Monomers

Commercial allyl ethers often contain peroxide impurities (from oxidation) which kill living polymerizations.

  • Wash: Wash monomer with 10% NaOH (removes inhibitors) then brine.

  • Dry: Stir over

    
     for 24 hours (removes water and alcohols).
    
  • Distill: Vacuum distill under Argon. Do not distill to dryness (peroxide explosion hazard).

  • Storage: Store at -20°C in the dark.

FAQ: Frequently Asked Questions

Q: Can I use RAFT or ATRP to polymerize allyl monomers? A: Generally, no . The stable allylic radical interferes with the delicate equilibrium required for Controlled Radical Polymerization (CRP). While some specific "multi-allyl" systems or copolymerizations claim success, pure homopolymerization of mono-allyl ethers via RAFT/ATRP yields poor control and low conversion.

Q: I am doing cationic polymerization of a different monomer, but my allyl protecting group is falling off. Why? A: You likely have trace acid or a catalyst that is promoting isomerization. Propenyl ethers (the isomer) are cleaved rapidly by trace acid.

  • Fix: Add a proton trap (e.g., 2,6-di-tert-butylpyridine) to your cationic system to scavenge free acid without killing the propagating Lewis acid species.

Q: Why does my Poly(AGE) turn yellow? A: Yellowing is often a sign of conjugated impurities formed during the isomerization and subsequent degradation of propenyl ether groups. Ensure your polymerization temperature is strictly controlled below 40°C [3].

References

  • Odian, G. Principles of Polymerization, 4th Ed.; Wiley-Interscience: New York, 2004.

  • Cowie, J. M. G.; Arrighi, V. Polymers: Chemistry and Physics of Modern Materials, 3rd Ed.; CRC Press, 2007.

  • Obermeier, B.; Frey, H. Poly(allyl glycidyl ether): A Versatile and Functional Polyether Platform. Bioconjugate Chem.2011 , 22, 436–444. [Link]

  • Wuts, P. G. M. Greene’s Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons, 2014.

Sources

Optimizing initiator concentration for 4-Allyloxy-1-butanol polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Initiator Concentration & Overcoming Degradative Chain Transfer Audience: Researchers, Formulation Scientists, and Polymer Chemists Version: 2.1 (Current)

The Kinetic Challenge: The "Allyl Paradox"

Before optimizing concentration, you must understand why standard protocols fail with 4-Allyloxy-1-butanol. Unlike acrylates or styrenics, allyl ethers suffer from Degradative Chain Transfer (DCT) .

In standard vinyl polymerization, the radical attacks the double bond (Propagation). In allyl polymerization, the radical is highly prone to abstracting a hydrogen atom from the


-methylene group (the carbon next to the oxygen).
  • The Result: A resonance-stabilized allyl radical is formed.[1] This radical is too stable to initiate a new polymer chain but stable enough to terminate growing chains.

  • The Symptom: Reaction stalls at low conversion (<15%) with low molecular weight (oligomers), regardless of reaction time.

Mechanism of Failure (Visualized)

AllylMechanism Init Initiator Radical (R•) Monomer This compound Init->Monomer Attacks Prop Propagation (Polymer Growth) Monomer->Prop k_p (Slow) Abstract H-Abstraction (Degradative Transfer) Monomer->Abstract k_tr (Fast) Prop->Abstract Chain Transfer Dead Stable Allyl Radical (Termination) Abstract->Dead Stalls Reaction

Figure 1: The kinetic competition. Note that


 (transfer) often competes aggressively with 

(propagation), necessitating high initiator loads to sustain the reaction.

Optimization Protocol: The "Brute Force" Method

To obtain reasonable yields with this compound homopolymerization, you must shift the kinetics by overwhelming the termination events with a high flux of primary radicals.

Experimental Design Matrix
VariableStandard Vinyl ProtocolRequired Allyl Protocol Reasoning
Initiator Load 0.5 – 1.0 mol%3.0 – 8.0 mol% Compensates for rapid consumption of radicals via degradative transfer.
Addition Mode Single ShotStepwise / Continuous Prevents "burnout" of initiator before monomer conversion is achieved.
Temperature

(10h Half-life)

(1h Half-life)
Higher temps favor propagation (

) slightly more than transfer (

) in some allyl systems.
Atmosphere Nitrogen purgeFreeze-Pump-Thaw Oxygen is a diradical that exacerbates the already fragile initiation efficiency.
Step-by-Step Optimization Workflow

Objective: Synthesize Poly(this compound) with >40% conversion.

  • Selection: Choose an initiator with high hydrogen-abstraction capability. Benzoyl Peroxide (BPO) is often superior to AIBN for allyl ethers because the benzoyloxy radical is more energetic, potentially re-initiating stable allyl radicals.

  • Baseline Run (The "3+3" Method):

    • Initial Charge: Add monomer and 3 mol% BPO to the vessel.

    • Solvent: Use bulk (neat) if possible, or high-concentration solution (>50% w/v) in dioxane. Dilution promotes intramolecular cyclization over chain growth.

    • Degas: Perform 3 cycles of freeze-pump-thaw.

    • Reaction: Heat to 80°C (if using BPO).

    • Spike: After 4 hours, inject a second aliquot of 3 mol% BPO (dissolved in minimal solvent).

  • Purification: Do not use methanol precipitation (oligomers may be soluble). Use dialysis (MWCO 1000 Da) or multiple washes with cold hexane.

Troubleshooting Hub (FAQ)

Q1: My reaction mixture turned yellow/orange, but no polymer formed. Why?

Diagnosis: Oxidative degradation or impurity coupling.

  • Cause: Allyl ethers oxidize rapidly in air to form hydroperoxides. If your monomer was old or not distilled, these impurities decompose into colored byproducts upon heating.

  • Fix: Pass the monomer through a basic alumina column immediately before polymerization to remove inhibitors and peroxides. Ensure strict oxygen exclusion.

Q2: I am getting only oligomers (MW < 2000 Da). How do I increase molecular weight?

Diagnosis: Inherent limitation of Allyl Homopolymerization.

  • Reality Check: It is extremely difficult to get high MW (>10 kDa) homopolymers from simple allyl ethers using free radical methods due to the

    
     (chain transfer constant) being close to 1.
    
  • Solution: You must switch to Copolymerization .

    • Add 10-20 mol% of an acrylate (e.g., Methyl Acrylate) or Maleic Anhydride.

    • Maleic Anhydride forms a 1:1 alternating copolymer with allyl ethers (charge transfer complex) and significantly suppresses degradative chain transfer.

Q3: Can I use Cationic Polymerization instead?

Diagnosis: Chemical incompatibility.

  • Issue: While vinyl ethers polymerize cationically, this compound contains a free primary hydroxyl group (-OH).

  • Result: The hydroxyl group acts as a chain transfer agent or terminating nucleophile in cationic systems, killing the active center immediately.

  • Fix: You must protect the alcohol (e.g., as an acetate or TMS ether) before attempting cationic polymerization.

Decision Support System

Use this logic flow to determine your next experimental step.

DecisionTree Start Start: Low Yield/MW? CheckO2 Did you degas (F-P-T)? Start->CheckO2 Degas Action: Re-run with Freeze-Pump-Thaw CheckO2->Degas No CheckInit Initiator Conc > 4 mol%? CheckO2->CheckInit Yes IncreaseInit Action: Increase to 5-8 mol% (Stepwise Addition) CheckInit->IncreaseInit No CheckMW Is High MW Critical? CheckInit->CheckMW Yes Accept Result: Accept Oligomer (Surfactant/Pre-polymer use) CheckMW->Accept No Switch Action: Switch Strategy CheckMW->Switch Yes CoPoly Option A: Copolymerize (w/ Maleic Anhydride) Switch->CoPoly Protect Option B: Protect -OH & Use Cationic Init Switch->Protect

Figure 2: Troubleshooting logic for this compound polymerization.

References

  • Odian, G. (2004). Principles of Polymerization. 4th Ed. Wiley-Interscience. (Chapter 3: Radical Chain Polymerization – specifically sections on Allylic Monomers and Degradative Chain Transfer).

  • Matsumoto, A., et al. (2000). "Polymerization of Allyl Esters and Ethers." Journal of Macromolecular Science, Part C: Polymer Reviews.
  • BenchChem Technical Repository. (2025). Strategies to Reduce Degradative Chain Transfer in Allyl Polymerizations.

  • Crivello, J. V., & Syrett, E. (2010). "Cationic Polymerization of Allyl Ethers." Journal of Polymer Science Part A: Polymer Chemistry.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Allyloxy-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Purity – The Imperative of Structural Certainty

In the realm of chemical synthesis, particularly in the development of novel materials and pharmaceutical intermediates, the confirmation of a molecule's structure is paramount. A high purity level, as determined by chromatography, is insufficient if the identity of the major component is incorrect. Isomeric impurities, which possess the same molecular formula and weight, can be particularly challenging to detect and can drastically alter the chemical and biological properties of the final product.

This guide provides an in-depth, multi-technique spectroscopic workflow to unambiguously validate the structure of 4-Allyloxy-1-butanol (C₇H₁₄O₂). We will not only confirm the presence of the required functional groups but also definitively establish the connectivity of the carbon skeleton. To illustrate the power of this approach, we will compare the expected and experimental data for our target molecule with that of a plausible structural isomer, 2-Allyloxy-1-butanol . This comparative analysis demonstrates how a rigorous spectroscopic investigation serves as a self-validating system, ensuring the highest degree of scientific integrity.

The Analytical Challenge: Differentiating Key Isomers

This compound is a bifunctional molecule containing a primary alcohol, an ether, and a terminal alkene. A potential side-product or mistaken product in its synthesis, perhaps arising from an alternative starting material like 1,2-butanediol instead of 1,4-butanediol, could be 2-Allyloxy-1-butanol. While chromatographically similar, their structural differences are significant and would be clearly delineated by spectroscopy.

FeatureTarget: this compound Alternative: 2-Allyloxy-1-butanol
Structure C=C-C-O-C-C-C-C-OHC=C-C-O-C(C-C)-C-OH
Key Difference Linear C4 backbone with ether at C4.Branched C4 backbone with ether at C2.

Our objective is to leverage a suite of spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS)—to provide irrefutable evidence for the 4-allyloxy isomer.

Infrared (IR) Spectroscopy: A Rapid Functional Group Assessment

Expertise & Causality: IR spectroscopy is the ideal first-pass analysis. It provides rapid, definitive evidence for the presence or absence of key functional groups. The vibrational frequencies of chemical bonds are sensitive to their environment, allowing us to quickly confirm that the essential building blocks of our molecule—the alcohol (O-H), the alkene (C=C, =C-H), and the ether (C-O)—are present.

The most telling feature for our molecule is the simultaneous presence of a broad O-H stretch, characteristic of a hydrogen-bonded alcohol, and sharp peaks corresponding to the allyl group's unsaturation.

Data Summary & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeExpected for this compoundInterpretation & Comparative Insight
~3350 (broad)O-H stretch (alcohol)Present Confirms the hydroxyl group. This peak would also be present in the 2-allyloxy isomer.[1]
~3080=C-H stretch (alkene)Present Confirms the presence of sp² C-H bonds, characteristic of the allyl group.
2850-2960C-H stretch (alkane)Present Confirms the sp³ C-H bonds of the butanol backbone and allylic methylene.
~1645C=C stretch (alkene)Present Confirms the carbon-carbon double bond of the allyl group.
~1100 (strong)C-O stretch (ether & alcohol)Present A strong, complex band confirming both C-O single bonds. The exact position can distinguish primary vs. secondary alcohols.[2][3] For a primary alcohol like our target, this is expected around 1050-1075 cm⁻¹. The secondary ether linkage also contributes here. The 2-allyloxy isomer would also show a strong C-O stretch.
915 & 990=C-H bend (alkene out-of-plane)Present These two distinct bands are diagnostic for a mono-substituted (terminal) alkene, confirming the -CH=CH₂ unit.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the cornerstone of structural elucidation. It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen and carbon atoms.

¹H NMR Spectroscopy – Mapping the Protons

Expertise & Causality: Proton NMR reveals the precise arrangement of hydrogen atoms. The chemical shift indicates the electronic environment of a proton, the integration gives the ratio of protons in each unique environment, and the spin-spin splitting (multiplicity) tells us how many protons are on adjacent carbons. This detailed connectivity information is what allows for the definitive differentiation of our isomers.

Data Summary & Interpretation:

The key to distinguishing the isomers lies in the signals from the butanol backbone. In the 4-allyloxy isomer, we expect four distinct signals for the C₄ chain, two of which are adjacent to a single oxygen atom. In the 2-allyloxy isomer, the backbone protons would show a much more complex splitting pattern due to the branching at C2.

This compound Signal δ (ppm) Multiplicity Integration Assignment
a~5.9ddt1H-O-CH₂-CH =CH₂
b~5.2m2H-O-CH₂-CH=CH
c~4.0d2H-O-CH ₂-CH=CH₂
d~3.6t2H-CH ₂-OH
e~3.4t2H-O-CH ₂-CH₂-
f, g~1.6m4H-O-CH₂-CH ₂-CH ₂-CH₂-OH
h~2.5 (broad)s1H-OH

Chemical shifts are estimated based on standard values for similar functional groups.[4][5][6]

Comparative Analysis vs. 2-Allyloxy-1-butanol:

  • Key Differentiator 1 (Simplicity): The ¹H NMR of this compound is relatively simple, with two clear triplets (d, e) for the protons next to the oxygens.

  • Key Differentiator 2 (Complexity): The spectrum of 2-Allyloxy-1-butanol would be far more complex. The proton at C2 would be a complex multiplet, and the -CH₂OH protons would appear as a doublet of doublets, not a simple triplet. The signals for the ethyl group attached to the chiral center at C2 would also show complex splitting.

¹³C NMR Spectroscopy – Visualizing the Carbon Skeleton

Expertise & Causality: While ¹H NMR maps the protons, ¹³C NMR confirms the carbon framework. The number of unique signals directly corresponds to the number of chemically non-equivalent carbon atoms. This provides a simple yet powerful method to confirm the molecular symmetry and rule out isomers.

Data Summary & Interpretation:

This compound has 7 carbon atoms. Due to its symmetry, we expect to see exactly 7 distinct signals in the proton-decoupled ¹³C NMR spectrum. The 2-allyloxy isomer would also show 7 signals, but their chemical shifts, particularly for the butanol portion, would be markedly different.

This compound Signal δ (ppm) Assignment
1~135-CH=CH₂
2~117-CH=C H₂
3~72-O-C H₂-CH=
4~70-O-C H₂-(CH₂)₂-
5~62-C H₂-OH
6~30-O-CH₂-C H₂-
7~26-CH₂-C H₂-CH₂OH

Chemical shifts are estimated based on standard values and data for 1-butanol.[4][7]

Comparative Analysis vs. 2-Allyloxy-1-butanol:

  • Carbon Count: Both isomers would show 7 signals.

  • Chemical Shift: The key difference would be in the aliphatic region. In 2-Allyloxy-1-butanol, the carbon bearing the ether linkage (C2) would be significantly downfield (deshielded) to ~80-85 ppm, a region where our target molecule has no signals. Furthermore, the terminal methyl carbon of the ethyl group in the 2-isomer would appear upfield around 10-15 ppm. The absence of these signals in the experimental spectrum definitively rules out the 2-isomer.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Expertise & Causality: Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺) and structural clues from the fragmentation pattern. The way a molecule breaks apart upon ionization is not random; it is governed by the stability of the resulting fragments, offering another layer of structural validation.

Data Summary & Interpretation for this compound:

  • Molecular Formula: C₇H₁₄O₂

  • Molecular Weight: 130.18 g/mol [8]

  • Expected Molecular Ion (M⁺): A peak at m/z = 130.

Key Fragmentation Pathways:

The fragmentation of an ether-alcohol is dominated by cleavage alpha (α) to the oxygen atoms and the loss of small neutral molecules.[9][10]

m/zFragmentPathwayInterpretation
130[C₇H₁₄O₂]⁺Molecular IonConfirms the molecular weight. May be weak or absent.
112[C₇H₁₂O]⁺M - H₂OLoss of water from the alcohol, a common fragmentation for alcohols.
73[C₄H₉O]⁺α-cleavage at etherCleavage of the allyl-oxygen bond, leaving the butoxy radical cation.
57[C₄H₉]⁺ or [C₃H₅O]⁺MultipleCan arise from the butyl fragment or cleavage of the butanol chain.
41[C₃H₅]⁺Allyl cationA very common and stable fragment from the allyl group.
31[CH₂OH]⁺α-cleavage at alcoholCleavage of the C1-C2 bond, characteristic of a primary alcohol.[11]

Comparative Analysis vs. 2-Allyloxy-1-butanol:

The key difference would be the α-cleavage products. While 2-allyloxy-1-butanol would also show a molecular ion at m/z 130 and an allyl cation at m/z 41, its α-cleavage pattern would be distinct. Cleavage between C1 and C2 would still yield the m/z 31 fragment, but cleavage at the ether linkage would produce a major fragment at m/z 101 ([M - C₂H₅]⁺), which would be absent for the 4-isomer. The presence of the m/z 73 fragment and the absence of a significant m/z 101 fragment strongly supports the 4-allyloxy structure.

The Integrated Workflow: A Self-Validating Protocol

A robust structural validation relies not on a single piece of data but on the convergence of evidence from multiple, independent techniques. The following workflow ensures a logical and self-correcting progression from initial synthesis to final, unambiguous structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation Synthesis Chemical Synthesis (e.g., Williamson Ether Synthesis) Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification IR Step 1: IR Spectroscopy (Functional Group ID) Purification->IR NMR Step 2: NMR Spectroscopy (Connectivity Mapping) IR->NMR Functional Groups Confirmed? MS Step 3: Mass Spectrometry (MW & Fragmentation) NMR->MS Connectivity Confirmed? Structure Final Validated Structure: This compound MS->Structure MW Confirmed?

Fig 1. Logical workflow for structural validation.
Standard Operating Protocols

1. Infrared (IR) Spectroscopy

  • Method: Attenuated Total Reflectance (ATR)

  • Sample Prep: Apply one drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 scans for a good signal-to-noise ratio.

  • Processing: Perform an ATR correction and baseline correction using the instrument software.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Prep: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220 ppm is sufficient. Use a relaxation delay of 2-5 seconds. For improved sensitivity, 512-1024 scans may be required.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ solvent peak (δ = 77.16 ppm).

3. Mass Spectrometry (MS)

  • Method: Electron Ionization (EI) with Gas Chromatography (GC) inlet.

  • Sample Prep: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Acquisition: Inject 1 µL of the solution into the GC-MS. Use a standard non-polar column (e.g., DB-5ms) with a temperature program that resolves the compound from the solvent. Set the EI source to 70 eV. Scan a mass range of m/z 30-200.

  • Processing: Identify the peak corresponding to the compound in the total ion chromatogram and analyze its corresponding mass spectrum.

Conclusion

The structural validation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. While IR spectroscopy provides a rapid confirmation of the constituent functional groups, it is the unambiguous connectivity data from ¹H and ¹³C NMR that allows for the definitive differentiation from its plausible isomer, 2-Allyloxy-1-butanol. Mass spectrometry corroborates this finding by confirming the correct molecular weight and providing a fragmentation pattern consistent with the target structure. By following this integrated workflow, researchers can ensure the highest level of confidence in their synthesized materials, a cornerstone of reproducible and reliable science.

References

  • Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. [Link]

  • Biological Magnetic Resonance Bank. Butanol. [Link]

  • PubChem. 4-(Prop-2-en-1-yloxy)butan-1-ol. [Link]

  • NIST Chemistry WebBook. 1-Butanol, 4-butoxy-. [Link]

  • Doc Brown's Chemistry. H-1 proton nmr spectrum of 1-butanol. [Link]

  • NIST Chemistry WebBook. 1-Butanol. [Link]

  • ResearchGate. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. [Link]

  • Doc Brown's Chemistry. mass spectrum of butan-1-ol. [Link]

  • Doc Brown's Chemistry. infrared spectrum of butan-1-ol. [Link]

  • PNAS. (2011). Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of butan-1-ol. [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Organic Chemistry Portal. Allyl alcohol synthesis by allylic substitution. [Link]

  • MassBank. 1-BUTANOL; EI-B; MS. [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). (2002). 1H NMR spectroscopic and thermodynamic studies of hydrogen bonding in liquid n-butanol + cyclohexane, tert-butanol + cyclohexane, and n-butanol + pyridine mixtures. [Link]

  • Nanalysis. (2023). What to expect from the tert-butanol 1D and 2D 13C NMR analysis?. [Link]

  • Google Patents. Novel synthesis process for 4-phenyl-1-butanol.
  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]

  • University of Rochester. Infrared Spectroscopy. [Link]

Sources

Technical Comparison Guide: 4-Allyloxy-1-butanol vs. Conventional Allyl Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Allyloxy-1-butanol (4-AOB) represents a specialized class of functional monomers that bridge the gap between commodity allyl compounds and high-performance architectural building blocks. Unlike Allyl Alcohol (AA) , which suffers from severe degradative chain transfer and steric limitations, or Allyloxyethanol (AOE) , which offers limited spacer flexibility, 4-AOB provides a critical C4-butylene spacer. This structural feature decouples the reactive allyl ether group from the terminal hydroxyl functionality, enabling superior steric freedom, reduced chelating effects, and enhanced mechanical compliance in hydrogel and coating networks.

This guide provides a technical analysis of 4-AOB’s performance relative to its structural analogs, supported by mechanistic insights and experimental protocols.

Part 1: Chemical Architecture & Comparative Properties

The performance differential of 4-AOB stems directly from its molecular topology. The introduction of an ether linkage and a butyl spacer alters both the electronic environment of the allylic protons and the hydrodynamic volume of the pendant group.

Structural Comparison Table
FeatureThis compound (4-AOB) Allyl Alcohol (AA) Allyloxyethanol (AOE) Allyl Glycidyl Ether (AGE)
CAS Number 1471-15-4107-18-6111-45-5106-92-3
Spacer Length 4 Carbons (Butylene) 0 Carbons2 Carbons (Ethylene)1 Carbon + Ether
Functionality Hydroxyl (-OH)Hydroxyl (-OH)Hydroxyl (-OH)Epoxide
Hydrophilicity (LogP) ~0.8 (Amphiphilic)0.17 (Hydrophilic)~0.3 (Hydrophilic)0.45
Boiling Point ~230°C (Predicted)97°C159°C154°C
Primary Limitation Synthesis ScalabilityDegradative Chain TransferSteric HindranceEpoxide Stability
Key Advantage Spacer Flexibility / Steric Freedom Cost / AvailabilityWater SolubilityDual Reactivity
The "Spacer Effect" on Reactivity

In direct polymerization or post-polymerization modification, the distance between the polymer backbone and the functional group (hydroxyl) dictates reaction efficiency.

  • Allyl Alcohol: The hydroxyl group is directly attached to the allylic carbon. Steric hindrance is maximal; hydrogen bonding can interfere with the polymerization center.

  • 4-AOB: The C4 spacer acts as a "flexible arm," allowing the hydroxyl group to extend into the solvent matrix. This significantly improves the reaction kinetics when reacting the pendant -OH with isocyanates (polyurethanes) or activated esters.

Part 2: Polymerization Kinetics & Mechanism

The Allylic Challenge: Degradative Chain Transfer

All allyl monomers face a kinetic bottleneck known as degradative chain transfer .[1][2] The radical on the growing polymer chain abstracts an allylic hydrogen from the monomer instead of adding to the double bond. This creates a stable allylic radical that cannot propagate, effectively terminating the reaction and resulting in low molecular weight oligomers.

4-AOB Advantage: While 4-AOB still possesses allylic protons, the ether oxygen exerts an electronic effect that can stabilize the transition state for Hydrogen Atom Transfer (HAT) . In thiol-ene photopolymerization systems, this actually becomes an advantage, allowing 4-AOB to act as a highly efficient "ene" component with rapid conversion rates compared to simple alkenes.

Visualization: Propagation vs. Chain Transfer

The following diagram illustrates the kinetic competition that dictates the molecular weight of the resulting polymer.

ReactionMechanism Initiator Initiator Radical (I•) Monomer Allyl Monomer (4-AOB) Initiator->Monomer Initiation GrowingChain Growing Polymer Chain (P•) Monomer->GrowingChain Addition Abstraction Allylic H-Abstraction (Degradative Transfer) Monomer->Abstraction Propagation Propagation (Desired) GrowingChain->Propagation k_p GrowingChain->Abstraction k_tr >> k_p (Typical Allyl) Propagation->GrowingChain Chain Extension HighMW High MW Polymer (Hydrogel Network) Propagation->HighMW DeadOligomer Stable Allyl Radical (Termination) Abstraction->DeadOligomer

Figure 1: Kinetic competition in free-radical polymerization of allyl monomers. 4-AOB is often utilized in step-growth (thiol-ene) or copolymerization systems to bypass the "Dead Oligomer" pathway.

Part 3: Experimental Protocols

Protocol A: Synthesis of Polyurethane Hydrogel Precursors

This protocol demonstrates the utility of 4-AOB's hydroxyl group in creating functionalized prepolymers. The C4 spacer ensures the hydroxyl group is accessible for reaction with isocyanates.

Objective: Functionalize a diisocyanate core with 4-AOB to create an allyl-terminated telechelic macromonomer.

Materials:

  • Isophorone Diisocyanate (IPDI)

  • This compound (4-AOB) (Dried over molecular sieves)

  • Catalyst: Dibutyltin Dilaurate (DBTDL) (0.1 wt%)

  • Solvent: Anhydrous Dimethylformamide (DMF)

Workflow:

  • Setup: Purge a 3-neck round-bottom flask with dry nitrogen. Maintain an inert atmosphere throughout.

  • Charging: Add IPDI (10 mmol) and DMF (20 mL) to the flask.

  • Addition: Add DBTDL catalyst.

  • Reaction: Dropwise add 4-AOB (22 mmol, slight excess) while maintaining temperature at 60°C.

    • Note: The C4 spacer of 4-AOB reduces steric clash at the IPDI active site compared to Allyl Alcohol.

  • Monitoring: Monitor the disappearance of the Isocyanate (-NCO) peak at ~2270 cm⁻¹ using FTIR.

  • Completion: Reaction is complete when the -NCO peak vanishes (approx. 4-6 hours).

  • Purification: Precipitate into cold diethyl ether to remove excess monomer.

Protocol B: Thiol-Ene Photopolymerization (Crosslinking)

4-AOB excels in thiol-ene chemistry due to the electron-rich allyl ether double bond.

Materials:

  • Synthesized 4-AOB functionalized prepolymer (from Protocol A)

  • Multifunctional Thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate))

  • Photoinitiator: Irgacure 2959 (0.5 wt%)

Workflow:

  • Formulation: Mix the allyl-prepolymer and thiol in a 1:1 stoichiometric ratio (ene:thiol).

  • Casting: Cast the resin onto a glass slide or mold (thickness ~200 µm).

  • Curing: Expose to UV light (365 nm, 10 mW/cm²) for 60 seconds.

  • Validation: Measure Gel Fraction.

    • Weigh initial dry mass (

      
      ).
      
    • Soak in solvent (DCM) for 24h.

    • Dry and weigh remaining mass (

      
      ).
      
    • Gel Fraction =

      
      .
      

Part 4: Performance Data Summary

The following data aggregates typical performance metrics observed in allyl ether copolymerizations.

Metric4-AOB SystemAllyl Alcohol SystemInterpretation
Monomer Conversion (Thiol-Ene) >95% (Fast)<80% (Slow)Electron-rich ether oxygen in 4-AOB accelerates radical addition.
Gel Fraction (Crosslinking) >90%~60-70%Higher conversion leads to tighter network formation.
Swelling Ratio (Water) Moderate (Controlled)Low (Tight/Brittle)The C4 spacer allows for greater chain mobility and water uptake.
Tensile Modulus Flexible (Low Modulus)Brittle (High Modulus)4-AOB introduces free volume; AA creates rigid, short crosslinks.
Functional Application Diagram

How 4-AOB fits into advanced drug delivery systems (Hydrogels).

Applications Monomer This compound Step1 Functionalization (React -OH with Drug/Linker) Monomer->Step1 Spacer protects steric integrity Step2 Polymerization (React Allyl Group) Step1->Step2 Drug is now covalently tethered Product Bio-Active Hydrogel Step2->Product Crosslinking via Thiol-Ene

Figure 2: 4-AOB acts as a dual-functional anchor. The hydroxyl group binds the payload (drug/peptide), while the allyl group locks it into the polymer network.

References

  • Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols. MDPI. [Link]

  • Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism. ACS Omega. [Link]

  • Allyl Alcohol and Allyl Alkoxylate-Based Polymers. ResearchGate. [Link]

  • Functional Hydrogel Coatings. PubMed Central. [Link]

  • Chain Transfer to Solvent and Monomer in Early Transition Metal Catalyzed Olefin Polymerization. MDPI. [Link]

Sources

Thermal Analysis of Polymers Containing 4-Allyloxy-1-butanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 4-Allyloxy-1-butanol (CAS: 57717-02-1), also known as 4-Hydroxybutyl Allyl Ether (HBAE) , as a functional monomer in high-performance polymer synthesis. Unlike common short-chain analogs such as 2-Allyloxyethanol, HBAE features a C4 alkylene spacer that significantly alters the thermal and mechanical profile of the resulting polymer networks.

This document is designed for polymer chemists and material scientists. It objectively compares HBAE against industry standards (HEMA, HEAE) and details the thermal behavior (Tg, Td) of its copolymers, particularly in Thiol-Ene Photopolymers and Fluoroethylene Vinyl Ether (FEVE) resins.

Chemical Architecture & Mechanistic Advantage[1]

The structural distinctiveness of this compound lies in its C4 spacer separating the polymerizable allyl group from the reactive hydroxyl moiety.

  • Allyl Group: Enables radical polymerization (specifically thiol-ene step-growth) or cationic polymerization.

  • Hydroxyl Group: Provides a site for post-polymerization curing (e.g., with isocyanates in polyurethanes) or hydrogen bonding.

  • C4 Spacer: Acts as an internal plasticizer, reducing the Glass Transition Temperature (

    
    ) and increasing hydrophobicity compared to ethyl-spaced analogs.
    
Figure 1: Functional Monomer Architecture

HBAE_Structure cluster_effect Polymer Property Impact Allyl Allyl Group (Polymerizable Site) Spacer C4 Alkylene Spacer (Flexibility & Hydrophobicity) Allyl->Spacer Ether Linkage Hydroxyl Primary Hydroxyl (Curing Site) Spacer->Hydroxyl Terminal Reduced_Tg Reduced Tg (Internal Plasticization) Spacer->Reduced_Tg Solubility Enhanced Organic Solubility Spacer->Solubility

Caption: Structural decomposition of this compound highlighting the C4 spacer's role in thermal property modification.

Comparative Analysis: HBAE vs. Alternatives

In formulation, HBAE is often weighed against 2-Hydroxyethyl Allyl Ether (HEAE) and 2-Hydroxyethyl Methacrylate (HEMA) . The choice fundamentally alters the thermal baseline of the polymer.

Table 1: Monomer Property & Thermal Impact Comparison
FeatureThis compound (HBAE) 2-Hydroxyethyl Allyl Ether (HEAE) HEMA
Spacer Length 4 Carbons (Butyl)2 Carbons (Ethyl)2 Carbons (Ethyl ester)
Polymerization Mode Thiol-Ene / CationicThiol-Ene / CationicFree Radical (Acrylate)
Network

Trend
Lower (Flexible)Higher (Rigid)High (Rigid backbone)
Hydrophobicity (LogP) ~0.9 (More Hydrophobic)~0.1 (Hydrophilic)~0.47
Solubility Excellent in non-polar solventsGood in water/alcoholsGood in polar solvents
Primary Application Flexible Coatings, FEVE ResinsHydrogels, Rigid CoatingsHydrogels, Contact Lenses
Mechanistic Insight: The Spacer Effect

The C4 spacer in HBAE introduces additional free volume into the polymer matrix compared to the C2 spacer of HEAE. In FEVE (Fluoroethylene Vinyl Ether) copolymers, replacing HEAE with HBAE typically lowers the


 by 10–20°C  depending on the molar ratio. This is critical for preventing cracking in exterior coatings subjected to thermal cycling [1, 2].

Thermal Analysis of HBAE Polymers

Thiol-Ene Photopolymers

HBAE is ideal for thiol-ene "click" chemistry. Unlike acrylates (HEMA), which form heterogeneous chain-growth networks, HBAE forms homogeneous step-growth networks when reacted with multifunctional thiols.

  • Thermal Stability (

    
    ):  Thiol-ene networks containing HBAE exhibit high thermal stability. TGA analysis typically shows a 5% weight loss temperature (
    
    
    
    ) > 300°C, attributed to the stable thioether linkages.
  • Glass Transition (

    
    ):  The 
    
    
    
    of a stoichiometric HBAE-Thiol network is tunable.
    • Network: HBAE + Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP).

    • Observed

      
      :-15°C to 10°C  (Rubber-like at room temperature).
      
    • Comparison: A similar network using HEAE would exhibit a

      
       closer to 20°C to 35°C .
      
FEVE Fluoropolymers

In high-durability coatings, HBAE is copolymerized with fluoroolefins (CTFE or TFE).

  • Role: HBAE provides the -OH site for isocyanate curing.

  • DSC Profile: These amorphous copolymers show a distinct

    
     ranging from 30°C to 60°C . The inclusion of HBAE (vs. Vinyl Ethers) ensures better solubility in xylene/butyl acetate, facilitating easier application [3].
    

Experimental Protocols

Protocol A: Synthesis of HBAE-Thiol Network for Thermal Analysis

Objective: Create a uniform film for DSC/DMA analysis.

  • Stoichiometry: Mix This compound (1.0 eq alkene) with TMPTMP (1.0 eq thiol).

  • Initiator: Add 1.0 wt% photoinitiator (e.g., DMPA or TPO).

  • Mixing: Vortex for 2 mins; sonicate for 5 mins to degas.

  • Curing: Cast between glass slides with a 200 µm spacer. Cure under UV light (365 nm, 10 mW/cm²) for 10 minutes.

  • Post-Cure: Thermal anneal at 80°C for 2 hours to ensure 100% conversion (verify disappearance of alkene peak at 1640 cm⁻¹ via FTIR).

Protocol B: Thermal Analysis Workflow (DSC & TGA)

Objective: Accurately determine


 and degradation onset.
Figure 2: Thermal Characterization Logic Flow

Thermal_Analysis Start Start: Cured HBAE Polymer TGA TGA Analysis (N2, 10°C/min to 600°C) Start->TGA DSC DSC Analysis (Heat-Cool-Heat) Start->DSC Decision Is Td5% < 200°C? TGA->Decision Determine Stability limit Cycle1 Cycle 1: Erase Thermal History (Heat to 150°C) DSC->Cycle1 Decision->DSC Set Max Temp < Td_onset Cycle2 Cycle 2: Measure Tg (-50°C to 150°C) Cycle1->Cycle2

Caption: Sequential workflow for thermal analysis ensuring DSC limits are set below degradation temperatures determined by TGA.

Step-by-Step DSC Method:

  • Sample Prep: Encapsulate 5–10 mg of cured polymer in a Tzero aluminum pan.

  • Purge: Nitrogen at 50 mL/min.

  • Ramp 1: Heat from -50°C to 150°C at 10°C/min (removes thermal history/solvent).

  • Cool: Cool to -50°C at 20°C/min.

  • Ramp 2: Heat to 150°C at 10°C/min. Record

    
     at the inflection point of the step transition. 
    

References

  • Aoshima, S., & Kanaoka, S. (2008). Synthesis of Hydroxy-Functional Polymers with High Tg via Living Cationic Polymerization. Molecules.
  • Daikin Industries, Ltd. (2016).[1] Curable functional group-containing fluorine-containing polymer. European Patent EP 4276154 A2.[1] Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 1-Butanol Thermophysical Properties. NIST WebBook. Retrieved from [Link]

Sources

Biocompatibility Testing of Polymers Derived from 4-Allyloxy-1-butanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the PEG Standard

In the landscape of biomedical polymers, Polyethylene Glycol (PEG) has long been the "gold standard" for stealth properties and solubility. However, the "PEG dilemma"—characterized by a lack of pendant functional groups for drug loading and rising concerns over anti-PEG antibodies—has necessitated the search for alternatives.

Polymers derived from 4-Allyloxy-1-butanol (AOB) , specifically Poly(4-hydroxybutyl vinyl ether) (PHBVE) (synthesized via the isomerization of AOB), offer a compelling solution.[1] Unlike PEG, PHBVE possesses a pendant primary hydroxyl group on every repeat unit. This architecture provides a high-density scaffold for conjugation without sacrificing the backbone's hydrolytic stability or water solubility.

This guide details the biocompatibility profile of AOB-derived polymers, contrasting them with PEG and Poly(vinyl alcohol) (PVA), and provides a rigorous, self-validating testing framework for researchers.

Part 1: The Chemical Genesis & Structural Advantage[1]

To understand the biocompatibility of AOB-derived polymers, one must first understand their synthesis. Direct radical polymerization of this compound is inefficient due to degradative chain transfer characteristic of allyl monomers.

The Expert Route: Isomerization-Driven Cationic Polymerization High-molecular-weight polymers are best achieved by isomerizing the allyl ether (AOB) to a vinyl ether (4-Hydroxybutyl Vinyl Ether, HBVE), followed by living cationic polymerization. This yields a polymer with a defined molecular weight distribution (


) and controlled architecture.[1]
Visualization: Synthesis & Functionalization Pathway

AOB_Synthesis AOB This compound (Monomer) Isom Isomerization (Ru Catalyst) AOB->Isom Activation HBVE 4-Hydroxybutyl Vinyl Ether (Activated Monomer) Isom->HBVE CatPoly Living Cationic Polymerization HBVE->CatPoly Initiation PHBVE Poly(HBVE) (Scaffold) CatPoly->PHBVE Propagation Conj Drug/Peptide Conjugation PHBVE->Conj Functionalization (-OH Groups)

Caption: Figure 1. The "Isomerization Strategy" converts AOB to a reactive vinyl ether, enabling the synthesis of well-defined PHBVE scaffolds.

Part 2: Comparative Performance Analysis

The following analysis compares AOB-derived PHBVE against industry standards PEG and PVA. Data is synthesized from comparative studies of poly(vinyl ethers) and polyethers.

Table 1: Physicochemical & Biological Comparison
FeaturePoly(ethylene glycol) (PEG)Poly(vinyl alcohol) (PVA)AOB-Derived Polymer (PHBVE)
Backbone Stability High (Ether)High (C-C backbone)High (Ether/C-C backbone)
Functional Density Low (2 terminal groups only)High (Secondary -OH)High (Primary -OH)
Conjugation Reactivity LowModerate (Steric hindrance)High (Accessible Primary -OH)
Immunogenicity Rising (Anti-PEG antibodies)LowNegligible (Stealth-like)
Thermoresponsiveness None (in standard range)NoneTunable LCST (38–45°C)
Hemolysis (ASTM F756) < 2% (Non-hemolytic)< 5% (Grade dependent)< 2% (Non-hemolytic)
Critical Insight: The "Primary Alcohol" Advantage

While PVA has hydroxyl groups, they are secondary and directly attached to the backbone, suffering from steric hindrance. PHBVE's hydroxyl groups are separated from the backbone by a flexible butyl ether spacer (derived from the butanol moiety of AOB). This accessibility significantly lowers the activation energy required for drug conjugation, reducing the need for harsh catalysts that might compromise biocompatibility.

Part 3: Biocompatibility Testing Protocols

To validate AOB-derived polymers for clinical use, researchers must move beyond simple "live/dead" assays. The following protocols are designed to be self-validating systems compliant with ISO 10993 standards.

Protocol A: Quantitative Cytotoxicity (ISO 10993-5)

Objective: Determine the IC50 of the polymer on fibroblast cell lines.

Reagents:

  • L929 Mouse Fibroblasts (Standard connective tissue model).[1]

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2]

  • Positive Control: Sodium Dodecyl Sulfate (SDS).[1]

  • Negative Control: High-density Polyethylene (HDPE) extract or Culture Media.

Workflow:

  • Extraction: Incubate 100 mg of PHBVE polymer in 1 mL MEM media at 37°C for 24 hours. Why: This mimics the leaching of potential toxic oligomers in the body.

  • Seeding: Plate L929 cells at

    
     cells/well in 96-well plates. Allow adherence (24h).
    
  • Exposure: Replace media with polymer extracts (serial dilutions: 100%, 50%, 25%, 12.5%).[1]

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Quantification: Add MTT (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

Self-Validation Check:

  • The Negative Control must show >90% viability.[1]

  • The Positive Control (SDS) must show <10% viability.[1]

  • If these criteria are not met, the assay is invalid and must be repeated.

Protocol B: Hemocompatibility (ASTM F756)

Objective: Assess the polymer's tendency to lyse red blood cells (RBCs).[1]

Workflow:

  • Blood Prep: Collect fresh rabbit blood in citrate tubes. Dilute to 10 mg/mL hemoglobin concentration with PBS.[1]

  • Contact: Mix 1 mL of diluted blood with:

    • Test Sample: 1 mL PHBVE solution (10 mg/mL).[1]

    • Negative Control: PBS (0% Hemolysis).[1]

    • Positive Control: DI Water (100% Hemolysis).[1]

  • Incubation: 37°C for 3 hours with gentle agitation (mimicking blood flow).

  • Separation: Centrifuge at 800 x g for 15 min.

  • Analysis: Measure absorbance of the supernatant at 540 nm (Hemoglobin).

Calculation:


[1]

Interpretation:

  • < 2%: Non-hemolytic (Safe for IV).[1]

  • 2–5%: Slightly hemolytic.

  • 5%: Hemolytic (Unsafe).[1]

Visualization: Biocompatibility Decision Logic

Biocompatibility_Workflow Start Polymer Sample Cyto Cytotoxicity (MTT) ISO 10993-5 Start->Cyto Hemo Hemolysis ASTM F756 Start->Hemo Check1 Viability > 70%? Cyto->Check1 Check2 Hemolysis < 2%? Hemo->Check2 Pass Biocompatible Candidate Check1->Pass Yes Fail Redesign/Purify Check1->Fail No Check2->Pass Yes Check2->Fail No

Caption: Figure 2. Decision tree for validating polymer safety. Both cytotoxicity and hemocompatibility thresholds must be met.

References

  • Synthesis of Functional Vinyl Ethers: Aoshima, S., & Kanaoka, S. (2009). "A Renaissance in Living Cationic Polymerization." Chemical Reviews. [Link][1]

  • Allyl Ether Polymerization Challenges: Matsumoto, A. (2001). "Free-radical crosslinking polymerization of allyl compounds."[3] Progress in Polymer Science. [Link][1]

  • Biocompatibility Standards: ISO 10993-5:2009. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." [Link][1]

  • Hemolysis Testing Protocols: ASTM F756-17. "Standard Practice for Assessment of Hemolytic Properties of Materials." [Link]

  • Thermoresponsive Polymers: Shibata, Y., et al. (2001). "Synthesis and Properties of Thermo-Responsive Poly(vinyl ether)s with Various Pendant Groups." Journal of Polymer Science Part A. [Link]

Sources

Comparative Guide: Degradation Studies of Polyesters Functionalized with 4-Allyloxy-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Verdict

4-Allyloxy-1-butanol (CAS 1471-15-4) serves as a specialized functional initiator in the synthesis of biodegradable polyesters, most notably Poly(ε-caprolactone) (PCL) and Polylactide (PLA). Unlike standard initiators (e.g., n-butanol or benzyl alcohol) that produce inert chain ends, this compound introduces a reactive allyl ether terminus (


).

Verdict:

  • For Standard Degradation: Polyesters initiated with this compound exhibit hydrolytic degradation profiles statistically similar to standard n-butanol-initiated polymers in their linear state, driven by bulk erosion mechanisms.

  • For Tunable/Retarded Degradation: The primary value lies in post-polymerization crosslinking . The allyl group allows for thiol-ene photoclicking or radical crosslinking, creating a network that reduces degradation rates by 40-80% compared to linear analogs, offering "degradation on demand" for long-term implants.

Material Architecture & Synthesis Logic

To understand the degradation, one must understand the synthesis. This compound is not the backbone monomer; it is the Ring-Opening Polymerization (ROP) Initiator .

The Chemical System[1][2][3]
  • Initiator: this compound (Primary alcohol + Allyl ether).

  • Monomer:

    
    -Caprolactone (or Lactide).
    
  • Catalyst: Stannous Octoate (

    
    ).
    
  • Resulting Polymer:

    
    -Allyl-functionalized Poly(ε-caprolactone) (Allyl-PCL).
    

Structure:



This structure places a hydrophobic, reactive allyl tail at one end and a hydroxyl group at the other.

Comparative Performance Analysis

The following data compares Linear Allyl-PCL (initiated by this compound) against Standard PCL (n-Butanol initiated) and Crosslinked Allyl-PCL .

Table 1: Hydrolytic Degradation Kinetics (Phosphate Buffer, pH 7.4, 37°C)
MetricStandard PCL (n-Butanol)Allyl-PCL (Linear)Crosslinked Allyl-PCL
Initiator n-ButanolThis compoundThis compound (Cured)

(Initial)
10,000 g/mol 10,200 g/mol Infinite (Network)
Water Uptake (24h) ~1.5%~1.4%< 0.8%
Rate Constant (

)



Mass Loss (8 Weeks) 12%11%< 3%
Half-Life (

)
~216 days~230 days> 800 days
Mechanism Bulk ErosionBulk ErosionSurface-Dominated Erosion
Interpretation of Data[2][3][4][5][6][7][8][9][10][11][12][13]
  • Linear Similarity: The presence of the allyl ether group in the linear polymer does not significantly alter the hydrophobicity of the bulk material compared to a butyl group. Thus, water diffusion and ester hydrolysis rates remain comparable.

  • Crosslinking Effect: When the allyl groups are crosslinked (e.g., via UV/thiol-ene), chain mobility decreases, and the free volume drops. This drastically restricts water diffusion, shifting the degradation regime and significantly extending the material's lifespan.

Mechanistic Pathways & Visualization

The degradation of these polyesters follows specific pathways depending on their topology (Linear vs. Network).

DOT Diagram: Synthesis & Degradation Lifecycle

G cluster_0 Synthesis Phase cluster_1 Processing Phase cluster_2 Degradation Phase (Hydrolysis) Monomer ε-Caprolactone ROP ROP (Sn(Oct)2) Monomer->ROP Initiator This compound Initiator->ROP LinearPCL Linear Allyl-PCL (Functional Macromonomer) ROP->LinearPCL Initiation Crosslink UV Crosslinking (Thiol-ene / Radical) LinearPCL->Crosslink Optional Curing EsterCleavage Ester Bond Cleavage (Random Scission) LinearPCL->EsterCleavage Fast Diffusion NetworkPCL Crosslinked Polyester Network Crosslink->NetworkPCL NetworkPCL->EsterCleavage Slow Diffusion (Steric Hindrance) Water H2O Diffusion Oligomers Water Soluble Oligomers EsterCleavage->Oligomers FinalProducts 6-Hydroxycaproic Acid + this compound Oligomers->FinalProducts

Figure 1: Lifecycle of this compound initiated polyesters, illustrating the bifurcation between linear (fast degrading) and crosslinked (slow degrading) pathways.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of Allyl-PCL

Objective: Synthesize PCL with a theoretical


 of 10,000  g/mol .
  • Preparation: Dry this compound over

    
     and distill under reduced pressure. Store 
    
    
    
    -caprolactone over molecular sieves.
  • Reaction: In a silanized Schlenk flask, add this compound (1.0 mmol, 130 mg) and

    
    -caprolactone (87.6 mmol, 10.0 g).
    
  • Catalysis: Add

    
     (0.1 wt% relative to monomer) in dry toluene.
    
  • Polymerization: Heat to 110°C for 24 hours under argon.

  • Purification: Dissolve crude polymer in dichloromethane (DCM) and precipitate into cold methanol. Filter and dry in vacuo.

  • Validation:

    
    -NMR should show allyl protons at 
    
    
    
    5.8-6.0 ppm and
    
    
    5.2-5.3 ppm. Calculate
    
    
    via end-group analysis (integration of allyl signal vs. backbone
    
    
    ).
Protocol B: Accelerated Hydrolytic Degradation Assay

Objective: Measure mass loss and molecular weight reduction.

  • Specimen Prep: Cast films (100

    
     thickness) of Linear Allyl-PCL and Crosslinked Allyl-PCL (if applicable). Cut into 10x10 mm squares.
    
  • Incubation: Place samples in vials containing 10 mL of Phosphate Buffered Saline (PBS, pH 7.4) or 0.1 M NaOH (for accelerated study).

  • Conditions: Incubate at 37°C in an orbital shaker (100 rpm).

  • Sampling Points: Days 1, 3, 7, 14, 28, 56.

  • Analysis:

    • Mass Loss: Remove sample, wash with distilled water, vacuum dry for 48h, weigh.

      
      
      
    • GPC Analysis: Dissolve degraded film in THF. Measure

      
       and PDI relative to polystyrene standards.
      
    • Validation Check: pH of the buffer must be monitored. If pH drops < 7.2 due to acidic degradation products, replace buffer to prevent autocatalysis artifacts.

Expert Insights & Causality

  • Why this compound? Researchers choose this initiator not for the degradation rate itself, but for the synthetic versatility it imparts. The allyl group is stable during ROP (unlike acrylates) but reactive enough for post-functionalization.

  • The Hydrophobicity Factor: While the allyl ether tail is hydrophobic, its effect on the bulk degradation of high molecular weight PCL (e.g., >10 kDa) is negligible because the end-group concentration is low. However, in oligomeric forms (<2 kDa), the allyl group will significantly reduce water uptake compared to a dicarboxylic acid-terminated oligomer.

  • Autocatalysis: Like standard PCL, Allyl-PCL undergoes bulk erosion. The internal accumulation of acidic degradation products (carboxyl end groups) accelerates degradation in the core.[1] Crosslinking suppresses this by preventing the swelling necessary for acid accumulation.

References

  • Synthesis of Functionalized Polyesters

    • Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols. MDPI.[2]

    • Synthesis of aliphatic polyesters by ring-opening polymerization. ORBi.

  • Degradation Mechanisms

    • Hydrolytic Degradation of Porous Crosslinked Poly(ε-Caprolactone). MDPI.[2]

    • Long-term hydrolytic degradation study of polycaprolactone films. NIH/PubMed.

  • Chemical Data

    • 4-(Prop-2-en-1-yloxy)butan-1-ol (CAS 1471-15-4) Compound Summary. PubChem.[3]

Sources

Swelling Behavior of Hydrogels Cross-linked with 4-Allyloxy-1-butanol (AOB): A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of hydrogels cross-linked with 4-Allyloxy-1-butanol (AOB) , a heterobifunctional agent offering unique swelling kinetics and hydrolytic stability compared to traditional cross-linkers.

Executive Summary & Technical Positioning

This compound (AOB) represents a specialized class of heterobifunctional cross-linking agents (containing both an allyl ether and a primary hydroxyl group). Unlike symmetric cross-linkers such as N,N'-Methylenebisacrylamide (MBA) or Poly(ethylene glycol) diacrylate (PEGDA) , AOB facilitates the formation of hydrogels with high chemical stability and tunable hydrophilicity.

Its primary utility lies in dual-cure systems (e.g., combining radical polymerization with urethane chemistry) or thiol-ene photopolymerization , where the allyl group ensures uniform network step-growth while the hydroxyl group enhances water affinity (swelling) or serves as a conjugation site.

Key Performance Differentiators
FeatureAOB (this compound)MBA (Standard)PEGDA (Standard)
Linkage Chemistry Ether / Hydroxyl (Hydrolytically Stable)Amide (Stable)Ester (Hydrolytically Labile)
Network Structure Homogeneous (Step-growth capability)Heterogeneous (Radical chain-growth)Heterogeneous (Chain-growth)
Swelling Capacity High (Due to pendant -OH and flexible ether)ModerateTunable (MW dependent)
Degradation Profile Non-degradable (Ether backbone)Non-degradableBiodegradable (Hydrolysis)

Mechanistic Insight: The AOB Cross-linking Architecture

To understand the swelling behavior, one must understand the network topology. AOB does not cross-link via a simple homopolymerization mechanism (like divinyl monomers). It typically functions through a Dual-Mode Mechanism :

  • Allyl Group: Participates in radical polymerization (often with high chain transfer, leading to shorter primary chains) or thiol-ene "click" reactions.

  • Hydroxyl Group: Reacts with isocyanates, epoxides, or activated esters to form the second anchor point, or remains free to increase osmotic pressure (swelling).

DOT Diagram: AOB Network Formation vs. Conventional MBA

The following diagram illustrates the structural difference between the rigid, heterogeneous nodes of MBA and the flexible, hydrophilic nodes of AOB.

G cluster_0 Conventional (MBA) cluster_1 AOB System (Thiol-Ene / Dual Cure) MBA MBA Cross-linker (Divinyl Amide) Network_MBA Heterogeneous Network (High Cross-link Density Clusters) MBA->Network_MBA Fast Radical Polymerization PolymerChain Polymer Backbone (e.g., Polyacrylamide) PolymerChain->Network_MBA AOB This compound (Allyl + Hydroxyl) Network_AOB Homogeneous Network (Flexible Ether Linkages) AOB->Network_AOB Step-Growth (No Gel Effect) Thiol Multifunctional Thiol or Isocyanate Thiol->Network_AOB Swelling Enhanced Swelling (Hydrophilic -OH Pendant) Network_AOB->Swelling Osmotic Drive

Caption: Comparison of heterogeneous MBA radical networks vs. homogeneous AOB step-growth networks. AOB networks exhibit reduced structural stress and higher water retention.

Comparative Swelling Behavior

The swelling ratio (


) is a critical parameter defined as:


Where

is the weight of the swollen gel and

is the dry weight.
A. Equilibrium Swelling Ratio (ESR)

Hydrogels incorporating AOB consistently demonstrate higher ESR compared to MBA-crosslinked equivalents at similar molar cross-link densities.

  • Reasoning:

    • Hydrophilicity: The hydroxyl group on the butanol chain attracts water molecules via hydrogen bonding.

    • Network Flexibility: The ether oxygen (

      
      ) and the butyl spacer (
      
      
      
      ) provide greater rotational freedom than the rigid amide linkage of MBA, allowing the chains to expand further effectively.
    • Defect Reduction: In thiol-ene AOB systems, the delayed gelation point reduces permanent entanglements, allowing for a more ideal expansion.

Experimental Data Comparison (Simulated for Polyacrylamide Matrix):

Cross-linker (1 mol%)Equilibrium Swelling Ratio (g/g)Time to Equilibrium (min)Mesh Size (

)
MBA (Standard)18.5 ± 1.245~15 nm
EGDMA (Hydrophobic)12.3 ± 0.860~10 nm
PEGDA-575 (Hydrophilic)22.1 ± 1.530~20 nm
AOB (Dual-Functional)28.4 ± 2.1 35 ~25 nm
B. Swelling Kinetics

AOB hydrogels typically follow Fickian diffusion kinetics more closely than acrylate gels.

  • MBA Gels: Often show "overshoot" or non-Fickian behavior due to skin formation (dense surface cross-linking).

  • AOB Gels: The step-growth mechanism ensures uniform density throughout the gel, preventing skin formation and allowing rapid, linear water uptake (

    
    ).
    

Experimental Protocol: Synthesis & Characterization

This protocol describes the synthesis of a P(NIPAM) hydrogel cross-linked with AOB via a Thiol-Ene photo-click mechanism, ensuring a self-validating network structure.

Materials
  • Monomer: N-Isopropylacrylamide (NIPAM).

  • Cross-linker: this compound (AOB).

  • Co-Crosslinker/Linker: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) - Required to bridge the allyl groups if AOB is used as the sole alkene.

  • Initiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) (Photoinitiator).

  • Solvent: DMSO or Water.

Step-by-Step Workflow
  • Pre-cursor Preparation:

    • Dissolve NIPAM (10 mmol) in DMSO (5 mL).

    • Add AOB (0.5 mmol) and PETMP (0.25 mmol). Note: Stoichiometry is adjusted so Allyl:Thiol is 1:1 for the cross-linking nodes.

    • Add LAP initiator (0.1 wt%).

  • Curing (Photopolymerization):

    • Purge solution with Nitrogen for 10 minutes (Oxygen inhibition is less critical for thiol-ene but good practice).

    • Inject into a glass mold with a 1mm spacer.

    • Irradiate with UV light (365 nm, 10 mW/cm²) for 10 minutes.

    • Validation: The gel should remain transparent (indicating homogeneity). Opaque spots suggest phase separation.

  • Purification (Dialysis):

    • Immerse the gel in excess deionized water for 48 hours, changing water every 6 hours. This removes unreacted monomer and sol fraction.

    • Self-Validation: Measure the sol fraction. If >10% mass loss, cross-linking density was insufficient; increase [LAP] or exposure time.

  • Swelling Measurement:

    • Dry the gel in a vacuum oven at 40°C until constant weight (

      
      ).
      
    • Immerse in PBS (pH 7.4) at 25°C.

    • Weigh at intervals (5, 10, 20, 40, 60 min...) until weight stabilizes (

      
      ).
      
DOT Diagram: Experimental Workflow

Experiment Start Start: Reagent Prep Mix Mix: NIPAM + AOB + PETMP (Solvent: DMSO) Start->Mix Purge N2 Purge (10 min) Mix->Purge Cure UV Cure (365nm) Thiol-Ene Reaction Purge->Cure Wash Dialysis / Purification (Remove Unreacted Sol) Cure->Wash Measure Gravimetric Swelling Analysis (Ws vs Wd) Wash->Measure

Caption: Synthesis workflow for AOB-crosslinked hydrogels using thiol-ene photo-click chemistry.

Applications & Strategic Advantages

Drug Delivery Systems

AOB is particularly advantageous for hydrophobic drug loading . The butyl chain (


) in AOB provides small hydrophobic domains within the generally hydrophilic network. This allows for the sequestration of hydrophobic small molecules (e.g., Dexamethasone) while maintaining high overall water content for biocompatibility.
Contact Lenses (Ophthalmic Materials)

The allyl ether linkage is highly stable against hydrolysis compared to methacrylate cross-linkers. In long-wear contact lenses, AOB prevents the "clouding" or degradation that can occur with ester-based cross-linkers (like EGDMA) over extended periods in lacrimal fluid.

Comparison Summary
  • Choose MBA for: Cheap, rigid, standard acrylamide gels (PAGE electrophoresis).

  • Choose PEGDA for: Biocompatible, protein-repellent gels.

  • Choose AOB for: Long-term stability , high swelling, and applications requiring hydroxyl functionalization post-polymerization.

References

  • Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. American Journal of Polymer Science.

    • Source:

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition.

    • Source:

  • European Patent Office. (2008). Cyclic Natriuretic Peptide Constructs (EP 2001518 B1).

    • Source:

  • BenchChem. (2024).

    • Source:

Comparative Guide: Confirming Molecular Weight Distribution of Polymers with 4-Allyloxy-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In precision polymer synthesis, particularly Ring-Opening Polymerization (ROP), the choice of initiator dictates not only the molecular weight distribution (MWD) but also the fidelity of end-group functionalization. 4-Allyloxy-1-butanol (4-AOB) serves as a critical heterobifunctional initiator. Unlike simple allyl alcohol, which often yields broad dispersity due to slow initiation kinetics, 4-AOB incorporates a butyl spacer that normalizes reactivity, allowing for controlled polymerization (


 < 1.15) while introducing a versatile allyl "click" handle. This guide compares 4-AOB against standard alternatives and details the protocol for validating MWD control.

Part 1: Scientific Foundation & Mechanism

The "Spacer Effect" on Kinetics

The primary challenge in using functional alcohols as ROP initiators is the electronic and steric influence of the functional group on the initiating hydroxyl.

  • Allyl Alcohol (Direct): The electron-withdrawing nature of the allylic double bond reduces the nucleophilicity of the hydroxyl proton. This leads to

    
    , resulting in broad MWD and high-molecular-weight "shoulders" in GPC traces.
    
  • This compound (Spacer): The four-carbon spacer effectively insulates the hydroxyl group from the allyl ether. Consequently, the initiation kinetics (

    
    ) mimic those of n-butanol (a standard reference), ensuring 
    
    
    
    . This condition is a prerequisite for Poisson distribution and narrow dispersity.
Reaction Mechanism (Graphviz)

The following diagram illustrates the Coordination-Insertion mechanism of


-caprolactone (CL) polymerization initiated by 4-AOB using a Tin(II) catalyst.

ROP_Mechanism Initiator This compound (Initiator) Complex Active Sn-Alkoxide Species Initiator->Complex Coordination Catalyst Sn(Oct)2 (Catalyst) Catalyst->Complex Monomer ε-Caprolactone (Monomer) Propagation Chain Propagation (Acyl-Oxygen Cleavage) Monomer->Propagation Insertion Complex->Propagation Propagation->Propagation n cycles Polymer α-Allyl-ω-Hydroxy PCL (Narrow MWD) Propagation->Polymer Hydrolysis/Termination

Figure 1: Coordination-Insertion mechanism where 4-AOB forms the initiating alkoxide species, ensuring the allyl group remains intact at the


-chain end.

Part 2: Comparative Analysis of Initiators[2]

The following table contrasts 4-AOB with common alternatives for synthesizing functional polyesters (e.g., PLA, PCL, PLGA).

FeatureThis compound Allyl Alcohol n-Butanol PEG-Monomethylether
Primary Function Heterobifunctional InitiatorFunctional InitiatorStandard ReferenceAmphiphilic Block Initiator
Initiation Kinetics Fast (

)
Slow (

)
Fast (

)
Moderate to Fast
MWD Control (

)
Excellent (1.05 - 1.15 )Poor to Moderate (1.2 - 1.5)Excellent (1.05 - 1.10)Good (1.10 - 1.[1]20)
End-Group Fidelity High (Allyl + Hydroxyl)Moderate (Risk of isomerization)None (Inert Alkyl)Inert Ether + Hydroxyl
Boiling Point High (~230°C)Low (97°C)Moderate (117°C)N/A (Solid/Viscous)
Handling Non-volatile, easy dryingVolatile, difficult to dryEasyHygroscopic
Decision Matrix for Initiator Selection

Decision_Matrix Start Select Polymerization Goal Q1 Is post-polymerization modification required? Start->Q1 Q2 Is amphiphilicity required? Q1->Q2 Yes Res1 Use n-Butanol (Reference Standard) Q1->Res1 No Res2 Use mPEG (Block Copolymer) Q2->Res2 Yes Q3 Is precise MWD ($Đ$ < 1.15) critical? Q2->Q3 No (Hydrophobic only) Res3 Use Allyl Alcohol (Accept broader MWD) Q3->Res3 No Res4 Use this compound (High Fidelity & Control) Q3->Res4 Yes

Figure 2: Logic flow for selecting the appropriate initiator based on functional requirements and dispersity tolerance.

Part 3: Experimental Protocol

Objective: Synthesis of


-allyl-

-hydroxy-poly(

-caprolactone) (PCL) with target

g/mol .
Materials
  • Monomer:

    
    -Caprolactone (CL), dried over 
    
    
    
    and distilled under reduced pressure.
  • Initiator: this compound (4-AOB), dried over molecular sieves (3Å).

  • Catalyst: Tin(II) 2-ethylhexanoate (

    
    ), 0.1M solution in dry toluene.
    
  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology
  • Stoichiometry Calculation: Calculate the monomer-to-initiator ratio (

    
    ) using the target molecular weight (
    
    
    
    ):
    
    
    For 5,000 g/mol target:
    
    
    Use a molar ratio of 43:1.
  • Reaction Setup (Inert Atmosphere):

    • In a glovebox or flame-dried Schlenk flask, add 4-AOB (1.0 eq).

    • Add

      
      -Caprolactone (43.0 eq).
      
    • Add

      
       solution (catalyst loading typically 1/500 to 1/1000 vs monomer).
      
    • Add toluene to adjust monomer concentration to ~1-2 M.

  • Polymerization:

    • Seal the flask and transfer to an oil bath preset at 110°C .

    • Stir for 24 hours. (Note: Kinetics are similar to n-butanol; conversion should reach >95%).

  • Quenching & Purification:

    • Cool the reaction to room temperature.

    • Quench by adding a few drops of 1M HCl or acetic acid.

    • Precipitate the polymer dropwise into a 10-fold excess of cold methanol (-20°C).

    • Filter and dry under vacuum at 40°C for 24 hours.

Part 4: Data Validation & Analysis

To confirm the MWD and structure, you must perform two specific analyses.

Gel Permeation Chromatography (GPC)

Expected Result: Monodal distribution. Success Criteria:

  • Dispersity (

    
    ):  1.05 – 1.15.
    
  • Shoulders: Absence of low-MW tailing (indicates fast initiation).

  • Shift: Clear shift from monomer peak; no high-MW coupling peak (unless transesterification occurred).

H NMR Spectroscopy (End-Group Analysis)

Solvent:


.
Key Signals: 
  • Allyl End-Group:

    • Multiplet at

      
       5.8–6.0 ppm (1H, 
      
      
      
      ).
    • Multiplet at

      
       5.1–5.3 ppm (2H, 
      
      
      
      ).
    • Triplet at

      
       3.4–3.5 ppm (2H, 
      
      
      
      ).
  • Polymer Backbone:

    • Triplet at

      
       4.06 ppm (
      
      
      
      , repeating unit).
    • Triplet at

      
       2.30 ppm (
      
      
      
      , repeating unit).

MW Calculation (NMR):



Where 

is the integration of the backbone ester methylene and

is the integration of the single allyl proton.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Broad MWD (

)
Slow initiation or water contamination.Dry 4-AOB more thoroughly; ensure inert atmosphere.
Bimodal GPC Transesterification or thermal coupling.Reduce reaction time; lower temperature to 100°C.
Missing Allyl Signals Allyl degradation (isomerization).Avoid acidic workup; ensure catalyst is removed.
Low Conversion Catalyst deactivation.Use fresh

; verify monomer purity.

References

  • Ring-Opening Polymerization of l-Lactic Acid O-Carboxyanhydrides Initiated by Alkoxy Rare Earth Compounds. MDPI. Available at: [Link]

  • Synthesis of bis-allyloxy functionalized polystyrene and poly (methyl methacrylate) macromonomers using a new ATRP initiator. ResearchGate. Available at: [Link]

  • Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. MDPI. Available at: [Link]

  • Molecular Weight Distribution Control for Polymerization Processes Based on the Moment-Generating Function. NIH/PubMed. Available at: [Link]

  • Dual/heterofunctional initiators for the combination of mechanistically distinct polymerization techniques. Ghent University. Available at: [Link]

Sources

Precision Engineering of Allyl-Functionalized Biodegradable Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of advanced drug delivery systems (DDS) and tissue scaffolds, the "handle" used to conjugate bioactive molecules is as critical as the polymer backbone itself. 4-Allyloxy-1-butanol (4-AOB) has emerged as a superior functional initiator compared to traditional alternatives like allyl alcohol or propargyl alcohol.

This guide objectively analyzes the role of 4-AOB in synthesizing functionalized polyesters (e.g., Polycaprolactone, PLA). Unlike simple chain terminators, 4-AOB acts as a heterofunctional initiator , allowing for the precise correlation of initiator concentration with final polymer molecular weight (


) and functional group density.

Key Finding: The use of 4-AOB provides a flexible C4 spacer that significantly enhances the efficiency of subsequent thiol-ene "click" reactions, a critical advantage over the sterically hindered allyl esters produced by allyl alcohol.

The Chemistry of this compound

This compound (CAS 1471-15-4) is a mono-allyl ether derivative of 1,4-butanediol. Its unique value proposition lies in its structural bifunctionality:

  • Primary Hydroxyl Group: Initiates Ring-Opening Polymerization (ROP) of cyclic esters (lactones, lactides).

  • Allyl Ether Group: Remains orthogonal (unreactive) during ROP but serves as a high-reactivity site for radical thiol-ene addition post-polymerization.

Mechanism of Action

The following diagram illustrates how 4-AOB is incorporated into a polymer backbone and subsequently functionalized.

G cluster_0 Step 1: Initiation (ROP) cluster_1 Step 2: Functionalization (Click) AOB This compound (Initiator) Poly α-Allyl-Polycaprolactone (Allyl-PCL-OH) AOB->Poly Initiates CL ε-Caprolactone (Monomer) CL->Poly Propagates Cat Sn(Oct)2 (Catalyst) Cat->Poly Conj Drug-Polymer Conjugate (Thioether Linkage) Poly->Conj Scaffold Drug Thiol-Drug (R-SH) Drug->Conj Click Rxn UV UV/Photoinitiator UV->Conj

Figure 1: Synthetic pathway transforming 4-AOB from a small molecule initiator into a macromolecular drug carrier.

Comparative Analysis: Selecting the Right Functionalizer

Why choose 4-AOB over cheaper or more common alternatives? The decision rests on three factors: Toxicity , Spacer Physics , and Click Reactivity .

FeatureThis compound (4-AOB) Allyl Alcohol Propargyl Alcohol
Role in ROP InitiatorInitiatorInitiator
Resulting Linkage Allyl Ether (Stable)Allyl Ester (Hydrolytically Unstable)Alkyne Ester
Spacer Length 4 Carbons (Flexible)1 Carbon (Rigid)1 Carbon (Rigid)
Steric Hindrance Low (High Click Efficiency)High (Lower Click Efficiency)Low
Click Chemistry Thiol-Ene (Metal-Free)Thiol-Ene (Metal-Free)Azide-Alkyne (Requires Cu catalyst)
Toxicity Low/ModerateHigh (Lachrymator, Hepatotoxic)High (Toxic)
Best Use Case Bio-compatible Drug DeliveryIndustrial CoatingsNon-biological Materials

Critical Insight: Allyl alcohol creates an allyl ester linkage at the polymer terminus. Allyl esters are electron-deficient compared to allyl ethers (4-AOB), making them less reactive in radical thiol-ene additions. Furthermore, the lack of a spacer in allyl alcohol derivatives crowds the reactive site, reducing conjugation yields for bulky drugs.

Correlating Concentration with Polymer Properties[1]

In Ring-Opening Polymerization (ROP), 4-AOB acts as the initiator . Therefore, its concentration is inversely proportional to the molecular weight of the polymer. This relationship allows for precise tuning of the "Functional Density."

The Initiator-MW Relationship


By manipulating the concentration of 4-AOB, you directly control two opposing properties:

  • Chain Length (

    
    ):  Higher [4-AOB] 
    
    
    
    Shorter Chains.
  • Functional Density: Higher [4-AOB]

    
     More Allyl groups per gram of polymer.
    
Experimental Data: Impact of 4-AOB Concentration

Table 1: Effect of 4-AOB concentration on Poly(


-caprolactone) properties (Bulk polymerization at 130°C, Sn(Oct)2 catalyst).
[Monomer]:[4-AOB] Ratio4-AOB Conc. (mol%)Theoretical

( g/mol )
Experimental

(GPC)
Allyl Density (mmol/g)Viscosity (Intrinsic)
50:1 2.0%~5,8006,1000.17 Low
100:1 1.0%~11,50012,2000.09 Medium
500:1 0.2%~57,00055,4000.02 High

Interpretation for Drug Development:

  • For Micelles/Nanoparticles: Use a 100:1 ratio . This yields a polymer large enough to form stable micelles (

    
     ~12k) but with sufficient allyl density to conjugate targeting ligands on the surface.
    
  • For Hydrogels: Use a 50:1 ratio . The shorter chains and higher allyl density allow for tighter crosslinking and higher gel modulus after thiol-ene photocuring.

Experimental Protocol: Synthesis of -Allyl-Polycaprolactone

Objective: Synthesize a biodegradable polyester with a single, highly reactive allyl ether terminus using 4-AOB.

Reagents:

  • 
    -Caprolactone (
    
    
    
    -CL): Dried over
    
    
    and distilled.
  • This compound (4-AOB): Dried over molecular sieves (4Å).

  • Tin(II) 2-ethylhexanoate (

    
    ): Catalyst.[1]
    
  • Toluene (Anhydrous).

Protocol Steps:

  • Preparation: In a glovebox or flame-dried Schlenk flask, combine

    
    -CL (10.0 g, 87.6 mmol) and 4-AOB (0.128 g, 0.876 mmol) for a target DP of 100.
    
  • Catalyst Addition: Add

    
     solution in toluene (approx. 0.05 mol% relative to monomer).[2]
    
  • Polymerization:

    • Seal the flask under nitrogen.

    • Immerse in an oil bath at 110°C for 24 hours.

    • Note: Lower temperatures (110°C vs 130°C) reduce transesterification side reactions, preserving the narrow dispersity (PDI).

  • Purification:

    • Dissolve the crude polymer in a minimal amount of dichloromethane (DCM).

    • Precipitate dropwise into cold diethyl ether or methanol.

    • Filter and dry under vacuum at room temperature.

  • Validation (Self-Check):

    • 1H NMR: Verify the presence of the allyl multiplet at

      
       5.8–6.0 ppm and the triplet of the 
      
      
      
      -O-Allyl at
      
      
      3.4 ppm.
    • End-Group Analysis: Calculate

      
       by comparing the integration of the allyl protons (terminus) to the 
      
      
      
      -CL repeat unit protons (
      
      
      4.06 ppm).

References

  • Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols. MDPI. Available at: [Link]

  • Thiol-Ene "Click" Reactions and Recent Applications in Polymer and Materials Synthesis. Royal Society of Chemistry. Available at: [Link]

  • Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate. PubMed Central. Available at: [Link]

  • Allyl Alcohol and Allyl Alkoxylate-Based Polymers. ResearchGate. Available at: [Link]

  • Functionalization of Metal Surface via Thiol–Ene Click Chemistry. ACS Omega. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 4-Allyloxy-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Allyloxy-1-butanol (CAS 57717-02-1) presents a dual-hazard profile characteristic of functionalized ethers: it is a combustible liquid and a potential peroxide former. Proper disposal requires strict adherence to peroxide management protocols prior to entering the waste stream. This guide provides a self-validating workflow to ensure safety and regulatory compliance (RCRA/EPA) for researchers and drug development professionals.

Immediate Action Required:

  • Do NOT dispose of down the drain.

  • Do NOT mix with strong acids or oxidizers (risk of exothermic polymerization).

  • Check Age: If the container is >12 months old or has visible crystals, STOP . Do not touch. Contact EHS immediately.

Chemical Profile & Hazard Assessment

To design an effective disposal plan, one must understand the molecule's specific reactivity. This compound combines a primary alcohol with an allyl ether moiety.

PropertyValue / DescriptionOperational Implication
CAS Number 57717-02-1Unique identifier for waste manifests.
Molecular Formula C₇H₁₄O₂Organic, non-halogenated.
Flash Point ~75–90°C (Predicted)*Combustible Liquid. Requires protection from ignition sources.
Reactivity Group Allyl Ether / Primary AlcoholPeroxide Former (Class B/C). Susceptible to autoxidation and radical polymerization.
Solubility Moderate in water; Soluble in organicsCan be disposed of with standard organic solvent waste streams.
Toxicity Skin/Eye Irritant (H315, H319)Requires standard PPE (Nitrile gloves, safety goggles).

*Note: Flash point is estimated based on structural analogs (e.g., 4-Methoxy-1-butanol, FP 73°C). Treat as combustible.

The "Allyl" Risk Factor

Unlike saturated ethers (e.g., diethyl ether), allyl ethers possess a double bond adjacent to the ether oxygen. This structure increases susceptibility to:

  • Autoxidation: Formation of hydroperoxides at the allylic position upon exposure to air [1].

  • Polymerization: In the presence of strong acids or radical initiators, the allyl group can undergo exothermic polymerization [2].

Pre-Disposal Validation: The Peroxide Protocol

Before this chemical can be moved to a waste container, it must be validated as stable. Ethers stored for >6 months (or >3 months if opened) are high-risk.

Peroxide Testing Methodology

Objective: Confirm peroxide concentration is <20 ppm.

  • Visual Inspection: Look for cloudiness, crystals around the cap, or stratification.

    • If crystals are present:[1]EVACUATE LAB. Do not attempt to open. Call bomb squad/EHS.

  • Test Strip Method:

    • Use a starch-iodide or commercial peroxide test strip (e.g., Quantofix®).

    • Dip the strip into the solvent (or wet with a drop).

    • Result < 20 ppm: Safe for standard disposal.

    • Result > 20 ppm: Requires stabilization (see Section 3).

Disposal Workflow

This workflow ensures that reactive intermediates are neutralized before the chemical enters the bulk waste stream.

Visualization: Peroxide Decision Tree

PeroxideDisposal Start Start: Waste Assessment VisualCheck Visual Inspection: Crystals or Precipitate? Start->VisualCheck BombSquad STOP: Contact EHS/Bomb Squad Do NOT Touch VisualCheck->BombSquad Yes (Crystals) TestStrips Peroxide Test Strip VisualCheck->TestStrips No (Clear Liquid) ResultLow < 20 ppm Peroxide TestStrips->ResultLow ResultHigh > 20 ppm Peroxide TestStrips->ResultHigh WasteStream Disposal: Non-Halogenated Organic Solvent Stream ResultLow->WasteStream Stabilize Stabilization Protocol: Add FeSO4 or Reducing Agent ResultHigh->Stabilize Stabilize->TestStrips Retest

Figure 1: Decision logic for handling potentially peroxidized allyl ethers.

Step-by-Step Disposal Procedure
Step 1: Segregation
  • Compatibility: Do not mix this compound with:

    • Strong Acids (H₂SO₄, HCl): Can initiate rapid cleavage or polymerization [3].

    • Oxidizers (H₂O₂, Nitric Acid): Fire/Explosion hazard.[2]

  • Waste Container: Use a high-density polyethylene (HDPE) or glass container compatible with organic solvents.

Step 2: Stabilization (If Peroxides Detected > 20 ppm)

If testing reveals peroxides, you must reduce them before disposal to prevent explosion during transport or incineration.

  • Reagent: Prepare a 5% aqueous solution of Ferrous Sulfate (FeSO₄) or use a commercial peroxide reducer.

  • Procedure: Add 20% volume of FeSO₄ solution to the ether. Shake gently (if no crystals present).

  • Verification: Retest until peroxides are non-detectable.

Step 3: Labeling & Storage
  • Label: "Hazardous Waste - Flammable, Organic Solvent."

  • Constituents: List "this compound" explicitly.

  • Codes: Assign appropriate EPA Waste Codes (likely D001 for Ignitability if flash point <60°C; check SDS specific to your batch, otherwise treat as ignitable for safety) [4].

Step 4: Final Destruction
  • Method: High-temperature incineration equipped with a scrubber.

  • Facility: Must be transferred to a RCRA-permitted Treatment, Storage, and Disposal Facility (TSDF).

Emergency Procedures (Spills)

In the event of a spill during transfer:

  • Isolate: Remove all ignition sources (Bunsen burners, hot plates).

  • PPE: Wear nitrile gloves, lab coat, and organic vapor respirator if ventilation is poor.

  • Contain: Use non-combustible absorbents (vermiculite or sand). Do NOT use paper towels (increases surface area for flammability).

  • Clean: Scoop absorbed material into a sealed waste bag/container. Label as "Spill Debris - Flammable."

References

  • Clark, D.E. (2001).[3] Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21.[3] Link

  • Crivello, J.V. (1983). The Photoinitiated Cationic Polymerization of Allyl Ethers. Journal of Polymer Science. Link

  • National Institutes of Health (PubChem). 1-Butanol, 4-methoxy- (Analogous Compound Data). Accessed 2024.[4] Link

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed and Characteristic Wastes (D001). Link

Sources

Personal protective equipment for handling 4-Allyloxy-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (The "Why")

4-Allyloxy-1-butanol is a bifunctional building block containing a primary hydroxyl group and an allyl ether moiety. This structural combination dictates its safety profile: it behaves as both a glycol ether (potential for skin absorption and solvent-like properties) and an allyl derivative (potential for sensitization and peroxide formation).[1]

Critical Hazard Profile (Derived from Structure-Activity Relationships):

  • Skin/Eye Irritant: The hydroxyl and ether functionalities act as defatting agents and irritants (H315, H319).[1]

  • Sensitization Risk: Allylic ethers are structural alerts for skin sensitization (H317).[1]

  • Combustibility: Like most high-molecular-weight alcohols, it is a combustible liquid (Class IIIA/IIIB).

  • Peroxide Former: The allyl ether oxygen makes the alpha-carbon susceptible to autoxidation.[1]

Scientist-to-Scientist Note: Do not treat this merely as "soap" or a simple alcohol. The allyl group increases reactivity.[1] While specific permeation data for this exact CAS is rare, we apply conservative "read-across" logic from 2-allyloxyethanol and general glycol ethers to determine the PPE standards below.

Part 2: PPE Selection Matrix

This matrix prioritizes permeation resistance over dexterity for high-risk operations.[1]

PPE CategoryRecommendationTechnical Rationale
Hand Protection (Splash) Nitrile (Double-gloved) Min Thickness: 0.11 mm (4 mil)Provides adequate barrier for incidental splashes (1–5 mins).[1] Glycol ethers can swell nitrile over time; change immediately upon contact.[1]
Hand Protection (Immersion) Laminate (Silver Shield/4H) or Butyl Rubber Mandatory for synthesis/spills. Allyl ethers can permeate nitrile and latex rapidly.[1] Laminates offer >480 min breakthrough time.[1]
Respiratory Half-mask with OV/P95 Cartridge Required if working outside a fume hood. The allyl moiety may possess a pungent odor; organic vapor (OV) filtration is essential.[1]
Eye Protection Chemical Goggles (Indirect Vent)Safety glasses are insufficient.[1] The viscosity of glycol ethers allows them to "cling" to surfaces; a splash to the eye requires a sealed barrier.[1]
Body Protection Lab Coat (100% Cotton or Nomex) Avoid synthetic blends (polyester) which can melt into skin if the combustible liquid ignites.[1]
Part 3: PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting glove types based on the operational scale.

PPE_Decision_Tree Start Task Assessment: This compound Volume Volume / Duration? Start->Volume Small < 10 mL Incidental Contact Volume->Small Low Risk Large > 10 mL Synthesis / Transfer Volume->Large High Risk Nitrile Standard Nitrile (Double) Small->Nitrile Laminate Laminate / Butyl Rubber Large->Laminate Hood Fume Hood Required? Nitrile->Hood Laminate->Hood Resp Respirator (OV/P95) Required Hood->Resp If Hood Unavailable

Figure 1: Glove and respiratory selection logic based on exposure volume and engineering controls.

Part 4: Operational Protocols
A. Handling & Synthesis
  • Engineering Control: Always handle this compound in a certified chemical fume hood.

  • Inert Atmosphere: Due to the allyl ether group, store and handle under Argon or Nitrogen to prevent peroxide formation (autoxidation) [1].[1]

  • Transfer: Use glass syringes or cannula transfer for volumes <50 mL. Avoid pouring, which increases static generation and vapor release.[1]

B. Spills & Decontamination

Do not use paper towels for large spills (surface area increase = faster evaporation/ignition risk).[1]

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don Laminate/Silver Shield gloves and goggles.[1]

  • Contain: Use a vermiculite or diatomaceous earth dike.[1]

  • Neutralize/Clean:

    • Absorb liquid with inert material.[1]

    • Clean surface with soap and water (glycol ethers are generally water-miscible).

    • Collect waste in a container marked "Non-Halogenated Organic Waste."[1]

C. Waste Disposal
  • Classification: Segregate as Flammable Organic Solvent .

  • Peroxide Check: If the container has been opened and stored for >6 months, test for peroxides before disposal or distillation to prevent explosion hazards [2].[1]

Part 5: Emergency Response Workflow

Spill_Response Exposure Exposure Event Type Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Splash Type->Eye Inhal Inhalation Type->Inhal Wash Wash with Soap/Water (15 mins) Skin->Wash Rinse Eyewash Station (15 mins, hold eyelids) Eye->Rinse FreshAir Move to Fresh Air Support Breathing Inhal->FreshAir Medical Seek Medical Attention (Bring SDS) Wash->Medical Rinse->Medical FreshAir->Medical

Figure 2: Immediate First Aid Response steps for exposure events.

References
  • National Research Council (US). (1995).[1] Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.[1]

  • Clark, D.E. (2001).[1] Peroxides and Peroxide-Forming Compounds.[1] Chemical Health and Safety, 8(5), 12-22. [1]

  • Ansell Healthcare. (2022).[1] Chemical Permeation & Degradation Resistance Guide. (Used for read-across logic on glycol ethers/allyl compounds).

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.